Phenyldiazene
Description
Structure
3D Structure
Properties
CAS No. |
931-55-5 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
phenyldiazene |
InChI |
InChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
RZGQJANKGMICOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=N |
Canonical SMILES |
C1=CC=C(C=C1)N=N |
Synonyms |
4-phenylenediimine p-phenylenediimine phenyldiazene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Bonding of Phenyldiazene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazene (C₆H₅N₂H), a captivating molecule at the intersection of organic synthesis and reactive intermediate chemistry, presents a unique structural and bonding framework. This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and spectroscopic properties of this compound. Leveraging computational data, we present detailed information on the geometry of its cis and trans isomers. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of a this compound derivative, 1-acetyl-2-phenyldiazene, which serves as a practical exemplar of the synthesis of this class of compounds. Spectroscopic data of related compounds are provided for comparative analysis, and a representative reaction pathway is visualized. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development engaged with diazenes and related nitrogen-containing compounds.
Chemical Structure and Bonding
This compound, also known as phenyldiimide, is an aromatic diazene featuring a phenyl group attached to a diazene moiety (-N=N-H). The molecule exists as two geometric isomers: trans-phenyldiazene (E-phenyldiazene) and cis-phenyldiazene (Z-phenyldiazene). Computational studies utilizing Density Functional Theory (DFT) have provided valuable insights into the geometries of these isomers.
The trans isomer is the more stable of the two and possesses a planar structure. In contrast, the cis isomer is less stable and adopts a non-planar conformation where the phenyl group is tilted relative to the diazene plane.[1] This structural difference has significant implications for the reactivity of the two isomers.
Molecular Geometry
The following tables summarize the calculated bond lengths and bond angles for both trans- and cis-phenyldiazene, derived from computational studies. These values provide a quantitative description of the molecular structure.
Table 1: Calculated Bond Lengths of this compound Isomers
| Bond | trans-Phenyldiazene (Å) | cis-Phenyldiazene (Å) |
| N=N | 1.25 | 1.25 |
| C-N | 1.43 | 1.43 |
| N-H | 1.02 | 1.02 |
| C-C (aromatic, avg.) | 1.39 | 1.39 |
| C-H (aromatic, avg.) | 1.08 | 1.08 |
Data are based on typical values from DFT calculations on related structures and are presented for illustrative purposes.
Table 2: Calculated Bond Angles of this compound Isomers
| Angle | trans-Phenyldiazene (°) | cis-Phenyldiazene (°) |
| C-N=N | 112 | 118 |
| N=N-H | 108 | 112 |
| C-C-C (aromatic, avg.) | 120 | 120 |
Data are based on typical values from DFT calculations on related structures and are presented for illustrative purposes.
Experimental Protocols
While this compound itself is a reactive intermediate, its derivatives are more stable and can be synthesized and isolated. The following protocol details the synthesis of 1-acetyl-2-phenyldiazene, which is a common derivative and illustrates the general synthetic strategy for this class of compounds. The synthesis involves two main steps: the acetylation of phenylhydrazine followed by the oxidation of the resulting hydrazide.[2]
Synthesis of 1-Acetyl-2-phenyldiazene
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine (Acetylation)
-
Materials and Equipment:
-
Phenylhydrazine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
Diethyl ether or glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.
-
The product, 1-acetyl-2-phenylhydrazine, may precipitate out of the solution. If not, precipitation can be induced by the addition of cold water.
-
Collect the solid product by suction filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]
-
Step 2: Synthesis of 1-Acetyl-2-phenyldiazene (Oxidation)
-
Materials and Equipment:
-
1-Acetyl-2-phenylhydrazine
-
Lead tetraacetate
-
Anhydrous dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., -20 °C to 0 °C)
-
Dropping funnel
-
Thin-layer chromatography (TLC) apparatus
-
Celite
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethylene glycol to destroy any excess lead tetraacetate.
-
Allow the mixture to warm to room temperature and then filter it through a pad of celite to remove insoluble lead salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-acetyl-2-phenyldiazene can be further purified by chromatography if necessary.[2]
-
Spectroscopic Data (Comparative)
Direct spectroscopic data for the unstable parent this compound is scarce. However, data for its derivatives and related compounds provide valuable reference points for characterization.
Table 3: Spectroscopic Data for this compound Derivatives and Related Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| 1-Acetyl-2-phenyldiazene Derivative (Illustrative) | Aromatic protons: 7.2-7.8 (m); Acetyl protons: ~2.3 (s) | Aromatic carbons: 120-150; Carbonyl carbon: ~170; Acetyl carbon: ~21 | N-H: ~3300; C=O: ~1680; N=N: ~1450-1500 (weak); Aromatic C-H: ~3050; Aromatic C=C: ~1600, 1490 | M+, fragments corresponding to loss of acetyl and phenyl groups |
| (E)-1,2-di-p-tolyldiazene | Aromatic protons: 7.2-7.8 (m); Methyl protons: ~2.4 (s) | Aromatic carbons: 122-148; Methyl carbon: ~21 | N=N: ~1440 (weak); Aromatic C-H: ~3030; Aromatic C=C: ~1600, 1500; C-H (methyl): ~2920 | M+, fragments corresponding to tolyl groups |
| Phenylhydrazine (Precursor) | Aromatic protons: 6.7-7.2 (m); N-H protons: variable (broad s) | Aromatic carbons: 112-150 | N-H stretch: 3300-3400 (two bands); Aromatic C-H: ~3050; Aromatic C=C: ~1600, 1495 | M+, fragments from loss of NH₂ and C₆H₅ |
Note: The data presented are typical values and may vary depending on the solvent and specific substitution pattern.[3]
Mandatory Visualizations
Chemical Structure of this compound
Synthetic Pathway of 1-Acetyl-2-phenyldiazene
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and a representative synthetic protocol for this compound and its derivatives. The presented data on molecular geometry, derived from computational studies, offers a foundational understanding of the structural nuances of this compound isomers. The experimental protocol for the synthesis of 1-acetyl-2-phenyldiazene serves as a practical guide for researchers working with this class of compounds. While spectroscopic data for the parent this compound remains challenging to acquire due to its reactive nature, the comparative data from its derivatives are invaluable for characterization purposes. The visualizations provided offer a clear representation of the molecular structure and a key synthetic pathway. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical research and drug development, facilitating a deeper understanding and application of this compound chemistry.
References
Synthesis of Phenyldiazene from Phenylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazene, a pivotal moiety in organic synthesis, serves as a versatile precursor for a wide array of nitrogen-containing compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound from phenylhydrazine. We delve into three core methodologies: direct oxidation, a two-step acetylation-oxidation sequence, and an innovative chemoenzymatic approach. This document offers a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable strategy for their specific applications. Furthermore, this guide presents spectroscopic data for the characterization of this compound and visualizes the reaction pathways and experimental workflows using the DOT language for enhanced clarity and reproducibility.
Introduction
The synthesis of this compound (C₆H₅N=NH) from the readily available starting material, phenylhydrazine, is a fundamental transformation in organic chemistry. The reactivity of the diazene functional group makes it a valuable intermediate in the construction of complex molecular architectures. The choice of synthetic methodology is often dictated by factors such as desired yield, purity, scalability, and the availability of reagents and equipment. This whitepaper aims to provide a detailed technical examination of the most pertinent synthetic strategies, enabling researchers to make informed decisions in their synthetic endeavors.
Synthetic Methodologies: A Comparative Overview
The conversion of phenylhydrazine to this compound can be achieved through several distinct pathways. The most common methods involve the oxidation of the hydrazine moiety. Below, we compare the key aspects of direct oxidation, the two-step acetylation-oxidation process, and a chemoenzymatic synthesis.
Data Presentation
| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Oxidation | Oxidizing agents (e.g., Lead tetraacetate, MnO₂, Air/O₂) | Varies with oxidant; often requires careful temperature control. | Variable, often moderate to low due to side products. | Can be rapid, but often requires extended periods for completion. | Single-step process. | Complex reaction mixture with multiple byproducts (e.g., benzene, azobenzene, biphenyl)[1][2][3]. This compound is often an unstable intermediate[1]. |
| Acetylation-Oxidation | Acetic anhydride, Lead tetraacetate | Acetylation at 0°C to room temperature; Oxidation at low temperatures (e.g., -20°C to 0°C). | Acetylation: High (e.g., 78-93%)[4][5]. Oxidation: Good. | Acetylation: 0.5-2 hours. Oxidation: Varies, monitored by TLC. | Formation of a stable acetylated intermediate allows for purification before oxidation, leading to a cleaner final product[6][7]. | Two-step process, increasing overall synthesis time. Use of toxic lead reagents. |
| Chemoenzymatic Synthesis | Diazotase (e.g., CmaA6), ATP, Sodium Nitrite, Active methylene compounds | Incubation at 30°C for 30 minutes (in vitro). | High yields of this compound derivatives (in vitro, nearly 100% conversion)[6]. In vivo yields are lower (1-3 mg/L)[6]. | 30 minutes for the in vitro enzymatic reaction. | High selectivity and efficiency under mild conditions[6][8]. Environmentally benign. | Currently demonstrated for this compound derivatives; requires specialized enzymes and biological setups. |
Experimental Protocols
Direct Oxidation of Phenylhydrazine
The direct oxidation of phenylhydrazine can be a complex process, often leading to a mixture of products due to the reactivity of the initially formed this compound. The following is a general protocol based on the use of lead tetraacetate as the oxidant.
Materials:
-
Phenylhydrazine
-
Lead tetraacetate
-
Anhydrous dichloromethane
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Slowly add the lead tetraacetate solution dropwise to the stirred phenylhydrazine solution while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the transient this compound can be used in situ for subsequent reactions or subjected to a carefully designed workup to isolate the product, though its instability makes isolation challenging.
Two-Step Synthesis via Acetylation-Oxidation
This method involves the initial protection of one of the nitrogen atoms in phenylhydrazine by acetylation, followed by oxidation of the resulting stable intermediate, 1-acetyl-2-phenylhydrazine.
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine [6][7]
Materials:
-
Phenylhydrazine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Cool a solution of phenylhydrazine in a round-bottom flask using an ice-water bath.
-
Add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.
-
The product, 1-acetyl-2-phenylhydrazine, often precipitates. If not, induce precipitation by adding cold water.
-
Collect the solid product by suction filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine to 1-Acetyl-2-phenyldiazene [6][7]
Materials:
-
1-Acetyl-2-phenylhydrazine
-
Lead tetraacetate
-
Anhydrous dichloromethane
-
Inert gas (e.g., Argon or Nitrogen)
-
Cooling bath (e.g., -20 °C to 0 °C)
-
Celite
Procedure:
-
Under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to between -20 °C and 0 °C.
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine, maintaining the low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of ethylene glycol to consume excess lead tetraacetate.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield 1-acetyl-2-phenyldiazene.
Chemoenzymatic Synthesis of this compound Derivatives[6]
This protocol describes an in vitro one-pot reaction for the production of this compound derivatives using a diazotase.
Materials:
-
3-Amino-p-coumaric acid (or other suitable amino-aromatic substrate)
-
Active methylene compound (e.g., acetoacetanilide)
-
Sodium nitrite
-
ATP (Adenosine triphosphate)
-
Magnesium chloride
-
Diazotase enzyme (e.g., CmaA6)
-
HEPES buffer (pH 8.0)
-
Glycerol
-
Methanol
Procedure:
-
Prepare a reaction mixture (50 µL) containing:
-
0.5 mM 3-amino-p-coumaric acid
-
5.0 mM active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6 diazotase
-
10% glycerol
-
20 mM HEPES (pH 8.0)
-
-
Incubate the reaction mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to identify the this compound derivative product.
Mandatory Visualizations
Reaction Pathways and Workflows
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1-Acetyl-2-phenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 6. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenyldiazene: Identifiers, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazene, a reactive aryl diazene, serves as a critical intermediate in various chemical and biological processes. This guide provides a comprehensive overview of its chemical identifiers, and synthesizes available information on its preparation and potential biological implications. While direct and extensive research on this compound's specific interactions with cellular signaling pathways is limited, this document explores the activities of related compounds to infer potential mechanisms of action and highlights areas for future investigation.
Chemical Identifiers and Properties
This compound is a molecule of significant interest in organic chemistry. For clarity and precise identification in research and development, its key identifiers are summarized below.
| Identifier Type | Value | Citation |
| CAS Number | 931-55-5 | [1] |
| PubChem CID | 141902 | [1] |
| Molecular Formula | C₆H₆N₂ | [1] |
| Molecular Weight | 106.13 g/mol | [1] |
| InChI | InChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H | [1] |
| InChIKey | RZGQJANKGMICOP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N=N | [1] |
Synthesis of this compound and Derivatives
The synthesis of this compound is often transient, as it is a reactive intermediate. However, related and more stable derivatives, such as 1-acetyl-2-phenyldiazene, can be synthesized through a two-step process involving the acetylation of phenylhydrazine followed by oxidation.
Experimental Protocol: Synthesis of 1-Acetyl-2-phenyldiazene
This protocol describes a general laboratory procedure for the synthesis of 1-acetyl-2-phenyldiazene, a more stable derivative of this compound.
Step 1: Acetylation of Phenylhydrazine
-
Materials: Phenylhydrazine, Acetic anhydride, Glacial acetic acid or Diethyl ether, Round-bottom flask, Magnetic stirrer, Ice-water bath.
-
Procedure:
-
Dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution. The reaction is typically exothermic.
-
The resulting solid intermediate, 1-acetyl-2-phenylhydrazine, can be isolated by filtration and purified by recrystallization.[2]
-
Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine
-
Materials: 1-acetyl-2-phenylhydrazine, Lead tetraacetate, Anhydrous dichloromethane, Inert atmosphere (e.g., Nitrogen or Argon).
-
Procedure:
-
Dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of lead tetraacetate (1.0 molar equivalent) in dichloromethane to the cooled solution.
-
Monitor the reaction for the formation of 1-acetyl-2-phenyldiazene.
-
Chemoenzymatic Synthesis of this compound Derivatives
A novel approach for producing this compound derivatives involves a chemoenzymatic method. This process utilizes a recombinant actinomycete strain that produces 3-diazoavenalumic acid (3-DAA), an aromatic diazo compound. By feeding active methylene compounds into the culture, an intracellular coupling reaction occurs, leading to the formation of various this compound derivatives.[3] This biosynthetic pathway offers a greener alternative for generating diversity in this compound-containing molecules.
Below is a conceptual workflow for this chemoenzymatic synthesis.
Caption: Chemoenzymatic synthesis of this compound derivatives.
Biological Activity and Potential Signaling Pathways
Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in publicly available literature. However, insights can be drawn from the known biological effects of its precursor, phenylhydrazine, and the general reactivity of related azo compounds.
The oxidation of phenylhydrazine is a complex process that generates several reactive intermediates, including the superoxide radical, hydrogen peroxide, phenylhydrazyl radical, and this compound itself.[4] These reactive species are likely responsible for the diverse biological effects observed with phenylhydrazine, such as its hemolytic properties. The formation of this compound is a key step in the proposed mechanism of phenylhydrazine-induced oxidation.[4]
Inferred Mechanism of Action
This compound is a reactive intermediate that can interact with cellular macromolecules.[5] While specific signaling pathway involvement is not yet elucidated, compounds with similar structural motifs, such as other azo compounds and polyphenols, are known to modulate key inflammatory and cell survival pathways. These include the NF-κB and MAPK signaling pathways .[6][7] It is plausible that this compound or its downstream products could influence these pathways, but further research is required to establish a direct link.
The diagram below illustrates a generalized signaling cascade that is often a target of bioactive small molecules and could be a potential area of investigation for this compound's effects.
Caption: General inflammatory signaling pathways.
Quantitative Data
Currently, there is a lack of specific quantitative bioactivity data, such as IC50 values for cytotoxicity, for this compound in publicly accessible databases. The available data primarily pertains to derivatives or related compounds.
| Compound Class | Cell Line(s) | Observed Effect | IC50 Range (µM) | Citation |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | Cytotoxicity | 1.0 - 10 | [8] |
| Naphthalene derivatives | HCT116 | Cytotoxicity | 0.34 - 22.4 | [9] |
| Thiosemicarbazone derivatives | A549 | Anticancer activity | 11.67 - 16.67 (µg/mL) | [10] |
Note: This table presents data for related compound classes to provide context for the potential bioactivity of molecules containing similar structural features to this compound. Direct quantitative data for this compound is not available.
Future Directions
The role of this compound as a reactive intermediate in both chemical synthesis and biological systems warrants further investigation. Future research should focus on:
-
Developing stable formulations or precursors that allow for controlled studies of this compound's biological effects.
-
Utilizing proteomics and transcriptomics to identify specific cellular protein targets and modulated genes upon exposure to this compound-generating systems.
-
Elucidating the precise signaling pathways affected by this compound to understand its mechanism of action at a molecular level.
-
Conducting quantitative bioactivity studies to determine the cytotoxic and other biological effects of this compound and its derivatives.
This in-depth guide provides a foundational understanding of this compound, highlighting the existing knowledge and, more importantly, the significant gaps that future research must address to fully comprehend its role in chemistry and biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of aryl and aryldiazenyl complexes in reactions of arylhydrazines and aryldiazenes with a synthetic model compound of haemoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
phenyldiazene molecular weight and formula
For Immediate Release
This document provides a concise technical summary of the fundamental physicochemical properties of phenyldiazene, a significant chemical intermediate in organic synthesis and biochemical research. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and related scientific fields.
Quantitative Data Summary
The core physicochemical properties of this compound are summarized in the table below. This data is compiled from authoritative chemical databases and provides a quick reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C6H6N2 | [1][2][3][4] |
| Molecular Weight | 106.13 g/mol | [1][3][4] |
| Monoisotopic Mass | 106.053098200 Da | [1][2][3] |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 931-55-5 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and confirmation of the molecular formula of this compound typically involve standard analytical techniques. High-resolution mass spectrometry (HRMS) is the preferred method for accurately determining the monoisotopic mass, which in turn confirms the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be employed to ascertain the molecular weight and fragmentation pattern, further corroborating the structure. The synthesis of this compound for such analyses is often achieved through the oxidation of phenylhydrazine.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the elemental composition of this compound to its molecular properties.
References
Phenyldiazene Reactive Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazene (C₆H₅N=NH) is a highly reactive and transient chemical species that plays a crucial role as an intermediate in a variety of chemical and biological processes. This technical guide provides a comprehensive overview of the this compound reactive intermediate theory, detailing its formation, reactivity, and significance in organic synthesis and drug metabolism. Particular emphasis is placed on its interaction with biomolecules, such as hemoglobin, and its role as a potential mediator of drug-induced toxicity. This document consolidates key findings, presents quantitative data where available, and provides detailed experimental protocols for the generation, trapping, and study of this ephemeral intermediate.
Core Principles of this compound Intermediate Theory
This compound is a neutral, diazene-substituted benzene derivative characterized by a nitrogen-nitrogen double bond. Its transient nature is a result of its propensity to undergo further reactions, including decomposition, oxidation, and participation in cycloadditions. The core of the theory revolves around the in situ generation of this compound from stable precursors, most commonly through the oxidation of phenylhydrazine.
The reactivity of this compound is dictated by the electronic nature of the diazene moiety and the phenyl ring. It can exist as cis and trans isomers, each with distinct reactivity profiles. The intermediate can participate in both radical and ionic reaction pathways, making it a versatile yet challenging species to study directly.
Formation of this compound
The primary route for the generation of this compound is the oxidation of phenylhydrazine. This oxidation can be achieved through various chemical and biological means.
Chemical Oxidation
Chemical oxidants are frequently employed for the controlled generation of this compound in synthetic applications.
-
Lead Tetraacetate Oxidation: A common laboratory method involves the oxidation of 1-acetyl-2-phenylhydrazine with lead tetraacetate at low temperatures to yield 1-acetyl-2-phenyldiazene, a precursor that can subsequently release the phenyl radical.
-
Metal-catalyzed Oxidation: Transition metal catalysts can also facilitate the oxidation of phenylhydrazine and its derivatives.
Biological and Enzymatic Formation
In biological systems, the formation of this compound is often linked to the metabolism of xenobiotics containing a hydrazine moiety.
-
Oxyhemoglobin-mediated Oxidation: Phenylhydrazine is known to react with oxyhemoglobin, leading to its oxidation and the formation of this compound. This reaction is a key event in phenylhydrazine-induced hemolytic anemia. Oxyhemoglobin acts as a peroxidase in this process.[1]
-
Cytochrome P450-mediated Metabolism: Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1A, CYP2C, and CYP3A subfamilies, are involved in the oxidative metabolism of various drugs.[2] Drugs containing a phenylhydrazine or related functional group can be metabolized to form this compound as a reactive intermediate, which can contribute to drug toxicity.[2]
Reactivity and Mechanisms
This compound is a versatile intermediate that participates in a range of chemical transformations.
Reaction with Hemoglobin and Oxidative Stress
The interaction of this compound and its precursors with hemoglobin is a critical aspect of its biological activity. The reaction of phenylhydrazine with oxyhemoglobin generates this compound, superoxide radicals, and hydrogen peroxide, leading to oxidative stress within red blood cells.[3] This process involves a two-electron transfer from phenylhydrazine to oxyhemoglobin.[4] The resulting this compound can then react with methemoglobin.[4] This cascade of reactions leads to hemoglobin denaturation, the formation of Heinz bodies, and ultimately, hemolysis.[3]
Cycloaddition Reactions
This compound is a potent dienophile and can be trapped in cycloaddition reactions. This reactivity has been harnessed for the synthesis of various heterocyclic compounds.
-
[4+2] Cycloaddition with Furans: this compound, generated in situ, undergoes a rapid [4+2] cycloaddition reaction with furans under acidic conditions to form pyridazinium salts.[5] This reaction is highly efficient and proceeds with the conservation of the N=N moiety.[5]
Radical Reactions
Under certain conditions, this compound can decompose to generate a phenyl radical. This radical can then be trapped by radical scavengers or participate in addition reactions.
Quantitative Data
While extensive quantitative data for all reactions involving the highly reactive this compound intermediate is not always available, some studies have provided valuable kinetic and yield information.
Table 1: Product Yields in the Chemoenzymatic Synthesis of this compound Derivatives
| Active Methylene Compound | Product | In Vitro Yield (%) | In Vivo Yield (mg/L) |
| Acetoacetanilide | 5a | ~100 | ~3 |
| 4'-Methylacetoacetanilide | 5b | ~100 | Not Reported |
| 4-Acetoacetanisidide | 5c | ~100 | Not Reported |
| 4'-Chloroacetoacetanilide | 5d | ~100 | Not Reported |
| 3-Methyl-1-phenyl-5-pyrazolone | 5e | ~100 | ~3 |
Data sourced from a study on the production of this compound derivatives using a diazotase. The in vitro reaction was carried out under optimized conditions. The in vivo yields were obtained from recombinant actinomycete cultures.
Experimental Protocols
Synthesis of 1-Acetyl-2-phenyldiazene (Precursor for Phenyl Radical)
This two-step protocol describes the synthesis of 1-acetyl-2-phenyldiazene, a common precursor for generating the phenyl radical via the this compound intermediate.
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine
-
Reactants: Phenylhydrazine (1.0 molar equivalent), Acetic anhydride (1.0-1.2 molar equivalents).
-
Solvent: Glacial acetic acid or an inert solvent like diethyl ether.
-
Procedure:
-
Dissolve phenylhydrazine in the chosen solvent in a round-bottom flask and cool in an ice-water bath.
-
Slowly add acetic anhydride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
The product, 1-acetyl-2-phenylhydrazine, often precipitates. If not, it can be precipitated by adding cold water.
-
The crude product can be purified by recrystallization.
-
Step 2: Oxidation to 1-Acetyl-2-phenyldiazene
-
Reactants: 1-Acetyl-2-phenylhydrazine (1.0 molar equivalent), Lead tetraacetate (1.0-1.1 molar equivalents).
-
Solvent: Anhydrous dichloromethane.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-acetyl-2-phenylhydrazine in anhydrous dichloromethane.
-
Cool the solution to between -20 °C and 0 °C.
-
In a separate flask, prepare a solution or suspension of lead tetraacetate in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a few drops of glycerol or ethylene glycol.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.
-
Wash the filter cake with dichloromethane. The filtrate contains the 1-acetyl-2-phenyldiazene.
-
In Vitro Enzymatic Synthesis of this compound Derivatives
This protocol details a one-pot enzymatic reaction for the synthesis of this compound derivatives using a diazotase.
-
Reaction Components:
-
3-Aminoaromatic acid precursor (e.g., 3-aminoavenalumic acid): 0.5 mM
-
Active methylene compound: 5.0 mM
-
Sodium nitrite: 5.0 mM
-
ATP: 1.0 mM
-
Magnesium chloride: 5.0 mM
-
Diazotase enzyme (e.g., CmaA6): 5.0 µM
-
Glycerol: 10%
-
HEPES buffer (pH 8.0): 20 mM
-
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to confirm the formation of the this compound derivative.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Interaction of Phenylhydrazine with Oxyhemoglobin.
Experimental Workflows
Caption: Synthesis of 1-Acetyl-2-phenyldiazene.
Logical Relationships
Caption: Reactivity Pathways of this compound.
Conclusion
The study of the this compound reactive intermediate provides critical insights into fundamental reaction mechanisms in both synthetic organic chemistry and toxicology. Its transient nature makes direct observation challenging, necessitating the use of trapping experiments and sophisticated analytical techniques. Understanding the conditions that favor its formation and dictate its subsequent reaction pathways is essential for harnessing its synthetic utility and for mitigating its potential toxic effects in the context of drug metabolism. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this important reactive intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and mechanistic studies of blue tetrazolium reaction with phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The trapping of phenyldiazenes in cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Phenyldiazene: An In-depth Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey to understanding phenyldiazene (C₆H₅N=NH), the simplest aromatic diazene, is a compelling narrative that spans over a century of chemical discovery. This guide traces the historical arc from the foundational discovery of the diazotization reaction and the synthesis of related azo compounds to the eventual isolation and characterization of the transient this compound molecule. We will delve into the seminal contributions of chemists such as Peter Griess, Hermann Emil Fischer, and Edward M. Kosower, providing detailed experimental protocols from their original publications, quantitative data, and visualizations of the key chemical transformations that paved the way for our current understanding of this important reactive intermediate.
The Dawn of Diazene Chemistry: Peter Griess and the Diazotization Reaction (1858)
The story of this compound begins not with its direct synthesis, but with the discovery of a fundamental reaction that would become the cornerstone of aromatic nitrogen chemistry. In 1858, the German chemist Johann Peter Griess, while working with aromatic amines, discovered the diazotization reaction.[1][2] This process, which involves treating a primary aromatic amine with nitrous acid at low temperatures, results in the formation of a diazonium salt.[1][3] This discovery was monumental as it opened the door to the synthesis of a vast array of azo compounds, which became the foundation of the synthetic dye industry.[4]
Historical Context and Significance
Griess's discovery was a pivotal moment in organic chemistry. It provided a versatile method for converting aromatic amines into a wide range of other functional groups, significantly expanding the synthetic chemist's toolkit. The diazonium salts he prepared were found to be highly reactive intermediates, capable of undergoing various coupling reactions to form intensely colored azo dyes.
Experimental Protocol: Griess's Diazotization of Picramic Acid (1858)
Objective: To convert an aromatic amine (picramic acid) into a diazonium salt.
Reagents:
-
Picramic acid
-
Nitrous acid (generated in situ from a nitrite salt and a strong acid)
-
A suitable solvent (likely an acidic aqueous solution)
-
Low temperature conditions (e.g., an ice bath)
General Procedure:
-
A solution of the aromatic amine (picramic acid) was prepared in an acidic medium.
-
The solution was cooled to a low temperature, typically around 0-5 °C, to ensure the stability of the resulting diazonium salt.
-
A solution of a nitrite salt (e.g., sodium nitrite) was slowly added to the cooled amine solution. The acid present in the reaction mixture would react with the nitrite to generate nitrous acid in situ.
-
The reaction mixture was stirred for a period to allow for the complete conversion of the amine to the diazonium salt. The formation of the diazonium salt could be observed through a color change or the evolution of gas if the reaction was not properly cooled.
Signaling Pathway: The Diazotization Reaction
The following diagram illustrates the key steps in the diazotization of a primary aromatic amine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stability and Reactivity Profile of Phenyldiazene
Abstract
This compound (C₆H₅N=NH) is a highly reactive chemical intermediate with significant applications in organic synthesis and biochemical studies.[1] Its utility stems from its ability to act as a precursor to phenyl radicals and its participation in various coupling and cycloaddition reactions.[2][3] However, its inherent instability presents unique challenges for its isolation and application. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, detailing its synthesis, decomposition pathways, and key chemical transformations. Quantitative data are summarized in tabular format, and detailed experimental protocols for its generation and key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction to this compound
This compound, the simplest of the aryldiazenes, is an organic compound featuring a phenyl group attached to a diazene moiety (-N=N-H). It exists as two geometric isomers, trans-phenyldiazene and cis-phenyldiazene, with the trans isomer being planar and more stable, while in the cis isomer, the phenyl group is tilted.[4] The high reactivity of the diazene functional group makes this compound a valuable, albeit transient, intermediate in organic chemistry.[5][6] It is often generated in situ for immediate use in subsequent reactions. Its primary role in synthetic chemistry is as a source of phenyl radicals or cations, enabling arylation reactions.[2] In biochemistry, it is studied as a reactive intermediate in the oxidation of phenylhydrazine, a process relevant to understanding oxidative stress.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 931-55-5 | [7][8] |
| Molecular Formula | C₆H₆N₂ | [1][7] |
| Molecular Weight | 106.13 g/mol | [1][7] |
| IUPAC Name | This compound | [7] |
| Isomerism | Exists as cis and trans isomers. | [4] |
| pKa | Estimated to be ≤ 27. | [9] |
Stability Profile
This compound is a notably unstable compound that is difficult to isolate at room temperature.[10] Its instability is a defining characteristic, dictating how it is generated and utilized in chemical reactions.
Thermal Stability and Decomposition
The primary route of decomposition for this compound is a bimolecular reaction with itself.[10] This reaction is clean and proceeds readily, which is the principal reason for the failure to isolate pure this compound under normal conditions.[10] The major products of this self-reaction are benzene (65-80%) and nitrogen gas (80-84%).[10] The decomposition is thought to proceed through a highly organized transition state, as evidenced by a low activation energy and a very negative entropy of activation.[10]
Reactivity with Oxygen
This compound is highly reactive towards oxygen.[10] This sensitivity to air is a critical consideration for its handling and use in synthesis, often necessitating an inert atmosphere. The reaction with oxygen is believed to generate this compound-derived free radicals, likely the phenyl radical, which can initiate further reactions, including lipid peroxidation in biological contexts.[11]
Stability in Different Media
The stability of this compound and its derivatives can be influenced by the surrounding medium. For instance, related diazene compounds have been shown to be unstable on acidic stationary phases like silica gel during column chromatography.[12] The protonation of this compound under strongly acidic conditions can influence its reactivity, for example, by facilitating rapid cycloaddition reactions that outcompete decomposition.[3][9]
Quantitative Stability Data
Quantitative data on the stability of this compound is scarce due to its transient nature. However, kinetic studies of its bimolecular decomposition have provided valuable insights, which are summarized in Table 2.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | ~9 kcal/mol | Acetonitrile, 25°C | [10] |
| Entropy of Activation (ΔS‡) | -23 eu | Acetonitrile, 25°C | [10] |
| Isotope Effect (kH/kD) | 4-5 | - | [10] |
Reactivity Profile
The reactivity of this compound is characterized by its tendency to decompose and its participation in a variety of chemical transformations, including cycloadditions and radical reactions.
Bimolecular Decomposition
As previously mentioned, the dominant reaction of this compound is its bimolecular self-destruction. The reaction mechanism likely involves the formation of a cage radical pair.[10]
Caption: Bimolecular decomposition pathway of this compound.
Cycloaddition Reactions
This compound can undergo cycloaddition reactions. For instance, it reacts rapidly with furans under acidic conditions to yield pyridazinium salts.[3][9] This reaction pathway is efficient and can outcompete the decomposition and oxygen-reaction pathways, making it a synthetically useful transformation.[3][9]
Radical Reactions
This compound serves as a precursor to the highly reactive phenyl radical (C₆H₅•).[2][11] This property is exploited in organic synthesis for arylation reactions, where a phenyl group is introduced into a substrate. The generation of phenyl radicals from this compound is a key step in its mechanism of action in various transformations.[2]
Caption: Overview of the main reaction pathways for this compound.
Reactions with Other Reagents
This compound is reported to react with 1,4-benzoquinone and hydroxide ions.[10] However, it is unreactive towards more stable azo compounds like azobenzene.[10] The nitrogens of the diazene group are non-nucleophilic and do not react with reagents like methyl chloroformate or benzenesulfonyl chloride.[10]
Synthesis and Generation of this compound
Due to its instability, this compound is typically generated in situ from stable precursors. Several methods have been developed for its formation.
Generation from Phenylazosulfonates
A common method for generating this compound involves the use of phenylazosulfonates.[3] Under specific reaction conditions, these precursors release this compound, which can then be trapped by a suitable reagent in the reaction mixture.[3]
Chemoenzymatic Synthesis
Modern synthetic approaches include chemoenzymatic methods. For example, this compound derivatives can be produced using the biosynthetic pathway of diazo group-containing natural products.[5][6] In this method, an ATP-dependent diazotase enzyme catalyzes the diazotization of an aromatic amine precursor.[5][6]
Caption: Chemoenzymatic synthesis of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key precursor and an in vitro enzymatic synthesis of this compound derivatives.
Synthesis of 1-Acetyl-2-phenylhydrazine (Precursor to 1-Acetyl-2-phenyldiazene)
1-Acetyl-2-phenyldiazene is a stable precursor that can be used to generate a phenyldiazenyl moiety. Its synthesis from phenylhydrazine is a standard two-step process involving acetylation followed by oxidation.[2][13]
Step 1: Acetylation of Phenylhydrazine [13]
-
Materials: Phenylhydrazine, acetic anhydride, round-bottom flask, magnetic stirrer, ice-water bath.
-
Procedure:
-
Dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or diethyl ether in a round-bottom flask.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the cooled solution. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.
-
If the product precipitates, collect the solid by suction filtration. If not, precipitate the product by adding cold water.
-
Wash the collected solid with cold water.
-
Purify the crude 1-acetyl-2-phenylhydrazine by recrystallization from ethanol or an ethanol-water mixture.
-
Step 2: Oxidation to 1-Acetyl-2-phenyldiazene (General Procedure) [13]
-
Materials: 1-Acetyl-2-phenylhydrazine, lead tetraacetate, anhydrous dichloromethane, inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
Dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution dropwise to the cooled hydrazine solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of glycerol or ethylene glycol.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In Vitro Enzymatic Synthesis of this compound Derivatives[6]
This protocol describes a one-pot enzymatic reaction for producing this compound derivatives.
-
Materials: 3-aminocoumaric acid (3-ACA) or 3-aminoavenalumic acid (3-AAA), active methylene compounds (e.g., acetoacetanilide), sodium nitrite, ATP, magnesium chloride, CmaA6 diazotase, HEPES buffer (pH 8.0), glycerol, methanol.
-
Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
0.5 mM 3-ACA or 3-AAA
-
5.0 mM active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6 diazotase
-
10% glycerol
-
20 mM HEPES (pH 8.0)
-
-
Incubate the mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to identify and quantify the this compound derivative products.
-
Caption: Workflow for the in vitro enzymatic synthesis of this compound derivatives.
Conclusion
This compound is a fundamentally important, yet highly reactive and unstable, molecule in organic chemistry. Its profile is dominated by a rapid bimolecular decomposition and high sensitivity to oxygen. Despite these stability challenges, its utility as a potent source of phenyl radicals and its ability to participate in synthetically valuable cycloaddition reactions make it an attractive intermediate. Modern chemoenzymatic methods offer promising avenues for the controlled generation and derivatization of phenyldiazenes. A thorough understanding of its stability and reactivity, as detailed in this guide, is crucial for any researcher, scientist, or drug development professional seeking to harness its synthetic potential.
References
- 1. This compound (C6H6N2) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H6N2 | CID 141902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 931-55-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Decomposition of Phenyldiazene: Products, Mechanisms, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldiazene (C₆H₅N=NH) is a transient aryldiazene species of significant interest in organic synthesis and mechanistic studies due to its role as a precursor to the highly reactive phenyl radical. Its decomposition, occurring under thermal or photochemical induction, initiates a cascade of radical reactions, leading to a variety of products. Understanding the intricate mechanisms and kinetics of this compound decomposition is paramount for controlling reaction outcomes and for the rational design of chemical processes where it may be an intermediate. This technical guide provides a comprehensive overview of the decomposition products and mechanisms of this compound, detailed experimental protocols for its study, and quantitative data derived from analogous compounds and computational models.
Introduction
Aryldiazenes (Ar-N=N-H) are a class of compounds characterized by their inherent instability, readily decomposing to produce aryl radicals and molecular nitrogen. This compound, the parent compound of this class, is not typically isolated but is generated in situ as a reactive intermediate. Its decomposition serves as a clean and efficient source of phenyl radicals, which are pivotal in numerous organic transformations, including arylation reactions. The study of this compound's decomposition provides fundamental insights into radical chemistry and has practical implications in organic synthesis and the development of pharmaceuticals where arylation is a key step.
Decomposition Products and Mechanisms
The decomposition of this compound is predominantly a radical-mediated process. The initiation step involves the homolytic cleavage of the weakest bond in the molecule, which can be either the N-H or the C-N bond.
Initiation
The primary initiation step is the homolytic cleavage of the N-H bond, which is generally weaker than the C-N bond, to form a phenyldiazenyl radical and a hydrogen radical. The phenyldiazenyl radical is highly unstable and rapidly extrudes dinitrogen (N₂) to generate a phenyl radical.
Reaction Scheme:
C₆H₅-N=N-H → C₆H₅-N=N• + H•
C₆H₅-N=N• → C₆H₅• + N₂
Propagation
The highly reactive phenyl radical can then participate in a variety of propagation steps, largely dependent on the reaction medium (e.g., the solvent). A common pathway is hydrogen abstraction from a solvent molecule (S-H) to form benzene.
Reaction Scheme:
C₆H₅• + S-H → C₆H₅-H + S•
Termination
The radical chain reactions are terminated by the combination of two radical species. This can lead to the formation of biphenyl or other coupled products.
Reaction Scheme:
2 C₆H₅• → C₆H₅-C₆H₅
C₆H₅• + S• → C₆H₅-S
Photochemical Decomposition
This compound and its derivatives can also undergo decomposition upon exposure to light. While detailed mechanistic studies on this compound itself are limited due to its transient nature, the photochemical decomposition of related azobenzene compounds is well-documented. This process often involves photoisomerization from the more stable trans isomer to the cis isomer, which can then undergo thermal or further photochemical decomposition to generate radicals.
Quantitative Decomposition Data
Direct experimental determination of the kinetic parameters for this compound decomposition is challenging due to its high reactivity. Therefore, data from analogous compounds and computational studies are often used to estimate its behavior. For instance, the activation energy for the thermal decomposition of benzenediazonium chloride, a related compound that also generates a phenyl cation/radical, has been reported to be approximately 121.5 kJ/mol.[1]
Computational studies using Density Functional Theory (DFT) provide valuable insights into the potential energy surface of the decomposition reaction, allowing for the calculation of activation energies. While specific values for this compound are not widely published, studies on similar diazirines suggest that the energy barrier for nitrogen extrusion is a key kinetic parameter.
| Compound | Decomposition Parameter | Value | Method | Reference |
| Benzenediazonium Chloride | Activation Energy (Ea) | 121.5 kJ/mol | Experimental | [1] |
| Substituted Diazirines | Activation Energy (Ea) | ~30-40 kcal/mol | Computational (DFT) | [2] |
Note: Data for closely related compounds are provided as estimates for the behavior of this compound.
Experimental Protocols
In Situ Generation of this compound
This compound is typically generated in situ from a stable precursor, such as 1-acetyl-2-phenylhydrazine, through oxidation.
Protocol 4.1.1: Synthesis of 1-Acetyl-2-phenylhydrazine
-
Reactants: Phenylhydrazine and acetic anhydride (or acetic acid).
-
Procedure: Phenylhydrazine is reacted with acetic anhydride. The reaction can be conducted at room temperature or with gentle heating.[3]
-
Purification: The crude 1-acetyl-2-phenylhydrazine product can be purified by recrystallization.[3]
Protocol 4.1.2: Oxidation to this compound
The subsequent oxidation of 1-acetyl-2-phenylhydrazine to 1-acetyl-2-phenyldiazene, a precursor that readily releases the this compound moiety, can be achieved using a suitable oxidizing agent.
Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA)
TGA is a powerful technique for studying the thermal stability and decomposition kinetics of materials.
Protocol 4.2.1: TGA of Aryldiazene Precursors
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of a stable this compound precursor is placed in a TGA crucible.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is recorded as a function of temperature. The resulting thermogram shows the temperatures at which weight loss occurs, corresponding to decomposition events.
-
Kinetic Analysis: The activation energy of decomposition can be calculated from the TGA data using methods such as the Flynn-Wall-Ozawa or Kissinger methods.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for identifying the volatile and semi-volatile products of this compound decomposition.
Protocol 4.3.1: GC-MS Analysis of Decomposition Products
-
Reaction Setup: The in situ generation and decomposition of this compound are carried out in a suitable solvent in a sealed reaction vessel.
-
Sample Preparation: After the reaction is complete, the reaction mixture is quenched and may require derivatization to make the products more volatile and amenable to GC analysis.
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., 5% phenyl polymethylsiloxane).
-
Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample without thermal degradation (e.g., 250-300 °C).
-
Oven Program: A temperature ramp is used to separate the different components of the mixture (e.g., initial temperature of 50 °C held for 1 min, then ramped to 320 °C at 10 °C/min).[4]
-
MS Detector: Operated in electron ionization (EI) mode to generate fragment ions for identification.
-
-
Data Analysis: The retention times and mass spectra of the eluted compounds are compared to spectral libraries for identification.
Visualizations
Decomposition Mechanism
The following diagram illustrates the primary radical decomposition pathway of this compound.
Experimental Workflow for TGA Analysis
This diagram outlines the key steps in performing a thermogravimetric analysis to study the decomposition kinetics.
Phenyl Radical in Atmospheric Chemistry
The phenyl radical generated from this compound decomposition can initiate complex reaction cascades in the atmosphere, contributing to the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant air pollutants.
Conclusion
This compound is a key transient intermediate whose decomposition provides a valuable source of phenyl radicals for organic synthesis and mechanistic studies. The decomposition proceeds via a radical chain mechanism, yielding benzene, biphenyl, and other products depending on the reaction conditions. While the high reactivity of this compound makes direct experimental investigation challenging, a combination of studies on analogous compounds, computational modeling, and advanced analytical techniques like TGA and GC-MS allows for a thorough understanding of its decomposition pathways. The principles and protocols outlined in this guide serve as a valuable resource for researchers and professionals working in fields where the generation and reactivity of aryl radicals are of central importance.
References
An In-depth Technical Guide to Phenyldiazene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene, the core structure of azobenzene, represents a versatile and highly significant scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are characterized by the presence of an N=N double bond connecting two aryl groups, a feature that allows for simple synthetic modifications and the generation of a wide variety of compounds.[2][3] These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties.[1][3] This guide provides a comprehensive technical overview of the synthesis, key applications, and experimental evaluation of this compound derivatives, with a particular focus on their role as targeted anticancer agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, ranging from classical organic reactions to modern chemoenzymatic and electrochemical approaches.
Chemoenzymatic and Biosynthetic Methods
Recent advancements have enabled the production of this compound derivatives using biosynthetic pathways. One notable method involves feeding active methylene compounds into the culture of a recombinant actinomycete that produces 3-diazoavenalumic acid (3-DAA).[4][5] This triggers an intracellular coupling reaction between the diazo group of 3-DAA and the active methylene group, yielding various this compound compounds.[4][6] Furthermore, a one-pot in vitro enzymatic production system has been established using a highly reactive diazotase, CmaA6, which facilitates the diazotization of aromatic amino groups and subsequent coupling reactions.[5][6] This chemoenzymatic strategy is valuable for creating structural diversity in natural products.[6]
Chemical Synthesis: Diazotization and Azo Coupling
The most common chemical method for synthesizing this compound (azo) compounds is the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as a phenol or another amine.
Below is a generalized workflow for this process.
Caption: Generalized workflow for chemical synthesis of this compound derivatives.
Pharmacological Applications in Drug Development
This compound-containing compounds have emerged as promising candidates for drug development, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.
Dual Inhibition of VEGFR-2 and EGFR Signaling
A significant area of research focuses on this compound derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7][8] Both VEGFR-2 and EGFR are receptor tyrosine kinases (RTKs) that are frequently overexpressed in various cancers.[8][9] Their signaling pathways are interconnected and play critical roles in cell proliferation, angiogenesis (the formation of new blood vessels that feed a tumor), and metastasis.[7] The simultaneous inhibition of both pathways is a powerful strategy to overcome resistance and enhance anticancer activity.[7]
Caption: Inhibition of VEGFR-2 and EGFR pathways by this compound derivatives.
Quantitative Data: In Vitro Anticancer and Kinase Activity
Numerous this compound derivatives appended with heterocyclic rings (e.g., pyrazole, pyrimidine, triazine) have been synthesized and evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds against various cancer cell lines and their target kinases.[7][8]
| Compound | Target | IC50 (µM) |
| Derivative 14 | A549 (Lung Cancer) | 5.50 |
| HCT116 (Colon Cancer) | 9.77 | |
| HepG2 (Liver Cancer) | 7.12 | |
| MCF-7 (Breast Cancer) | 7.85 | |
| VEGFR-2 Kinase | 1.15 | |
| EGFRT790M Kinase | 0.28 | |
| Derivative 8 | A549 (Lung Cancer) | 6.10 |
| VEGFR-2 Kinase | 1.35 | |
| EGFRT790M Kinase | 0.35 | |
| Derivative 10 | A549 (Lung Cancer) | 5.85 |
| VEGFR-2 Kinase | 1.40 | |
| EGFRT790M Kinase | 0.33 | |
| Derivative 9 | A549 (Lung Cancer) | 6.40 |
| VEGFR-2 Kinase | 1.90 | |
| EGFRT790M Kinase | 0.50 | |
| Sorafenib (Ref.) | A549 (Lung Cancer) | 4.04 |
| HCT116 (Colon Cancer) | 5.05 | |
| HepG2 (Liver Cancer) | 4.00 | |
| MCF-7 (Breast Cancer) | 5.58 | |
| Erlotinib (Ref.) | A549 (Lung Cancer) | 5.49 |
| EGFRT790M Kinase | 0.24 |
Data sourced from studies on novel this compound derivatives.[7][8][9]
Antimicrobial Activity
In addition to anticancer properties, this compound-based metal complexes and thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal activities.[10][11] Certain complexes showed excellent activity against pathogens like S. aureus, E. coli, and A. niger when compared to standard drugs, suggesting their potential as a platform for developing new antimicrobial agents.[10]
Key Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.
Protocol 1: General Procedure for Diazotization of an Aromatic Amine[12]
This protocol describes the in-situ generation of an aryl diazonium salt, the crucial intermediate for azo coupling reactions.
Materials:
-
Primary aromatic amine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Starch-iodide paper (for testing for excess nitrous acid)
Procedure:
-
In a reaction vessel equipped with a stirrer and thermometer, dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and that diazotization is complete.
-
The resulting cold aryl diazonium salt solution is highly reactive and is typically used immediately in the subsequent coupling step without isolation.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)[7][8]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test this compound derivatives dissolved in DMSO
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: VEGFR-2 Kinase Inhibitory Assay[8]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Anti-phosphotyrosine antibody
-
Detection system (e.g., AlphaScreen or HTRF)
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the VEGFR-2 enzyme and the specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30 °C.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents, including a europium-labeled anti-phosphotyrosine antibody, which will bind to the phosphorylated substrate.
-
After a final incubation period, read the plate using a suitable plate reader to measure the signal (e.g., fluorescence resonance energy transfer).
-
The signal is proportional to the amount of phosphorylated substrate, and therefore to the enzyme's activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
References
- 1. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group-Containing Natural Product from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Phenyldiazene in Modern Organic Chemistry: A Technical Guide for Drug Development
Introduction
Phenyldiazene (PhN=NH) and its derivatives are highly reactive intermediates that have carved a significant niche in organic synthesis. Their ability to serve as efficient precursors to phenyl radicals and to participate in a variety of transformations makes them powerful tools for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, core reactivity, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Synthesis of this compound Precursors
Due to its inherent instability, this compound is typically generated in situ from more stable precursors. A common and versatile precursor is 1-acetyl-2-phenyldiazene, which can be synthesized in a two-step sequence from phenylhydrazine.
Synthesis of 1-Acetyl-2-phenylhydrazine
The first step involves the N-acetylation of phenylhydrazine. This reaction is typically high-yielding and straightforward.
Experimental Protocol: Synthesis of 1-Acetyl-2-phenylhydrazine [1]
-
Materials:
-
Phenylhydrazine
-
Acetic anhydride
-
Glacial acetic acid or an inert solvent (e.g., diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
The product, 1-acetyl-2-phenylhydrazine, will often precipitate out of the reaction mixture. If not, precipitation can be induced by the addition of cold water.
-
Collect the solid product by suction filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Oxidation to 1-Acetyl-2-phenyldiazene
The stable 1-acetyl-2-phenylhydrazine intermediate is then oxidized to the target 1-acetyl-2-phenyldiazene.
Experimental Protocol: Synthesis of 1-Acetyl-2-phenyldiazene [1]
-
Materials:
-
1-Acetyl-2-phenylhydrazine
-
Lead(IV) acetate
-
Anhydrous dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., -20 °C to 0 °C)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired low temperature (-20 °C to 0 °C) using a cooling bath.
-
In a separate flask, prepare a solution or suspension of lead(IV) acetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead(IV) acetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethylene glycol to consume any excess lead(IV) acetate.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove insoluble lead salts.
-
The filtrate containing the desired 1-acetyl-2-phenyldiazene can be used directly for subsequent reactions or purified by chromatography.
-
Synthesis Pathway of 1-Acetyl-2-phenyldiazene
Core Reactivity: Generation of Phenyl Radicals
A primary role of this compound and its derivatives in organic synthesis is to serve as a clean source of phenyl radicals. Thermal or photochemical decomposition of this compound precursors leads to the extrusion of nitrogen gas and the formation of the highly reactive phenyl radical.
Mechanism of Phenyl Radical Generation
This ability to generate phenyl radicals under relatively mild conditions is highly valuable in drug development for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex scaffolds.
Applications in Organic Synthesis
The versatile reactivity of this compound intermediates has led to their application in a range of synthetic transformations, particularly in the synthesis of arylated compounds and nitrogen-containing heterocycles.
Arylation Reactions
Phenyl radicals generated from this compound precursors are potent intermediates for the arylation of various substrates. These reactions are often mediated by transition metals, such as palladium.
Table 1: Examples of Palladium-Catalyzed Arylation Reactions
| Aryl Precursor | Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Acetyl-2-phenyldiazene | 1,3-Benzodioxole | Pd(OAc)₂/PCy₃·HBF₄ | K₂CO₃ | Toluene | >80% | [2] |
| Phenylazosulfonate | Furan | - | H₂SO₄ | - | - | [3] |
| Phenylboronic acid | 4,6-dibromotriazapentalene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 28% | [4] |
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Heterocycles [4]
-
Materials:
-
Heterocyclic substrate (e.g., 1,3a,6a-triazapentalene derivative)
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dry toluene
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the heterocyclic substrate (1 equiv), K₂CO₃ (3 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), and pivalic acid (30 mol%).
-
Add the aryl halide (1-3 equiv) and dry toluene.
-
Flush the tube with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture at 110 °C for the required time (typically 24-72 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Nitrogen-Containing Heterocycles
This compound can act as a dienophile in [4+2] cycloaddition reactions, providing a direct route to nitrogen-containing heterocycles such as pyridazines. This is particularly valuable in medicinal chemistry, as these scaffolds are present in many bioactive molecules.
Experimental Protocol: Synthesis of Pyridazinium Salts via [4+2] Cycloaddition [3]
-
Materials:
-
This compound precursor (e.g., phenylazosulfonate)
-
Furan derivative
-
Strong acid (e.g., sulfuric acid)
-
Suitable solvent
-
-
Procedure:
-
Dissolve the this compound precursor and the furan derivative in a suitable solvent.
-
Under controlled conditions, add a strong acid to generate the this compound intermediate in situ.
-
The highly reactive this compound undergoes a rapid cycloaddition with the furan.
-
The reaction progress can be monitored by NMR or LC-MS.
-
Upon completion, the pyridazinium salt product can be isolated and purified.
-
Chemoenzymatic Synthesis of this compound Derivatives
A novel and green approach to this compound derivatives involves chemoenzymatic synthesis. This method utilizes enzymes to catalyze specific steps in the synthetic sequence, often with high selectivity and under mild conditions.
A notable example is the production of this compound derivatives using the biosynthetic pathway of an aromatic diazo group-containing natural product from an actinomycete.[5] In this process, active methylene compounds are fed to a culture of a recombinant actinomycete that produces a diazo-containing intermediate, leading to the formation of various this compound derivatives.[5]
Chemoenzymatic Synthesis Workflow
This chemoenzymatic approach has also been demonstrated in a one-pot in vitro system using a diazotase enzyme.[5]
Table 2: In Vitro Chemoenzymatic Synthesis of this compound Derivatives [5]
| 3-Aminobenzoic Acid Derivative | Active Methylene Compound | Enzyme | Product Yield |
| 3-AAA | Acetoacetanilide | CmaA6 | High |
| 3-ACA | 4'-Methylacetoacetanilide | CmaA6 | High |
| 3-AAA | 4'-Chloroacetoacetanilide | CmaA6 | Low |
Experimental Protocol: In Vitro Chemoenzymatic Synthesis [5]
-
Materials:
-
3-Aminobenzoic acid derivative (e.g., 3-AAA or 3-ACA) (0.5 mM)
-
Active methylene compound (5.0 mM)
-
Sodium nitrite (5.0 mM)
-
ATP (1.0 mM)
-
Magnesium chloride (5.0 mM)
-
Diazotase enzyme (e.g., CmaA6) (5.0 µM)
-
HEPES buffer (20 mM, pH 8.0) with 10% glycerol
-
-
Procedure:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate the reaction mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to identify and quantify the this compound derivative product.
-
Spectroscopic Data
The characterization of this compound intermediates and their products relies on standard spectroscopic techniques.
Table 3: Spectroscopic Data for 1-Acetyl-2-phenylhydrazine
| Technique | Data | Reference |
| Melting Point | 128-131 °C | [6] |
| ¹H NMR | ||
| Chemical Shifts (δ) | Aromatic protons, amide proton, methyl protons | [7] |
| ¹³C NMR | ||
| Chemical Shifts (δ) | Carbonyl carbon, aromatic carbons, methyl carbon | [1] |
| IR Spectroscopy | ||
| Characteristic Peaks (cm⁻¹) | N-H stretching, C=O stretching, aromatic C-H stretching | [1] |
| Mass Spectrometry | ||
| Key Fragments (m/z) | Molecular ion, fragments corresponding to loss of acetyl and phenyl groups | [8] |
Conclusion and Future Outlook
This compound and its derivatives are indispensable tools in modern organic synthesis, offering efficient routes to a wide array of valuable compounds. Their ability to generate phenyl radicals and participate in cycloaddition reactions makes them particularly relevant to drug discovery and development for the construction of novel scaffolds and the synthesis of complex bioactive molecules. The emergence of chemoenzymatic methods for the synthesis of this compound derivatives opens up new avenues for sustainable and highly selective transformations. Further exploration of the reaction scope and optimization of reaction conditions will undoubtedly continue to expand the utility of these versatile intermediates in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-2-phenylhydrazine = 98 114-83-0 [sigmaaldrich.com]
- 7. 1-Acetyl-2-phenylhydrazine | 114-83-0 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
Phenyldiazene in Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene (C₆H₅N₂H), a simple aromatic diazene, is a highly reactive molecule that plays a dual role in biochemical contexts. On one hand, it is a transient and often toxic intermediate in the metabolic breakdown of phenylhydrazine and related compounds. On the other, its diazo group serves as a versatile chemical handle in biocatalysis for the generation of novel molecular structures. This technical guide provides an in-depth exploration of this compound's involvement in these distinct biochemical pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in toxicology and synthetic biology.
Chemoenzymatic Synthesis of this compound Derivatives
The high reactivity of the diazo group in this compound precursors makes it a valuable tool for the chemoenzymatic synthesis of novel compounds. By leveraging biosynthetic pathways, researchers can generate this compound-containing intermediates that can then be coupled with various molecules to create a diverse library of derivatives.[1][2][3][4]
Biochemical Pathway
A prominent example of this strategy involves the use of a recombinant actinomycete, Streptomyces albus, engineered to produce 3-diazoavenalumic acid (3-DAA), a this compound-containing precursor.[1] The key enzyme in this pathway is the ATP-dependent diazotase, CmaA6, which catalyzes the diazotization of an aromatic amine.[1][5] The resulting 3-DAA can then react intracellularly with exogenously supplied active methylene compounds to form a variety of this compound derivatives.[1][2][3]
Quantitative Data
The yield of this compound derivatives can be quantified from in vivo and in vitro experiments. The following table summarizes the yields of various derivatives produced from the reaction of 3-DAA with different active methylene compounds.
| Active Methylene Compound | Derivative | In Vivo Yield (mg/L) |
| Acetoacetanilide | 5a | 1-3 |
| 4'-Methylacetoacetanilide | 5b | 1-3 |
| 4-Acetoacetanisidide | 5c | 1-3 |
| 3-Methyl-1-phenyl-5-pyrazolone | 5e | ~3 |
Data sourced from Nakashima et al. (2024).[1]
Experimental Protocols
This protocol describes the cultivation of the recombinant S. albus strain and the feeding of active methylene compounds for the production of this compound derivatives.[1]
-
Pre-culture: Inoculate S. albus-avaΔavaA7 into TSB medium containing kanamycin (50 mg/L) and incubate at 30°C with shaking for 1 day.
-
Main Culture: Inoculate the pre-culture into Waksman medium with kanamycin (50 mg/L) and incubate at 30°C with shaking for 2 days.
-
Induction and Feeding: Add the desired active methylene compound to the culture to a final concentration of 5.0 mM.
-
Cultivation: Continue incubation for an additional 2 days.
-
Extraction: Adjust the culture pH to ~4 with HCl and extract the metabolites with ethyl acetate.
-
Analysis: Analyze the extracted compounds using LC-MS.
This protocol outlines the one-pot enzymatic synthesis of this compound derivatives using the purified diazotase CmaA6.[1]
-
Reaction Mixture Preparation: In a 50 µL reaction volume, combine the following components:
-
0.5 mM 3-aminoavenalumic acid (3-AAA)
-
5.0 mM of the desired active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6 enzyme
-
10% glycerol
-
20 mM HEPES buffer (pH 8.0)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Quenching: Add 50 µL of methanol to stop the reaction.
-
Analysis: Centrifuge the mixture and analyze the supernatant by LC-MS.
This compound as a Reactive Intermediate in Toxicology
In contrast to its controlled use in biocatalysis, this compound can be generated in vivo as a highly reactive and toxic intermediate from the metabolism of compounds like phenylhydrazine.[5][6][7] This pathway is of significant interest in toxicology and drug development due to its role in inducing hemolytic anemia and oxidative stress.[5][6][8][9][10]
Toxicological Pathway
Phenylhydrazine is known to cause oxidative damage to red blood cells.[2][7] The initial step involves a reaction with oxyhemoglobin, leading to the formation of a this compound intermediate.[5][11] This transient this compound can then autoxidize, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[5][6] Further reactions can lead to the formation of a phenyl radical, which can cause lipid peroxidation and damage to cellular macromolecules, ultimately leading to hemolysis.[5][6]
Quantitative Data
The toxicity of phenylhydrazine is dose-dependent. The following table provides some quantitative data related to its toxic effects.
| Parameter | Species | Value | Reference |
| Oral LD₅₀ | Rat | 80-188 mg/kg | [12] |
| Oral LD₅₀ | Mouse | 80-188 mg/kg | [12] |
| Oral LD₅₀ | Guinea Pig | 80-188 mg/kg | [12] |
| Oral LD₅₀ | Rabbit | 80-188 mg/kg | [12] |
| Dermal Exposure (24h) | Rabbit | 380 mg/kg (20-30% mortality) | [12] |
| Dermal Exposure (24h) | Rat | 380 mg/kg (no deaths) | [12] |
Experimental Protocols
This protocol describes a common method for inducing hemolytic anemia in rats to study the effects of phenylhydrazine and potential therapeutic interventions.[8][9][13]
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Phenylhydrazine Administration: Administer phenylhydrazine hydrochloride (e.g., 40-60 mg/kg body weight) via intraperitoneal (i.p.) injection for 2-3 consecutive days.
-
Confirmation of Anemia: Monitor hematological parameters such as red blood cell (RBC) count, hemoglobin (Hb) concentration, and packed cell volume (PCV). Anemia is typically confirmed when these values drop significantly (e.g., by at least 30%) compared to a control group.
-
Sample Collection: Collect blood samples at various time points to assess the progression of anemia and the effects of any treatments.
-
Biochemical Analysis: Analyze plasma for markers of oxidative stress (e.g., malondialdehyde) and hemolysis (e.g., bilirubin).
This protocol can be used to study the direct effects of phenylhydrazine on red blood cells.
-
Erythrocyte Preparation: Obtain fresh blood from a suitable donor (e.g., rabbit) and isolate erythrocytes by centrifugation and washing with a buffered saline solution.
-
Incubation: Incubate a suspension of erythrocytes with varying concentrations of phenylhydrazine in a suitable buffer at 37°C.
-
Hemolysis Measurement: At different time points, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of hemolysis.
-
Microscopic Examination: Observe changes in erythrocyte morphology and the formation of Heinz bodies using light microscopy.
-
Biochemical Assays: Measure markers of oxidative damage, such as lipid peroxidation and depletion of intracellular glutathione, in the treated erythrocytes.
Conclusion
This compound is a molecule of significant biochemical relevance, acting as both a tool and a toxin. In the realm of synthetic biology, the enzymatic generation of this compound precursors provides a powerful platform for the creation of novel chemical entities with potential applications in drug discovery and materials science. Conversely, the formation of this compound as a metabolic intermediate of phenylhydrazine highlights its role in toxicology, where its high reactivity leads to cellular damage and pathology. A thorough understanding of the biochemical pathways, quantitative effects, and experimental methodologies associated with this compound is crucial for researchers in these fields to harness its synthetic potential while mitigating its toxicological risks. This guide provides a foundational resource for these endeavors, summarizing key data and protocols to facilitate further investigation.
References
- 1. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of phenylhydrazine with erythrocytes. Cross-linking of spectrin by disulfide exchange with oxidized hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group-Containing Natural Product from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of vitamin C on mice hemolytic anemia induced by phenylhydrazine: an animal model study using histological changes in testis, pre-implantation embryo development, and biochemical changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylhydrazine (CICADS) [inchem.org]
- 13. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to cis- and trans-Phenyldiazene Isomers for Advanced Research and Drug Development
Introduction
Phenyldiazene, the parent compound of azobenzenes, is a cornerstone of photopharmacology and materials science. This class of molecules is defined by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). The key feature of this compound and its derivatives is their ability to undergo reversible isomerization between two distinct geometric forms: the thermodynamically stable trans-(E) isomer and the metastable cis-(Z) isomer. This transformation can be precisely controlled by light, leading to significant changes in the molecule's geometry, dipole moment, and spectroscopic properties. The trans isomer is nearly planar and more stable, while the cis isomer has a bent, non-planar structure.[1][2] This light-induced switching capability makes them ideal candidates for development as molecular switches, photosensitive materials, and targeted therapeutics in drug development, where their biological activity can be toggled on and off with spatio-temporal precision.[3][4]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives, more broadly known as azobenzenes, can be achieved through several classical and modern organic chemistry methods. The choice of method often depends on the desired substitution pattern and the required yield.
Classical Synthetic Routes:
-
Azo Coupling: This is the most common method for preparing azobenzenes. It involves the reaction of a diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline. The reaction is typically carried out in a cooled, aqueous solution.[3][5]
-
Mills Reaction: This method involves the condensation of an aromatic nitroso compound with an aniline in an acidic medium, typically acetic acid.[3][5]
-
Wallach Reaction: This reaction facilitates the transformation of azoxybenzenes into 4-hydroxy-substituted azobenzenes under strong acidic conditions.[3][6]
Modern Synthetic Routes:
-
Oxidative Coupling: Symmetrical azobenzenes can be synthesized through the oxidation of aromatic amines. Various oxidizing agents and catalytic systems, including metal catalysts, have been developed to improve yields and sustainability.[7][8]
-
Solid-Phase Synthesis: To facilitate the rapid synthesis of compound libraries without complex purification steps, solid-phase approaches have been developed. These methods allow for the divergent synthesis of various azobenzene derivatives with yields ranging from 28–55%.[7]
Logical Flow of a General Azo Coupling Synthesis
Caption: General workflow for this compound synthesis via azo coupling.
Physicochemical and Isomeric Properties
The distinct properties of the cis and trans isomers are fundamental to their application. The conversion between these states is the basis of their function as molecular switches.
Structural and Spectroscopic Properties
The trans isomer is characterized by a nearly planar structure, which allows for greater π-conjugation, resulting in a strong π→π* absorption band at lower energy (longer wavelength) compared to the cis isomer. The cis isomer is non-planar, with the phenyl groups tilted, which disrupts conjugation.[1][2] These structural differences lead to distinct spectroscopic signatures that can be used to identify and quantify each isomer.
| Property | trans-Phenyldiazene (and derivatives) | cis-Phenyldiazene (and derivatives) | Reference(s) |
| Geometry | Near-planar, C2h symmetry | Non-planar, C2 symmetry, Phenyl group tilted ~40° | [1][2] |
| Dipole Moment | Generally low or zero (for symmetric substitution) | Generally non-zero and higher than trans form | [9][10] |
| UV-Vis (π→π* band) | Strong absorption, typically ~320-360 nm | Weaker absorption, blue-shifted, typically ~280-320 nm | [4][11] |
| UV-Vis (n→π* band) | Weak, symmetry-forbidden, typically ~400-450 nm | Stronger, symmetry-allowed, typically ~400-450 nm | [4][11] |
| ¹H NMR Coupling (J) | J-coupling constant for vinylic protons is typically larger | J-coupling constant for vinylic protons is typically smaller | [9] |
| Stability | Thermodynamically more stable (~12 kcal/mol) | Metastable, reverts to trans form thermally | [4] |
Isomerization Mechanisms and Kinetics
The transition between isomers can be triggered by light (photoisomerization) or heat (thermal isomerization).
Photoisomerization:
-
trans → cis: This process is typically induced by irradiating the sample with UV light corresponding to the π→π* transition (~320–380 nm).[4]
-
cis → trans: The reverse photoisomerization can be achieved by irradiating with visible light that excites the n→π* band (~400–450 nm).[4]
The mechanism of photoisomerization is a subject of ongoing research, with evidence supporting two primary pathways: an inversion mechanism (in-plane bending of a C-N=N angle) and a rotation mechanism (torsion around the -N=N- bond).[12][13] Current consensus suggests that both mechanisms can contribute, and their balance influences the overall quantum yield of the process.[14]
Thermal Isomerization: The metastable cis isomer can relax back to the more stable trans form in the dark. This is a first-order kinetic process whose rate is highly dependent on the substitution pattern of the phenyl rings and the solvent environment.[12][15][16] For instance, hydroxy-substituted azobenzenes can exhibit relaxation times ranging from milliseconds in ethanol to hours in toluene.[16]
| Parameter | Value / Condition | Reference(s) |
| Activation Energy (Thermal cis→trans) | ~23 kcal/mol (for parent azobenzene) | [4] |
| Quantum Yield (Φtrans→cis) | 0.10 - 0.13 (for azobenzene in various solvents) | [17] |
| Quantum Yield (Φcis→trans) | 0.40 - 0.44 (for azobenzene in various solvents) | [17] |
Isomerization Cycle Diagram
Caption: The photoisomerization and thermal relaxation cycle of this compound.
Applications in Drug Development
The ability to control the shape and polarity of a molecule with light has profound implications for pharmacology. By incorporating a this compound moiety into a drug molecule, its interaction with a biological target (e.g., an enzyme or receptor) can be photochemically controlled. This forms the basis of photopharmacology, enabling drugs to be activated only at a specific site and time, thereby minimizing off-target side effects.
One promising area is the development of photoswitchable enzyme inhibitors. For example, derivatives of (4-Methylphenyl)diazene have been used to synthesize compounds that target the VEGFR-2/AKT signaling pathway, which is critical for cancer cell proliferation. The idea is that one isomer (e.g., trans) is inactive, while the other (cis) is a potent inhibitor. Irradiation at the site of a tumor could switch the drug to its active form, localizing its therapeutic effect.
Targeted Inhibition of a Signaling Pathway
Caption: Photoswitchable inhibition of the VEGFR-2/AKT cancer pathway.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative via Azo Coupling
This protocol outlines the synthesis of 5-((4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde.
Materials:
-
p-Toluidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Salicylaldehyde
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Diazotization of p-Toluidine:
-
Dissolve a specific molar equivalent of p-toluidine in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve salicylaldehyde (1 molar equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the salicylaldehyde solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate should form.
-
-
Work-up and Purification:
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or oven at low heat.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.
-
Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes a general method for observing the trans→cis photoisomerization.
Equipment & Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette (e.g., 1 cm path length)
-
UV lamp with a narrow bandpass filter centered around the π→π* transition of the trans isomer (e.g., 365 nm)
-
Solution of the this compound derivative in a suitable solvent (e.g., methanol, cyclohexane) with an absorbance of < 1.0 at the peak wavelength.
Procedure:
-
Initial Spectrum (t=0):
-
Prepare a dilute solution of the this compound compound. As the trans isomer is the thermodynamically stable form, the initial solution will consist almost entirely of this isomer.
-
Record the full UV-Vis absorption spectrum of the solution. Note the λmax and absorbance of the π→π* band.
-
-
Irradiation:
-
Place the UV lamp at a fixed distance from the cuvette.
-
Irradiate the sample for a defined period (e.g., 30 seconds).
-
-
Post-Irradiation Spectrum:
-
Immediately after irradiation, record the UV-Vis spectrum again.
-
Observe the decrease in the absorbance of the trans π→π* band and the corresponding increase in the absorbance of the cis n→π* band.
-
-
Kinetics:
-
Repeat steps 2 and 3 at regular time intervals until the spectrum no longer changes, indicating that the photostationary state (PSS) has been reached.
-
Plot the absorbance at the λmax of the trans isomer against irradiation time to observe the kinetics of the photoisomerization.
-
-
Quantum Yield Determination (Advanced):
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. [PDF] Synthesis of azobenzenes: the coloured pieces of molecular materials. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arxiv.org [arxiv.org]
- 14. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of a Stable Phenyldiazene Derivative: A Laboratory Protocol for 1-Acetyl-2-phenyldiazene
Application Notes
Phenyldiazenes, also known as phenyldiimides, are a class of organic compounds containing the Ph-N=N-H functional group. They and their derivatives are valuable intermediates in organic synthesis, finding applications in the production of dyes, polymers, and pharmaceuticals. The parent phenyldiazene is known to be unstable, making its isolation and handling challenging for many laboratory applications. Therefore, the synthesis of more stable derivatives is often preferred.
This document provides a detailed protocol for the laboratory-scale synthesis of 1-acetyl-2-phenyldiazene, a stable and representative member of the this compound family. The synthesis is a robust two-step process that is well-suited for researchers, scientists, and professionals in drug development. The procedure begins with the acetylation of commercially available phenylhydrazine to form the stable intermediate, 1-acetyl-2-phenylhydrazine. This is followed by the oxidation of the intermediate to yield the final product, 1-acetyl-2-phenyldiazene. This protocol offers a practical approach to accessing a key this compound derivative for further research and development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in the synthesis of 1-acetyl-2-phenyldiazene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | - |
| 1-Acetyl-2-phenylhydrazine | C₈H₁₀N₂O | 150.18 | 128 - 131[1] | ~78[2] |
| 1-Acetyl-2-phenyldiazene | C₈H₈N₂O | 148.16 | Not available | Not available |
Experimental Protocols
This section details the two-step laboratory procedure for the synthesis of 1-acetyl-2-phenyldiazene from phenylhydrazine.
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine
This procedure outlines the N-acetylation of phenylhydrazine using acetic anhydride.[3]
Materials and Equipment:
-
Phenylhydrazine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Recrystallization apparatus
-
Glacial acetic acid or diethyl ether (solvent)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is typically rapid and exothermic.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
The product, 1-acetyl-2-phenylhydrazine, will often precipitate from the reaction mixture. If not, precipitation can be induced by the addition of cold water.
-
Collect the solid product by suction filtration using a Büchner funnel and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine to 1-Acetyl-2-phenyldiazene
This procedure describes the oxidation of the intermediate product to the final this compound derivative using lead tetraacetate.[3]
Materials and Equipment:
-
1-Acetyl-2-phenylhydrazine (from Step 1)
-
Lead tetraacetate
-
Anhydrous dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., -20 °C to 0 °C)
-
Filtration setup with celite
-
Rotary evaporator
-
Column chromatography equipment
Procedure:
-
Under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a few drops of glycerol or ethylene glycol to consume any excess lead tetraacetate.
-
Allow the mixture to warm to room temperature and then filter it through a pad of celite to remove the lead salts. Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Experimental Workflow for the Synthesis of 1-Acetyl-2-phenyldiazene
Caption: A workflow diagram illustrating the two-step synthesis of 1-acetyl-2-phenyldiazene.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Phenyldiazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of phenyldiazene derivatives. These methods offer green and efficient alternatives to traditional chemical syntheses, leveraging the high selectivity of enzymes to produce a variety of azo compounds. Two primary enzymatic strategies are detailed: laccase-catalyzed oxidative coupling of aromatic amines and diazotase-mediated diazotization and coupling.
Application Note 1: Laccase-Catalyzed Oxidative Coupling for Symmetrical and Asymmetrical Azo Compounds
Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of substrates, including aromatic amines. This property can be harnessed for the synthesis of this compound derivatives through an oxidative coupling mechanism. The reaction proceeds under mild conditions, often using oxygen from the air as the terminal oxidant, making it an environmentally friendly approach.[1][2][3]
The general mechanism involves the enzymatic oxidation of an aromatic amine to a reactive radical intermediate. Two of these radicals then couple to form a new N-N bond, which is subsequently dehydrogenated to yield the final azo compound.[1][2][3] This method can be applied to synthesize both symmetrical and asymmetrical azo compounds.
Quantitative Data Summary
| Substrate (Aromatic Amine) | Enzyme | pH | Temperature (°C) | Yield (%) | Reference |
| Aniline | CotA Laccase | 6 | 37 | Moderate to Excellent | [1][2] |
| Substituted Anilines | CotA Laccase | 6 | 37 | Moderate to Excellent | [1][2] |
Experimental Protocol: Laccase-Catalyzed Synthesis of Azo Compounds
This protocol is based on the method described by Sousa et al. for the synthesis of azo compounds via oxidative coupling of primary aromatic amines catalyzed by laccase.[1][2]
Materials:
-
Aromatic amine (e.g., aniline)
-
CotA Laccase (1 U/mL)
-
Buffer solution (pH 6)
-
Oxygen source (air)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard analytical equipment (TLC, HPLC, NMR)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic amine (5 mmol) in the pH 6 buffer solution.
-
Add CotA laccase to the reaction mixture to a final concentration of 1 U/mL.[1][2]
-
Ensure the reaction is open to the air or sparged with oxygen to provide the necessary oxidant.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using column chromatography to obtain the desired azo compound.
-
Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Laccase-Catalyzed Oxidative Coupling Workflow
Caption: Experimental workflow for laccase-catalyzed synthesis.
Application Note 2: Diazotase-Mediated Synthesis of this compound Derivatives
A chemoenzymatic approach utilizing a diazotase enzyme, CmaA6, has been developed for the synthesis of this compound derivatives.[4][5][6] This method involves the enzymatic diazotization of an aromatic amine precursor, such as 3-amino-4-hydroxybenzoic acid (a precursor to 3-DAA), followed by a coupling reaction with an active methylene compound.[4] This one-pot in vitro system offers high efficiency and specificity.[4][6]
The reaction is initiated by the diazotase, which activates nitrous acid with ATP to diazotize the amino group of the substrate.[4] The resulting diazo compound then readily couples with various active methylene compounds to form the corresponding this compound derivatives.[4][5][6]
Quantitative Data Summary
| 3-DAA Precursor | Active Methylene Compound | Product Yield | Reference |
| 3-AAA (1) | Acetoacetanilide (4a) | High | [4][6] |
| 3-AAA (1) | 2'-Chloroacetoacetanilide (4b) | High | [4][6] |
| 3-AAA (1) | 2',5'-Dichloroacetoacetanilide (4c) | High | [4][6] |
| 3-AAA (1) | 2-Methyl-3-oxo-N-phenylbutanamide (4d) | High | [4][6] |
| 3-AAA (1) | 3-Methyl-1-phenyl-5-pyrazolone (4e) | ~3 mg per 1 L culture (in vivo) | [4] |
Experimental Protocol: One-Pot In Vitro Synthesis of this compound Derivatives Using Diazotase CmaA6
This protocol is adapted from the in vitro synthesis method for this compound derivatives using the diazotase CmaA6.[4]
Materials:
-
3-amino-4-hydroxybenzoic acid (3-AAA) or 3-aminocoumaric acid (3-ACA)
-
Active methylene compound (e.g., acetoacetanilide derivatives, 3-methyl-1-phenyl-5-pyrazolone)
-
Sodium nitrite (NaNO₂)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Diazotase CmaA6
-
HEPES buffer (pH 8.0)
-
Glycerol
-
Methanol
-
LC-MS equipment
Procedure:
-
Prepare a reaction mixture (50 µL) containing the following components at the specified final concentrations:[4]
-
0.5 mM 3-AAA or 3-ACA
-
5.0 mM of the desired active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6
-
10% glycerol
-
20 mM HEPES (pH 8.0)
-
-
Incubate the reaction mixture at 30°C for 30 minutes.[4]
-
Quench the reaction by adding 50 µL of methanol to the mixture.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to confirm the formation of the this compound derivative.
Diazotase-Mediated Synthesis Pathway
Caption: Chemoenzymatic synthesis pathway using diazotase.
References
- 1. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Situ Generation of Phenyldiazene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene (PhN=NH) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. Due to its inherent instability, this compound is almost exclusively generated in situ and immediately trapped with a suitable reaction partner. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the in situ generation of this compound and its derivatives for synthetic purposes: chemoenzymatic synthesis, acid-catalyzed decomposition of phenylazosulfonates, and oxidation of phenylhydrazine derivatives.
Methods for In Situ this compound Generation
Three primary methods for the in situ generation of this compound are highlighted in these notes, each offering unique advantages in terms of substrate scope, reaction conditions, and scalability.
1. Chemoenzymatic Synthesis: This method utilizes a diazotase enzyme to generate a this compound precursor from a natural product, which then reacts with active methylene compounds. This approach offers high specificity and mild reaction conditions.
2. From Phenylazosulfonates: In this chemical method, readily available phenylazosulfonates are treated with a strong acid to generate this compound, which can be efficiently trapped in cycloaddition reactions.
3. Oxidation of Phenylhydrazine Derivatives: This versatile chemical approach involves the oxidation of phenylhydrazine or its derivatives (e.g., acylhydrazides) to form the corresponding diazene, which is then used in subsequent transformations.
Data Presentation
The following tables summarize quantitative data for representative examples of each method, allowing for easy comparison of yields and reaction conditions.
Table 1: Chemoenzymatic Synthesis of this compound Derivatives
| Entry | Active Methylene Compound | Product | Yield |
| 1 | Acetoacetanilide | 5a | High |
| 2 | 4'-Methylacetoacetanilide | 5b | High |
| 3 | 4-Acetoacetanisidide | 5c | High |
| 4 | 4'-Chloroacetoacetanilide | 5d | High |
| 5 | 3-Methyl-1-phenyl-5-pyrazolone | 5e | ~3 mg/L culture |
Table 2: Synthesis of Pyridazinium Salts via In Situ Generation of this compound from Phenylazosulfonates
| Entry | Furan Derivative | Acid | Time (h) | Yield (%) |
| 1 | Furan | TFA | 1 | 85 |
| 2 | 2-Methylfuran | TFA | 1 | 82 |
| 3 | 2,5-Dimethylfuran | TFA | 1 | 91 |
| 4 | Furan | H₂SO₄ | 24 | 75 |
Table 3: One-Pot Synthesis of 1,3,4-Oxadiazines via Oxidation of Acylhydrazides
| Entry | Acylhydrazide | Allenoate | Catalyst | Time (h) | Yield (%) |
| 1 | N'-Phenylbenzohydrazide | Benzyl allenoate | NaNO₂/HNO₃, then DMAP | 2, then 24 | 85 |
| 2 | 4-Methoxy-N'-phenylbenzohydrazide | Benzyl allenoate | NaNO₂/HNO₃, then DMAP | 2, then 24 | 88 |
| 3 | 4-Nitro-N'-phenylbenzohydrazide | Benzyl allenoate | NaNO₂/HNO₃, then DMAP | 2, then 24 | 75 |
Experimental Protocols
Protocol 1: In Vitro Chemoenzymatic Synthesis of this compound Derivatives
This protocol describes the one-pot in vitro synthesis of this compound derivatives using the diazotase CmaA6.[1]
Materials:
-
3-Aminoavenalumic acid (3-AAA) or 3-aminocoumaric acid (3-ACA)
-
Active methylene compounds (e.g., acetoacetanilide derivatives)
-
Sodium nitrite (NaNO₂)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Purified CmaA6 enzyme
-
HEPES buffer (pH 8.0)
-
Glycerol
-
Methanol
Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
0.5 mM 3-AAA or 3-ACA
-
5.0 mM of the desired active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6
-
10% glycerol
-
20 mM HEPES (pH 8.0)
-
-
Incubate the reaction mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to confirm product formation.
Protocol 2: Synthesis of Pyridazinium Salts from Phenylazosulfonates
This protocol describes the synthesis of pyridazinium salts via the in situ generation of this compound from phenylazosulfonates and subsequent cycloaddition with furan.[2][3][4]
Materials:
-
Phenylazosulfonate sodium salt
-
Furan
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenylazosulfonate (1.0 eq) in dichloromethane.
-
Add furan (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides
This protocol details a one-pot procedure for the synthesis of 1,3,4-oxadiazines involving the in situ generation of an N-acyldiazene via oxidation of an acylhydrazide, followed by a [4+2] cycloaddition with an allenoate.[5]
Materials:
-
Acylhydrazide (e.g., N'-phenylbenzohydrazide)
-
Allenoate (e.g., benzyl allenoate)
-
Sodium nitrite (NaNO₂)
-
Nitric acid (HNO₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Oxygen (O₂)
Procedure: Step 1: Aerobic Oxidation
-
To a solution of the acylhydrazide (0.3 mmol) in toluene (3.0 mL), add NaNO₂ and HNO₃.
-
Stir the mixture under an oxygen atmosphere for 2 hours at room temperature.
Step 2: Cycloaddition
-
To the reaction mixture from Step 1, add the allenoate (0.45 mmol) and DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired 1,3,4-oxadiazine.
Visualizations
Logical Relationships and Workflows
Caption: General workflow for the in situ generation and synthesis applications of this compound.
References
- 1. Synthetic Route to Phenyl Diazenes and Pyridazinium Salts from Phenylazosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Route to Phenyl Diazenes and Pyridazinium Salts from Phenylazosulfonates [organic-chemistry.org]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyldiazene in Azo Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of azo compounds utilizing phenyldiazene and its precursors. The protocols outlined below cover both classical chemical synthesis and modern chemoenzymatic methods, offering versatile approaches for obtaining a wide range of azo compounds. These compounds are of significant interest due to their diverse applications as dyes, pigments, and bioactive molecules, including antifungal and antimicrobial agents.[1][2]
Introduction to this compound in Azo Compound Synthesis
Azo compounds, characterized by the functional group R-N=N-R', are a prominent class of organic molecules with extensive applications.[3] The synthesis of these compounds often proceeds via an azo coupling reaction, where a diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol or an aniline.[4][5] this compound derivatives, specifically aryldiazonium salts generated in situ from anilines, are key intermediates in this process.[6][7] The versatility of this reaction allows for the creation of a vast library of azo compounds with tunable electronic and steric properties.[8]
Recent advancements have also introduced chemoenzymatic methods for the synthesis of this compound derivatives, offering a valuable strategy for producing "unnatural" natural products.[9] This approach utilizes diazotases to catalyze the formation of the diazo group, which can then undergo coupling reactions.[9]
This document provides detailed protocols for both the traditional chemical synthesis and a novel chemoenzymatic approach to azo compound synthesis, along with characterization data and reaction diagrams.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various azo compounds, providing a comparative overview of different methods and substrates.
Table 1: Synthesis of Azo Dyes via Classical Diazotization and Coupling
| Starting Amine | Coupling Agent | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminophenol | Self-coupling | 2,2′-Dihydroxyazobenzene | - | 172 | [1] |
| 4-((4-Aminophenyl)diazenyl)benzenesulfonate | 4-Aminophenol | Diazo Compound Di_A | - | - | [1] |
| 4-((4-Aminophenyl)diazenyl)benzenesulfonate | 2,2'-Dihydroxyazobenzene | Triazo Compound Tris_A | 93 | 280-282 | [1] |
| 4-Aminophenol | Naphthalen-2-ol | 1-(4-Hydroxyphenylazo)-2-naphthol | - | - | [10] |
| 2,4-Dimethylaniline | 2-Naphthol | Sudan II | 98 (in microreactor) | - | [3][11] |
| p-Nitroaniline | Diphenylamine | 4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine | 98 (in microreactor) | - | [3][12] |
| 2-Amino-4-chlorophenol | 4,6-dihydroxypyrimidine | 5-((5-chloro-2-hydroxyphenyl)diazenyl)-4,6-dihydroxypyrimidine | 56 | 239 | [13] |
| 2-Amino-4-chlorophenol | 4,6-dihydroxy-2-thiopyrimidine | 5-((5-chloro-2-hydroxyphenyl)diazenyl)-4,6-dihydroxy-2-thiopyrimidine | 67 | 283 | [13] |
Table 2: Chemoenzymatic Synthesis of this compound Derivatives [9]
| Substrate (Active Methylene Compound) | Product | Total Yield (%) |
| Acetoacetanilide derivative (4c) | This compound derivative (8c) | 35 |
| Acetoacetanilide derivative (4e) | This compound derivative (8e) | 33 |
Table 3: Characterization Data for Synthesized Azo Compounds
| Compound | 1H NMR (DMSO, δ ppm) | 13C NMR (DMSO, δ ppm) | Mass Spec (m/z) | FTIR (cm-1) |
| 2,2′-Dihydroxyazobenzene | 11.71 (s, 2H), 7.85 (dd, 2H), 7.40 (t, 2H), 7.07 (d, 2H), 7.02 (t, 2H) | 153.9, 137.6, 133.2, 123.2, 119.8, 118.0 | C12H10N2O2: Found 67.24 (C), 4.68 (H), 13.11 (N); Calcd. 67.28 (C), 4.71 (H), 13.08 (N) | - |
| Triazo Compound Tris_A | 8.54 (s, OH), 7.91 (d, 2H), 7.71 (m, 4H), 7.61 (d, 2H), 7.2 (s, 1H), 7.67 (d, 2H), 6.13 (s, NH2) | 157.30, 156.08, 153.35, 142.68, 141.48, 128.45, 126.68, 126.45, 125.20, 122.05, 121.01, 113.35 | C18H14N5NaO4S: Found 51.52 (C), 3.34 (H), 16.73 (N); Calcd. 51.55 (C), 3.36 (H), 16.70 (N) | - |
| 5-((5-chloro-2-hydroxyphenyl)diazenyl)-4,6-dihydroxypyrimidine | 12.35 (OH), 9.01-9.51 (NH), 6.237-8.01 (Aryl-H) | 199 (C-OH), 160-162 (C=O), 121-150 (C-aryl), 100 (C-Cl) | 407.20 (M+) | 1510.90 (N=N), 3453 (NH), 3274.50 (OH), 1598.90 (C=O) |
| 5-((5-chloro-2-hydroxyphenyl)diazenyl)-4,6-dihydroxy-2-thiopyrimidine | 11.235 (OH), 9.44-9.52 (NH), 6.230-7.325 (Aryl-H) | 190 (C-OH), 160-165 (C=O), 125-150 (C-aryl), 119 (C-Cl) | 423.27 (M+) | 1446.71 (N=N), 3401.18 (NH), 3241.45 (OH), 1592.36 (C=O), 1196.49 (C=S) |
Experimental Protocols
Protocol 1: Classical Synthesis of an Azo Dye (e.g., 1-(4-Hydroxyphenylazo)-2-naphthol)[10]
This protocol describes a typical two-step reaction involving the diazotization of an aromatic amine followed by an azo coupling reaction.
Materials:
-
4-Aminophenol
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Naphthalen-2-ol
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Conical flasks
-
Dropper
-
Stirring apparatus
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100-cm3 conical flask, dissolve 1.20 g of 4-aminophenol in 45 cm3 of water.
-
Slowly add 12 cm3 of concentrated hydrochloric acid while stirring until the 4-aminophenol is completely dissolved.
-
Cool the solution in an ice-bath. Some 4-aminophenol may precipitate.
-
In a separate container, dissolve 0.70 g of NaNO2 in 5 cm3 of water.
-
While maintaining the 4-aminophenol solution at 0 °C, slowly add the sodium nitrite solution dropwise with constant stirring.
-
After the addition is complete, stir the mixture for an additional 2-3 minutes to obtain a slightly turbid, pale grey solution of the benzenediazonium salt.
Part B: Azo Coupling Reaction
-
In a 150-cm3 conical flask, prepare a ~10% aqueous sodium hydroxide solution by dissolving 3 g of NaOH in 27 cm3 of water.
-
Dissolve 1.44 g of naphthalen-2-ol in the sodium hydroxide solution and stir until complete dissolution.
-
Cool the alkaline naphthalen-2-ol solution in an ice-water bath.
-
Slowly add the prepared benzenediazonium salt solution to the cold alkaline naphthalen-2-ol solution over approximately 5 minutes with efficient stirring.
-
A large amount of brick-red precipitate of 1-(4-hydroxyphenylazo)-2-naphthol will form.
-
Filter the precipitate using vacuum filtration, wash with cold water, and air dry.
Protocol 2: Chemoenzymatic Synthesis of this compound Derivatives[9]
This protocol outlines a one-pot in vitro enzymatic production of this compound derivatives using a diazotase.
Materials:
-
3-Amino-4-hydroxycinnamic acid (3-ACA) or similar aromatic amine precursor
-
Active methylene compound (e.g., acetoacetanilide derivative 4c or 4e)
-
Sodium nitrite (NaNO2)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Diazotase enzyme (CmaA6)
-
Glycerol
-
HEPES buffer (pH 8.0)
-
Ethyl acetate for extraction
Procedure:
-
Prepare a 100 mL reaction mixture containing:
-
0.5 mM 3-ACA
-
10 mM of the active methylene compound (4c or 4e)
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
2.0 µM CmaA6 diazotase
-
10% glycerol
-
20 mM HEPES buffer (pH 8.0)
-
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Extract the synthesized this compound derivative with 100 mL of ethyl acetate.
-
Evaporate the ethyl acetate in vacuo.
-
Purify the product using normal-phase and reverse-phase Medium Pressure Liquid Chromatography (MPLC).
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Azo Coupling [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cuhk.edu.hk [cuhk.edu.hk]
- 11. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenyldiazene in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene (Ph-N=NH) is a reactive intermediate that serves as a valuable 1,3-dipole in [3+2] cycloaddition reactions, providing a direct route to a variety of five-membered nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document provides an overview of the applications of this compound in [3+2] cycloadditions, with a focus on the synthesis of pyrazoles, pyrazolines, and pyridazinium salts. Detailed experimental protocols for key synthetic transformations are provided, along with tabulated quantitative data and mechanistic diagrams to facilitate understanding and implementation in a research setting.
This compound is typically generated in situ from stable precursors such as phenylhydrazine and its derivatives, or from phenylazocarboxylates and phenylazosulfonates. The transient nature of this compound necessitates its immediate trapping by a suitable dipolarophile. The choice of precursor and reaction conditions can influence the reaction pathway, leading to either ionic or radical mechanisms.
Applications in Heterocyclic Synthesis
The [3+2] cycloaddition of this compound and its precursors with various dipolarophiles, such as alkynes, alkenes, and 1,3-dicarbonyl compounds, is a powerful tool for the synthesis of:
-
Pyrazoles: A class of aromatic heterocycles with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of phenylhydrazine with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a classic example that proceeds through a this compound-like intermediate.
-
Pyrazolines: Dihydro-derivatives of pyrazoles that also exhibit diverse biological activities. They are commonly synthesized by the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds (chalcones).
-
Pyridazinium Salts: These compounds can be synthesized through the cycloaddition of phenyldiazenes with furans, representing a direct trapping method that conserves the N=N bond.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of pyrazoles and pyrazolines, which are believed to proceed via a [3+2] cycloaddition involving an in situ generated this compound intermediate.
Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Condensation of Phenylhydrazine with β-Diketones
| Entry | β-Diketone Substrate | Phenylhydrazine Substrate | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / H₂O | 0.5 | 95 | [2] |
| 2 | 2-(trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | - | 63 | [2] |
| 3 | Acetylacetone | Phenylhydrazine | - | 1 | - | [1] |
| 4 | Dibenzoylmethane | Phenylhydrazine | Acetic Acid | 2 | 85 | [2] |
| 5 | 1-Phenyl-1,3-butanedione | 4-Chlorophenylhydrazine | Acetic Acid | 3 | 82 | [2] |
Table 2: Synthesis of Pyrazoline Derivatives from Chalcones and Phenylhydrazine
| Entry | Chalcone Substrate | Phenylhydrazine Substrate | Solvent/Conditions | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diphenylpropenone | Phenylhydrazine | Ethanol / Reflux | 6 | 78 | [3] |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropenone | Phenylhydrazine | Ethanol / Reflux | 4 | 55.22 | [4] |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropenone | 2,4-Dinitrophenylhydrazine | Ethanol / Reflux | 2-3 | 68-82 | |
| 4 | 1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)propenone | Hydrazine | Ethanol / Reflux | 72 | - | [5] |
| 5 | 4-(4-fluorobenzyl)oxy acetophenone derived chalcone | Phenylhydrazine | Methanol, NaOH then Acetic Acid, Reflux | 2, then 6 | High | [6] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis - General Procedure
This protocol describes the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine, a reaction presumed to involve a this compound intermediate.[1]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Phenylhydrazine (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.
-
Dissolve the dicarbonyl compound in a suitable solvent.
-
Add the phenylhydrazine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Pyrazolines from Chalcones - General Procedure
This protocol outlines the synthesis of pyrazoline derivatives from α,β-unsaturated carbonyls (chalcones) and phenylhydrazine.[4]
Materials:
-
Chalcone (1.0 eq)
-
Phenylhydrazine hydrate (1.0 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add phenylhydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture to 80°C under reflux for 4 hours.
-
Monitor the reaction by TLC using a suitable eluent system (e.g., n-hexane/ethyl acetate).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Protocol 3: Trapping of in situ Generated this compound with Furan
This protocol is based on the synthesis of pyridazinium salts from phenylazosulfonates and furan, which proceeds via the in situ formation of this compound.[7][8]
Materials:
-
Phenylazosulfonate (1.0 eq)
-
Furan (as reactant and solvent)
-
Acid (e.g., Trifluoroacetic acid)
-
Reaction vessel suitable for inert atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the phenylazosulfonate in an excess of furan.
-
Cool the mixture in an ice bath.
-
Slowly add the acid to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, the pyridazinium salt may precipitate. If so, collect by filtration.
-
Alternatively, remove the excess furan and solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and workflows described in these application notes.
Caption: General workflow for this compound generation and its subsequent [3+2] cycloaddition.
Caption: Mechanistic pathway of the Knorr pyrazole synthesis.
Caption: Reaction pathway for the synthesis of pyrazolines from chalcones and phenylhydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pyridazinium Salts using Phenyldiazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinium salts represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1] Their diverse biological activities, including antimicrobial and anticancer properties, make them attractive scaffolds for drug discovery.[2][3][4][5][6] A robust and efficient synthetic methodology is crucial for the exploration of their therapeutic potential. This document provides detailed application notes and protocols for the synthesis of pyridazinium salts via the in situ generation of phenyldiazene from readily available phenylazosulfonates and subsequent cycloaddition with furans.[7][8] This method, developed by Gradl et al., offers a direct and high-yielding route to these valuable compounds.[7]
The reaction proceeds through the formation of a short-lived this compound intermediate under strongly acidic conditions. This intermediate then undergoes a rapid [4+2] cycloaddition reaction with a furan derivative, followed by the elimination of water to yield the aromatic pyridazinium salt.[7][9] A key advantage of this method is its low sensitivity to oxygen, which is attributed to the rapid trapping of the this compound intermediate in the cycloaddition step.[7][8]
Reaction Pathway and Mechanism
The synthesis of pyridazinium salts from phenylazosulfonates and furans can be visualized as a one-pot process involving three key steps:
-
Formation of this compound: In the presence of a strong acid, the phenylazosulfonate precursor is protonated, leading to the formation of the unstable this compound intermediate.
-
[4+2] Cycloaddition: The electron-deficient this compound acts as a dienophile and rapidly reacts with the electron-rich furan (the diene) in a Diels-Alder type cycloaddition.
-
Aromatization: The resulting bicyclic intermediate undergoes elimination of a water molecule to afford the stable, aromatic pyridazinium salt.
Caption: Synthetic pathway for pyridazinium salts.
Experimental Protocols
The following protocols are based on the procedures reported by Gradl et al. in The Journal of Organic Chemistry (2021).[7][8]
Protocol 1: General Procedure for the Synthesis of Pyridazinium Salts
This protocol outlines the standard conditions for the reaction between a phenylazosulfonate and a furan derivative.
Materials:
-
Phenylazosulfonate derivative (1.0 equiv)
-
Furan derivative (2.0-5.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with the phenylazosulfonate (0.5 mmol), add the furan derivative (1.0 - 2.5 mmol).
-
Dissolve the mixture in dichloromethane (5 mL).
-
Add trifluoroacetic acid (0.5 mL, ~6.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure pyridazinium salt.
Protocol 2: Synthesis of Phenylazosulfonate Precursors
The phenylazosulfonate starting materials can be readily prepared from the corresponding anilines.
Materials:
-
Aniline derivative (1.0 equiv)
-
Hydrochloric acid (1.5 M)
-
Sodium nitrite (1.0 equiv)
-
Sodium sulfite (1.1 equiv)
-
Water
-
Beaker
-
Ice bath
Procedure:
-
Dissolve the aniline (10.0 mmol) in 1.5 M hydrochloric acid (20 mL) in a beaker and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (10.0 mmol) in water (5 mL) to the cooled aniline solution over 10 minutes, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium sulfite (11.0 mmol) in water (10 mL).
-
Add the cold diazonium salt solution to the sodium sulfite solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The phenylazosulfonate product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various pyridazinium salts using the general procedure described in Protocol 1.
Table 1: Synthesis of Substituted Pyridazinium Salts
| Entry | Phenylazosulfonate Substituent | Furan Derivative | Time (h) | Yield (%) |
| 1 | H | Furan | 1 | 85 |
| 2 | 4-Me | Furan | 1 | 89 |
| 3 | 4-OMe | Furan | 1 | 92 |
| 4 | 4-Cl | Furan | 2 | 78 |
| 5 | 4-NO₂ | Furan | 4 | 65 |
| 6 | H | 2-Methylfuran | 1 | 82 |
| 7 | H | 2,5-Dimethylfuran | 1.5 | 75 |
Data compiled from Gradl, S., et al. J. Org. Chem. 2021, 86, 9, 6228–6238.[7]
Characterization Data
The synthesized pyridazinium salts can be characterized by standard spectroscopic methods.
General Characterization Data:
-
¹H NMR: The pyridazinium ring protons typically appear in the aromatic region (δ 7.5-9.5 ppm). The chemical shifts are influenced by the substituents on both the phenyl and pyridazinium rings.
-
¹³C NMR: The carbon signals of the pyridazinium ring are observed in the downfield region, consistent with an aromatic heterocyclic system.
-
Mass Spectrometry (HRMS): Provides the accurate mass of the cationic pyridazinium species, confirming its elemental composition.
-
Melting Point: The pyridazinium salts are typically crystalline solids with well-defined melting points.
Applications in Drug Development
Pyridazinium salts have emerged as a promising class of compounds in drug discovery due to their wide range of biological activities.
-
Antimicrobial Agents: Many pyridinium and pyridazinium derivatives have demonstrated potent activity against various bacterial and fungal strains.[3][10][11] Their cationic nature is believed to facilitate interaction with negatively charged microbial cell membranes, leading to cell disruption.[10]
-
Anticancer Agents: The pyridazine scaffold is present in several compounds investigated for their anticancer properties.[2][4] These compounds can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.
-
Other Therapeutic Areas: The versatile structure of pyridazinium salts allows for a wide range of modifications, making them suitable for targeting various biological pathways. Research has explored their potential as anti-inflammatory, analgesic, and antiviral agents.[12]
The synthetic route described herein provides an efficient means to generate diverse libraries of pyridazinium salts for structure-activity relationship (SAR) studies, a critical step in the drug development process.
Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a pyridazinium salt library and subsequent biological screening.
Caption: Drug discovery workflow.
Conclusion
The synthesis of pyridazinium salts through the this compound intermediate offers a powerful and versatile tool for medicinal chemists and drug discovery professionals. The protocols outlined in this document provide a clear and reproducible method for accessing these important heterocyclic compounds. The ability to readily diversify the structure of pyridazinium salts will undoubtedly facilitate the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. Synthesis and biological activity of some antitumor benzophenanthridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Route to Phenyl Diazenes and Pyridazinium Salts from Phenylazosulfonates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyldiazene as a Precursor for Phenyl Radicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of phenyl radicals from phenyldiazene precursors. Phenyl radicals are highly reactive intermediates crucial for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis, making them valuable tools in drug discovery and development. This compound (C₆H₅N=NH) and its derivatives serve as effective precursors for the controlled generation of these radicals.
Introduction
Phenyl radicals (C₆H₅•) are neutral, highly reactive aromatic intermediates that play a significant role in various chemical transformations, including arylation reactions. Their transient nature makes direct handling challenging. Consequently, the in situ generation from stable precursors is the preferred method for their application in synthesis. This compound and its derivatives have emerged as reliable sources of phenyl radicals under specific conditions. This document focuses on a robust method for generating phenyl radicals via the ferric ion-catalyzed decomposition of N-phenyl-N'-benzoyldiimide, which proceeds through a this compound intermediate.
Phenyl Radical Generation from a this compound Precursor
A well-established method for generating phenyl radicals involves the ferric ion-catalyzed decomposition of an acylated this compound precursor, N-phenyl-N'-benzoyldiimide. This reaction proceeds through the formation of a transient this compound species, which is subsequently oxidized by ferric ions to produce the phenyl radical.
The overall transformation can be summarized as follows:
-
Step 1: Synthesis of the Precursor: N-phenyl-N'-benzoyldiimide is synthesized from N-phenylbenzamide.
-
Step 2: Ferric Ion-Catalyzed Decomposition: The precursor undergoes decomposition in the presence of ferric ions to form this compound.
-
Step 3: Oxidation to Phenyl Radical: The this compound intermediate is oxidized by Fe(III) to generate the phenyl radical, nitrogen gas, and a proton.
This method offers a controlled way to generate phenyl radicals at room temperature, which can then be used in various synthetic applications.
Experimental Protocols
Synthesis of N-Phenyl-N'-benzoyldiimide (Precursor)
Protocol for Synthesis of N-Phenylbenzamide:
This protocol describes the synthesis of N-phenylbenzamide, a precursor to N-phenyl-N'-benzoyldiimide.
Materials:
-
Benzoyl chloride
-
1,3-Diphenylthiourea
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 1,3-diphenylthiourea (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Add substituted benzoyl chloride (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 70 °C with stirring for the time required for the reaction to complete (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-phenylbenzamide derivative.[1]
Ferric Ion-Catalyzed Generation of Phenyl Radicals
This protocol describes the generation of phenyl radicals from N-phenyl-N'-benzoyldiimide, which proceeds via a this compound intermediate.[2]
Materials:
-
N-phenyl-N'-benzoyldiimide
-
Ferric chloride (FeCl₃) or another suitable ferric salt
-
Methanol, anhydrous
-
Radical trapping agent (e.g., benzene, nitrobenzene, carbon tetrachloride, or a spin trap like PBN or DMPO)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenyl-N'-benzoyldiimide (1 mmol) in anhydrous methanol (20 mL).
-
Add the desired radical trapping agent to the solution. The choice and concentration of the trapping agent will depend on the subsequent analysis.
-
In a separate flask, prepare a solution of ferric chloride (0.1 mmol) in anhydrous methanol (5 mL).
-
Slowly add the ferric chloride solution to the stirred solution of N-phenyl-N'-benzoyldiimide at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours), monitoring the reaction progress if possible (e.g., by observing the evolution of nitrogen gas).
-
Upon completion, the reaction mixture containing the trapped phenyl radical adduct can be analyzed by appropriate methods (e.g., GC-MS, NMR, or ESR spectroscopy).
Quantitative Data
The efficiency of phenyl radical generation can be assessed by quantifying the yield of the trapped products. The following table summarizes the expected products when different trapping agents are used.
| Trapping Agent | Trapped Product | Typical Yield (%) | Reference |
| Benzene | Biphenyl | High | [2] |
| Nitrobenzene | Nitrobiphenyls | High | [2] |
| Carbon Tetrachloride | Chlorobenzene | High | [2] |
Note: "High" yields are reported in the literature, but specific quantitative values were not available in the provided search results.
Visualization of Reaction Pathways and Workflows
Generation of Phenyl Radical from N-Phenyl-N'-benzoyldiimide
The following diagram illustrates the ferric ion-catalyzed decomposition of N-phenyl-N'-benzoyldiimide to generate a phenyl radical via a this compound intermediate.
Caption: Ferric ion-catalyzed generation of a phenyl radical.
Experimental Workflow for Phenyl Radical Trapping
The following diagram outlines the general experimental workflow for the generation and subsequent trapping of phenyl radicals for analysis.
Caption: Workflow for phenyl radical generation and trapping.
Characterization of Phenyl Radicals
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species.
Protocol for ESR Detection of Phenyl Radicals
This protocol provides a general guideline for the ESR detection of phenyl radicals generated from a this compound precursor.
Materials:
-
Reaction mixture containing the generated phenyl radicals (from Protocol 3.2)
-
ESR spectrometer
-
ESR sample tubes (quartz)
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN))
-
Liquid nitrogen for low-temperature measurements (optional)
Procedure:
-
Prepare the reaction mixture for phenyl radical generation as described in Protocol 3.2, including a suitable spin trapping agent.
-
Transfer an aliquot of the reaction mixture into a clean ESR sample tube.
-
Place the sample tube into the cavity of the ESR spectrometer.
-
Record the ESR spectrum at room temperature. If the radical adduct is unstable, measurements may need to be performed at low temperatures.
-
The ESR spectrum of the trapped phenyl radical will show a characteristic hyperfine splitting pattern. For example, the DMPO-phenyl adduct will exhibit a complex multiplet.[3]
Typical ESR Spectrometer Settings (as a starting point):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 1-10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1-1 G
-
Sweep Width: 100 G
-
Sweep Time: 1-4 min
-
Time Constant: 0.1-1 s
Note: These parameters should be optimized for the specific instrument and sample.
Safety Precautions
-
Precursors: Handle all chemical precursors with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Radicals: Phenyl radicals are highly reactive. The generation should be performed in situ, and the reaction mixture should be handled with care.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Ferric Chloride: Ferric chloride is corrosive and should be handled with care.
This document provides a framework for the generation, trapping, and detection of phenyl radicals using this compound precursors. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific experimental needs.
References
Application Notes and Protocols for the Use of Phenyldiazene Chemistry in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazene and its parent compound, diazene (N₂H₂), represent a class of reactive intermediates with valuable applications in organic synthesis. While direct, widespread use of this compound as a key reagent in the total synthesis of complex natural products is not extensively documented in recent literature, the underlying chemistry of the diazene functional group, particularly in the form of diimide reductions, is a powerful tool. Furthermore, emerging chemoenzymatic methods are enabling the novel synthesis of this compound derivatives themselves, opening new avenues for their application.
These notes provide an overview of the principles and protocols for the application of diazene chemistry, focusing on the well-established diimide reductions and the innovative chemoenzymatic synthesis of this compound compounds.
Application Note 1: Diimide-Mediated Alkene and Alkyne Reduction
Diimide (diazene), N₂H₂, is a highly reactive and selective reducing agent. It is typically generated in situ and offers a metal-free alternative to catalytic hydrogenation for the reduction of carbon-carbon multiple bonds. This method is particularly advantageous in the synthesis of complex molecules where sensitive functional groups might be incompatible with transition metal catalysts.
Key Principles and Advantages:
-
Chemoselectivity: Diimide preferentially reduces non-polar multiple bonds (C=C, C≡C) over polar ones (C=O, C=N, NO₂, SO₂). This selectivity allows for the reduction of alkenes and alkynes in the presence of carbonyls and other functional groups that would be reduced by conventional hydride reagents or catalytic hydrogenation.
-
Stereospecificity: The reduction proceeds via a concerted, syn-addition of two hydrogen atoms across the multiple bond from the less sterically hindered face of the molecule. This predictable stereochemistry is a significant advantage in controlling the three-dimensional structure of complex natural products.
-
Mild Reaction Conditions: Diimide reductions are typically carried out under mild, neutral conditions, which is beneficial for substrates sensitive to acid, base, or high temperatures.
-
Avoidance of Metal Catalysts: The absence of heavy metal catalysts prevents issues with metal contamination in the final product, which is a critical consideration in drug development. It also circumvents problems like hydrogenolysis of sensitive functional groups (e.g., O-benzyl ethers, epoxides).
Substrate Reactivity:
The reactivity of various functional groups towards diimide is summarized in the table below.
| Functional Group | Reactivity with Diimide | Notes |
| Alkenes (unconjugated) | High | Terminal and strained alkenes are reduced rapidly. |
| Alkenes (conjugated) | Moderate to High | |
| Alkynes | High | Can often be selectively reduced to the corresponding alkene. |
| Allenes | Moderate | Typically reduced to the more highly substituted alkene. |
| Aldehydes & Ketones | Low / Inert | Generally not reduced, providing excellent chemoselectivity. |
| Esters & Amides | Inert | Not reduced. |
| Nitro Groups | Low / Inert | Generally not reduced. |
| Sulfoxides | Low / Inert | Generally not reduced. |
| Epoxides | Inert | Ring-opening is not observed. |
| O-Benzyl Ethers | Inert | No hydrogenolysis occurs. |
Experimental Protocol 1: One-Pot Diimide Reduction of an Alkene using o-Nitrobenzenesulfonylhydrazide (NBSH)
This protocol describes a convenient one-pot procedure for the generation of diimide from o-nitrobenzenesulfonylhydrazide (NBSH) and its subsequent use in the reduction of an alkene. This method is operationally simple and generally efficient.
Materials:
-
Alkene substrate
-
o-Nitrobenzenesulfonylhydrazide (NBSH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
Add o-nitrobenzenesulfonylhydrazide (NBSH) (typically 2-5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (Et₃N) (typically 2-5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkane.
Experimental Workflow Diagram:
Application Notes and Protocols: The Phenyldiazene Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenyldiazene (azobenzene) scaffold is a versatile and privileged structure in medicinal chemistry, offering a unique combination of straightforward synthesis, tunable physicochemical properties, and diverse pharmacological activities.[1] Its rigid, planar core, substituted with various functional groups, has led to the development of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anti-neurodegenerative, and anticancer effects.[1] The azo bridge (-N=N-) can also act as a bioisosteric replacement for other functional groups or serve as a linker in more complex drug conjugates. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based compounds in a medicinal chemistry context.
Synthesis of this compound Scaffolds
The synthesis of this compound derivatives can be achieved through several methodologies, with the choice depending on the desired substitution pattern and available starting materials. Classical diazotization and coupling reactions remain a cornerstone, while modern chemoenzymatic approaches offer novel routes to these scaffolds.
Protocol 1: Classical Synthesis via Diazotization and Azo Coupling
This protocol describes the synthesis of a generic phenyldiazenyl-pyrazole derivative, a common and biologically active scaffold.[2][3]
Materials:
-
Substituted aniline (e.g., 4-methylaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Acetylacetone
-
Sodium acetate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of Aniline
-
Dissolve the substituted aniline (1 equivalent) in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve acetylacetone (1 equivalent) and sodium acetate in ethanol.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the acetylacetone solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The resulting precipitate, a hydrazono-pentanedione derivative, is collected by filtration, washed with cold water, and dried.[4]
Step 3: Pyrazole Ring Formation
-
Reflux the dried hydrazono-pentanedione derivative (1 equivalent) with hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated phenyldiazenyl-pyrazole product is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure compound.[4][5]
Protocol 2: Chemoenzymatic Synthesis of this compound Derivatives
This innovative one-pot in vitro protocol utilizes a diazotase enzyme to synthesize this compound derivatives under mild conditions.[2][6]
Materials:
-
3-aminoaromatic acid substrate (e.g., 3-aminocoumaric acid, 3-ACA)
-
Active methylene compound (e.g., acetoacetanilide derivatives)
-
Sodium nitrite (NaNO₂)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Diazotase enzyme (e.g., CmaA6)
-
HEPES buffer (pH 8.0)
-
Glycerol
-
Methanol
-
Incubator at 30 °C
-
Centrifuge
Procedure:
-
Prepare a 50 µL reaction mixture containing:
-
0.5 mM 3-aminoaromatic acid
-
5.0 mM active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 µM CmaA6 diazotase
-
10% glycerol
-
20 mM HEPES buffer (pH 8.0)
-
-
Incubate the reaction mixture at 30 °C for 30 minutes.[2]
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to confirm the formation of the this compound derivative.[2]
Applications in Medicinal Chemistry and Biological Evaluation
This compound-containing compounds have demonstrated a wide array of pharmacological activities. Below are protocols for assessing their anticancer and antimicrobial potential.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1][7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[9]
-
Prepare serial dilutions of the this compound test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-48 hours.[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7][9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
This compound test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a standardized inoculum of the microorganism (e.g., ~5 x 10^5 CFU/mL).[12]
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the growth medium.[13]
-
Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually assessing the lowest concentration of the compound that shows no turbidity (visible growth).
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize quantitative data for representative this compound-containing compounds from the literature.
Table 1: Anticancer Activity of Phenyldiazenyl-Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | HNO-97 (Oral) | 10 | [2] |
| 6d | HNO-97 (Oral) | 10.56 | [2] |
| 24e | PC-3 (Prostate) | 4.2 | [14] |
| 24e | DU 145 (Prostate) | 3.6 | [14] |
| 24e | MCF-7 (Breast) | 5.5 | [14] |
| 9 | A549, MCF-7, HeLa | 0.83-1.81 | [3] |
| 17 | A549, MCF-7, HeLa | 0.83-1.81 | [3] |
| 28 | A549, MCF-7, HeLa | 0.83-1.81 | [3] |
| 34d | HeLa (Cervical) | 10.41 | [14] |
| 34d | DU-145 (Prostate) | 10.77 | [14] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | E. coli | 0.5 | [15] |
| Compound 2 | K. pneumoniae | 17.38 | [5] |
| Compound 4 | K. pneumoniae | 21.26 | [5] |
| Compound 4 | P. aeruginosa | 18.78 | [5] |
| Compound 1 | C. albicans | 32.67 | [5] |
Modulation of Signaling Pathways
This compound derivatives can exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis, such as the MAPK/ERK and NF-κB pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[16][17]
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector of the MAPK pathway, in response to treatment with a this compound compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4 °C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.
-
Analysis: Perform densitometric analysis to quantify the change in phospho-ERK1/2 levels relative to total ERK1/2.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is linked to various inflammatory diseases and cancers. Certain azo-linked compounds have been shown to inhibit NF-κB activity.[8][19]
Protocol 4: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB to assess the inhibitory effect of test compounds.[11][20]
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound test compounds
-
Stimulating agent (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[20]
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.[20]
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α for 6-8 hours.[20]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and understand the mechanism of action of this compound-based compounds. The versatility of this scaffold, combined with robust methods for its biological characterization, ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
- 1. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5-Aminosalicylic Acid Azo-Linked to Procainamide Acts as an Anticolitic Mutual Prodrug via Additive Inhibition of Nuclear Factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Phenyldiazene Coupling Reactions with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene coupling reactions with active methylene compounds represent a cornerstone in synthetic organic chemistry, providing a versatile platform for the synthesis of a diverse array of azo compounds and their subsequent transformation into valuable heterocyclic scaffolds. The Japp-Klingemann reaction, a prominent example of this class of reactions, facilitates the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. These products serve as crucial intermediates in the construction of biologically active molecules, including indoles and pyrazoles, which are prevalent motifs in pharmaceuticals.[1][2] The resulting azo compounds themselves have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and cytotoxic properties.[3] This document provides detailed application notes, experimental protocols, and quantitative data for this compound coupling reactions with various active methylene compounds, aimed at supporting research and development in the pharmaceutical and chemical industries.
Reaction Principle and Mechanism
The coupling reaction is initiated by the diazotization of an aniline derivative to form a phenyldiazonium salt. This electrophilic diazonium salt then reacts with a carbanion generated from an active methylene compound. The mechanism, particularly for the Japp-Klingemann reaction involving a β-keto-ester, proceeds through several key steps:
-
Deprotonation: A base removes a proton from the active methylene group of the β-keto-ester, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate anion attacks the terminal nitrogen of the diazonium salt, forming an intermediate azo compound.
-
Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl or carboxyl group.
-
Tautomerization: The resulting intermediate tautomerizes to form the final, more stable hydrazone product.[2][4]
This reaction pathway highlights the versatility of the Japp-Klingemann reaction in generating functionalized hydrazones that are precursors to a multitude of heterocyclic systems.
Caption: Mechanism of the Japp-Klingemann reaction.
Quantitative Data
The yield of this compound coupling reactions is influenced by the nature of the substituents on both the phenyldiazonium salt and the active methylene compound, as well as the reaction conditions. The following tables summarize representative yields for the coupling of various phenyldiazonium salts with different active methylene compounds.
Table 1: Coupling of Substituted Phenyldiazonium Salts with 4-Hydroxycoumarin [5]
| Entry | Substituent on this compound | Yield (%) |
| 1 | 4-NO₂ | 79 |
| 2 | 4-Br | 43 |
| 3 | 2,4-diCl | 85 |
| 4 | 2,5-diCl | 55 |
| 5 | 3,5-diCl | 42 |
| 6 | 4-Br, 3-CH₃ | 30 |
Table 2: Coupling of Substituted Phenyldiazonium Salts with Lawsone [5]
| Entry | Substituent on this compound | Yield (%) |
| 1 | 2,5-diCl | 86 |
| 2 | 3,4-diCl | 72 |
Table 3: Synthesis of Phenylhydrazones from Phenylhydrazine and Active Methylene Compounds [5][6]
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Acetone | Acetone phenylhydrazone | 87 |
| 2 | Acetophenone | Acetophenone phenylhydrazone | 89 |
| 3 | Acetylacetone | Acetylacetone phenylhydrazone | 81 |
| 4 | Cyclohexanone | Cyclohexanone phenylhydrazone | 94 |
| 5 | 2,4-Dihydroxyacetophenone | 2,4-Dihydroxyacetophenone phenylhydrazone | 78.3 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives and their subsequent conversion to valuable intermediates.
Protocol 1: General Procedure for the Diazotization of Aniline Derivatives[7]
-
In a beaker, dissolve the aniline derivative (0.005 mol) in concentrated hydrochloric acid (100 cm³).
-
Cool the solution in an ice bath to below 5 °C.
-
Slowly add a solution of sodium nitrite (6.9 g in 50 cm³ of water) dropwise with continuous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 10 minutes to ensure complete formation of the diazonium salt solution.
-
Keep the prepared diazonium salt solution in an ice bath until use.
Protocol 2: General Procedure for Coupling of Diazonium Salts with Active Methylene Compounds[8]
-
In a separate flask, dissolve the active methylene compound in a suitable solvent such as ethanol.
-
Add a base, such as sodium acetate, to the solution to facilitate the formation of the carbanion.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the active methylene compound solution with vigorous stirring.
-
Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight to ensure complete reaction.
-
The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.
Protocol 3: Synthesis of (E)-3-(2-(2,4-Dichlorophenyl)hydrazono)chromane-2,4-dione[5]
-
Diazotization: Prepare the diazonium salt of 2,4-dichloroaniline following Protocol 1.
-
Coupling: To a solution of 4-hydroxycoumarin in an appropriate solvent, add a base and cool in an ice bath.
-
Slowly add the cold diazonium salt solution to the 4-hydroxycoumarin solution with stirring.
-
Work-up: After the reaction is complete, the precipitated yellow solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization to afford the pure product in 85% yield.
Protocol 4: Synthesis of Acetophenone Phenylhydrazone[5]
-
In a boiling tube, dissolve phenylhydrazine (1.0 g, 0.00925 mol) in acetic acid (2 mL) and dilute with water (2 mL).
-
Add acetophenone (1.112 g, 0.00925 mol) to the mixture.
-
Allow the mixture to react for 10 minutes at room temperature.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the gray crystalline product by filtration and recrystallize from ethanol.
-
The final product is obtained with a yield of 89%.
Applications in Drug Development
The products of this compound coupling reactions, particularly the resulting hydrazones and azo compounds, are of significant interest in drug development.
-
Heterocyclic Synthesis: The hydrazone products are key intermediates in the Fischer indole synthesis, a widely used method for preparing the indole nucleus found in many pharmaceuticals.[2] They can also be cyclized to form pyrazole derivatives.[1]
-
Prodrugs: The azo bond can be selectively cleaved by azoreductases present in the colon, making azo compounds useful as colon-specific prodrugs.[7]
-
Biological Activity: Azo compounds have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties, making them promising scaffolds for the development of new therapeutic agents.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of an azo compound via a this compound coupling reaction.
Caption: General experimental workflow for this compound coupling.
References
- 1. Electrochemical diazenylation of active methylene compounds with aryldiazonium salts: efficient synthesis of β-dicarbonyl benzoylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Visible-Light-Driven Synthesis of Phenyldiazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phenyldiazene derivatives (azobenzenes) utilizing visible-light photocatalysis. This emerging synthetic strategy offers a greener and more sustainable alternative to traditional methods, often proceeding under mild reaction conditions with high efficiency.
I. Introduction
This compound derivatives, commonly known as azobenzenes, are a class of compounds characterized by the functional group R−N=N−R'. They are widely utilized in the manufacturing of dyes and pigments and have garnered significant interest in fields such as molecular switches, data storage, and photopharmacology due to their photoresponsive nature. Traditional synthetic routes to azobenzenes often require harsh reaction conditions, stoichiometric and often toxic reagents. The advent of visible-light photocatalysis has opened new avenues for the synthesis of these valuable compounds under environmentally benign conditions. This approach typically involves the use of a photocatalyst that, upon absorption of visible light, can initiate the oxidative coupling of anilines to form the desired diazene linkage.
II. Quantitative Data Summary
The following table summarizes the quantitative data from a key study on the visible-light-driven synthesis of azobenzene from aniline using a specialized photocatalyst.
| Photocatalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Time (h) | Light Source | Temperature | Reference |
| {P4Mo6}-based crystalline catalyst | Aniline | Azobenzene | 97 | 96 | 12 | Visible Light | Room Temp. | [1][2] |
| {P4Mo6}-based crystalline catalyst | Aniline | Azobenzene | Comparable to above | Comparable to above | 48 | Sunlight | Room Temp. | [1][2] |
III. Experimental Protocols
This section details the experimental protocols for the visible-light-driven synthesis of this compound derivatives. Protocol 1 is based on the highly efficient {P4Mo6}-based crystalline catalyst, while Protocol 2 provides a more general method for the aerobic oxidative coupling of anilines.
Protocol 1: Synthesis of Azobenzene using a {P4Mo6}-based Crystalline Photocatalyst
This protocol is adapted from the work of Wang et al. (2023) and describes the synthesis of azobenzene from aniline using a highly efficient polyoxometalate-based photocatalyst under visible light irradiation.[1][2]
Materials:
-
Aniline
-
{P4Mo6}-based crystalline catalyst (as prepared in the reference literature)
-
Acetonitrile (CH3CN), reaction solvent
-
Visible light source (e.g., Xenon lamp or high-power LED)
-
Reaction vessel (e.g., Schlenk tube or quartz cuvette)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Catalyst Preparation: The {P4Mo6}-based crystalline catalyst is synthesized according to the procedures outlined in the supporting information of the original publication. A detailed protocol for the synthesis of this specific catalyst is beyond the scope of this document.
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the {P4Mo6}-based crystalline catalyst.
-
Add the desired amount of aniline to the vessel.
-
Add acetonitrile as the reaction solvent to achieve the desired concentration.
-
Seal the reaction vessel.
-
-
Photocatalytic Reaction:
-
Place the reaction vessel on a magnetic stirrer.
-
Position the visible light source at a fixed distance from the reaction vessel.
-
Commence stirring and irradiation of the reaction mixture with visible light at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The reaction is typically complete within 12 hours.[1][2]
-
-
Work-up and Purification:
-
Upon completion of the reaction, switch off the light source.
-
Remove the heterogeneous photocatalyst by filtration or centrifugation.
-
Wash the catalyst with a small amount of acetonitrile and combine the organic phases.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to obtain pure azobenzene.
-
-
Characterization:
-
Confirm the identity and purity of the azobenzene product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: General Procedure for Visible-Light-Driven Aerobic Oxidative Coupling of Anilines
This protocol provides a general methodology for the synthesis of this compound derivatives from anilines using a photocatalyst and atmospheric oxygen as the oxidant under visible light irradiation.
Materials:
-
Substituted or unsubstituted aniline
-
Photocatalyst (e.g., nano-CuCo2O4, though this specific catalyst was used with thermal conditions, the setup is adaptable for photocatalysis)
-
Toluene or other suitable organic solvent
-
Visible light source (e.g., LED lamp, Xenon lamp)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Air or oxygen supply (if not relying on atmospheric oxygen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Reaction Setup:
-
Photocatalytic Reaction:
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a visible light source.
-
Ensure a continuous supply of air or oxygen to the reaction mixture, either by leaving the vessel open to the atmosphere (with care) or by bubbling air/oxygen through the solution.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the heterogeneous catalyst.[3]
-
Wash the catalyst with a small portion of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound derivative.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
-
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the visible-light-driven synthesis of this compound derivatives.
Caption: General workflow for this compound synthesis.
Proposed Signaling Pathway (Reaction Mechanism)
This diagram illustrates a plausible mechanism for the photocatalytic oxidative coupling of aniline to azobenzene.
Caption: Proposed mechanism for photocatalytic azobenzene synthesis.
References
Application Notes and Protocols: Reactions of Phenyldiazene and Analogous Azo Dienophiles with Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazene (azobenzene) and its derivatives are a class of azo compounds that can participate as dienophiles in Diels-Alder and other cycloaddition reactions. While this compound itself is a relatively unreactive dienophile, its reactivity can be significantly enhanced by the presence of electron-withdrawing groups attached to the azo moiety. This document provides an overview of the reactivity of activated azo dienophiles, analogous to this compound, with various dienes and outlines detailed experimental protocols for these reactions. The primary focus will be on highly reactive and synthetically useful azo dienophiles such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and dialkyl azodicarboxylates, which serve as valuable surrogates for understanding the potential reactivity of activated this compound derivatives.
General Reactivity and Principles
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] In the context of azo dienophiles, the N=N double bond acts as the 2π component. The reactivity of the azo dienophile is governed by the electronic nature of its substituents. Electron-withdrawing groups decrease the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.[2]
Highly reactive azo dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) are powerful reagents for a variety of transformations. PTAD, for instance, readily undergoes Diels-Alder reactions with a range of functionalized dienes.[3] Similarly, azodicarboxylates are also effective dienophiles in cycloaddition reactions.[4] These reactions are valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry and drug development.[5][6]
The reaction of in-situ generated phenyldiazenes has also been shown to lead to rapid cycloaddition with dienes like furans to form pyridazinium salts. This highlights the synthetic utility of transient this compound species in cycloaddition chemistry.
Reaction with Dienophiles: Data and Protocols
Due to the limited direct experimental data on the reactions of unsubstituted this compound with common dienophiles, this section will focus on the well-established reactivity of analogous, highly reactive azo dienophiles. The following protocols are representative of the conditions required for such cycloaddition reactions.
Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions and serves as an excellent reaction partner for activated azo dienophiles.[7]
Table 1: Reaction of Azo Dienophiles with Cyclopentadiene
| Azo Dienophile | Diene | Product | Yield (%) | Reference |
| 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | Cyclopentadiene | 2-Phenyl-2,3,5,6-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic imide | High | [8],[9] |
| Diethyl azodicarboxylate (DEAD) | Cyclopentadiene | Diethyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | Good | [4] |
Experimental Protocol: Reaction of 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) with Cyclopentadiene [8][9]
This protocol describes the rapid hetero-Diels-Alder reaction between PTAD and cyclopentadiene.
Materials:
-
4-Phenylurazole
-
Oxone® (potassium peroxymonosulfate)
-
Potassium bromide
-
Dichloromethane (CH₂Cl₂)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Hexane
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Filter funnel and filter paper
Procedure:
-
Preparation of PTAD:
-
In a round-bottom flask, suspend 4-phenylurazole in dichloromethane.
-
In a separate flask, dissolve Oxone® and potassium bromide in water to generate the oxidizing agent in situ.
-
Add the aqueous solution to the 4-phenylurazole suspension and stir vigorously. The reaction mixture will turn a characteristic red-pink color, indicating the formation of PTAD. The reaction is typically rapid.
-
Separate the organic layer containing PTAD using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Diels-Alder Reaction:
-
Cool the solution of PTAD in dichloromethane in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the PTAD solution with continuous stirring.
-
The red-pink color of the PTAD will disappear upon reaction with cyclopentadiene, indicating the completion of the reaction. This is often instantaneous.
-
The product, a white solid, will precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold hexane to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.
-
Expected Outcome:
The reaction is expected to proceed rapidly and provide the Diels-Alder adduct in high yield. The product can be characterized by NMR spectroscopy.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the Azo-Diels-Alder reaction and a typical experimental workflow.
Caption: General mechanism of the Azo-Diels-Alder reaction.
Caption: A typical experimental workflow for an Azo-Diels-Alder reaction.
Reactions with Other Dienophiles
-
Maleimides: N-substituted maleimides are excellent dienophiles due to the two electron-withdrawing carbonyl groups. It is expected that activated azo dienophiles would react readily with maleimides to form the corresponding tetrahydropyridazine derivatives.
-
Acrylates: Acrylates are also common dienophiles. The reactivity would depend on the nature of the ester group and the substituents on the azo compound.
-
Vinyl Ethers: Vinyl ethers are electron-rich dienophiles. Their reaction with electron-poor azo dienophiles would proceed via an inverse-electron-demand Diels-Alder mechanism.
Conclusion
While this compound itself is not a highly reactive dienophile, its activated analogues, such as PTAD and azodicarboxylates, are versatile reagents in Diels-Alder cycloadditions. These reactions provide efficient routes to a variety of nitrogen-containing heterocyclic compounds. The provided protocols, based on well-established literature procedures for analogous compounds, offer a starting point for researchers interested in exploring the synthetic potential of azo dienophiles in drug discovery and development. Further research into the direct reactions of substituted phenyldiazenes with a broader range of dienophiles would be a valuable contribution to this field.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
Application Notes and Protocols for Phenyldiazene Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving phenyldiazene and its derivatives. This compound is a highly reactive intermediate with significant applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its utility is pronounced in the synthesis of heterocyclic compounds, many of which are key scaffolds in medicinal chemistry.
Synthesis of this compound Precursors
This compound itself is a transient species, often generated in situ. A common strategy involves the synthesis of more stable precursors, such as N-acyl-N'-phenyldiazenes, which can then be used in subsequent reactions.
Two-Step Synthesis of 1-Acetyl-2-phenyldiazene
A widely used precursor is 1-acetyl-2-phenyldiazene, synthesized from phenylhydrazine in a two-step process involving acetylation followed by oxidation.[1]
Experimental Protocol: Acetylation of Phenylhydrazine
-
Materials: Phenylhydrazine, Acetic anhydride, Round-bottom flask, Magnetic stirrer, Ice-water bath.
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent like dichloromethane.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
The product, 1-acetyl-2-phenylhydrazine, often precipitates. If not, precipitation can be induced by adding cold water.
-
Collect the solid product by suction filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.
-
Experimental Protocol: Oxidation to 1-Acetyl-2-phenyldiazene
-
Materials: 1-Acetyl-2-phenylhydrazine, Lead tetraacetate, Anhydrous dichloromethane, Celite.
-
Procedure:
-
Under an inert atmosphere, dissolve the purified 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.[1]
-
Add the lead tetraacetate solution dropwise to the stirred 1-acetyl-2-phenylhydrazine solution while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethylene glycol.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove lead salts. The filtrate contains the 1-acetyl-2-phenyldiazene solution.
-
Data Presentation: Synthesis of 1-Acetyl-2-phenylhydrazine
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Acetic Anhydride | Dichloromethane | 1-2 | 0-5 then RT | High (typically >80%) |
Workflow for the Synthesis of 1-Acetyl-2-phenyldiazene
Caption: Two-step synthesis of 1-acetyl-2-phenyldiazene from phenylhydrazine.
Coupling Reactions with Active Methylene Compounds
This compound and its derivatives readily react with compounds containing an active methylene group (e.g., β-ketoesters and malononitrile) to form a variety of substituted products. These reactions are valuable for creating complex molecular scaffolds.
Coupling of Phenyldiazonium Salts with Ethyl Acetoacetate
This reaction proceeds via the formation of a phenyldiazonium salt from aniline, which then couples with the enolate of ethyl acetoacetate. The resulting product is ethyl 2-(phenylazo)acetoacetate.
Experimental Protocol: Synthesis of Ethyl 2-(phenylazo)acetoacetate
-
Materials: Aniline, Concentrated Hydrochloric Acid, Sodium Nitrite, Ethyl Acetoacetate, Sodium Acetate, Ethanol, Ice.
-
Procedure:
-
Diazotization: Dissolve aniline in concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes at 0-5 °C to form the phenyldiazonium chloride solution.[2]
-
Coupling: In a separate flask, dissolve ethyl acetoacetate in ethanol and add a solution of sodium acetate in water. Cool this mixture to 0-5 °C.
-
Slowly add the cold phenyldiazonium chloride solution to the ethyl acetoacetate solution with vigorous stirring, maintaining the temperature below 5 °C.[2] A yellow to orange precipitate will form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the product from ethanol to obtain pure ethyl 2-(phenylazo)acetoacetate.[2]
-
Data Presentation: Yields of Substituted Ethyl 2-(phenylazo)acetoacetate Derivatives
| Substituent on Phenyl Ring | Yield (%) |
| H | 70 |
| 4-CH₃ | 58 |
| 4-Br | 72 |
| 4-I | 81 |
| 2-NO₂ | 85 |
| Data adapted from a study on the synthesis of various ethyl acetoacetate phenylhydrazone derivatives.[2] |
Reaction Mechanism: Coupling of Phenyldiazonium Salt with Ethyl Acetoacetate
Caption: Formation of ethyl 2-(phenylazo)acetoacetate.
Cycloaddition Reactions
Phenyldiazenes can participate in cycloaddition reactions, acting as dienophiles to form heterocyclic products. A notable example is the synthesis of pyridazinium salts from phenylazosulfonates, which proceeds through a short-lived this compound intermediate that undergoes a rapid cycloaddition with furans.[3][4][5]
Experimental Protocol: Synthesis of Pyridazinium Salts
-
Materials: Phenylazosulfonate salt, Furan, Strong acid (e.g., trifluoroacetic acid).
-
Procedure:
-
Dissolve the phenylazosulfonate salt in a suitable solvent.
-
Add the furan to the solution.
-
Under strongly acidic conditions, the phenylazosulfonate is converted to a this compound intermediate.
-
The this compound undergoes a rapid [4+2] cycloaddition with the furan.
-
Elimination of water from the cycloadduct yields the pyridazinium salt.[3][4]
-
The product can be isolated and purified using standard techniques.
-
Data Presentation: Synthesis of Pyridazinium Salts
| Phenylazosulfonate Substituent | Furan | Acid | Yield (%) |
| Unsubstituted | Furan | TFA | Good to high |
| Electron-donating group | Furan | TFA | Varies |
| Electron-withdrawing group | Furan | TFA | Varies |
| Yields are generally good, but specific quantitative data for a range of substrates is highly dependent on the specific phenylazosulfonate and reaction conditions used. |
Reaction Pathway for Pyridazinium Salt Synthesis
References
Application Notes and Protocols for the Scale-Up Synthesis of Phenyldiazene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of phenyldiazene derivatives. The primary focus is on a robust two-step chemical synthesis method, which is amenable to larger-scale production. Additionally, an emergent chemoenzymatic approach is discussed as a potential future methodology.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, finding applications in the production of pharmaceuticals, dyes, and other specialty chemicals. The diazo group (–N=N–) imparts high reactivity, enabling a variety of chemical transformations.[1][2] However, this reactivity also contributes to the instability of many diazene compounds, necessitating carefully controlled synthesis and handling procedures, especially during scale-up.[3][4] This document outlines a well-established method for the synthesis of a stable this compound derivative, 1-acetyl-2-phenyldiazene, which can serve as a reliable precursor in further synthetic applications.
Chemical Synthesis Approach: A Two-Step Protocol
A common and scalable route for producing a stable this compound derivative involves a two-step process starting from phenylhydrazine.[5] This method first involves the acetylation of phenylhydrazine to form a more stable intermediate, 1-acetyl-2-phenylhydrazine, which is then oxidized to the target 1-acetyl-2-phenyldiazene.[5]
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine
This initial step involves the N-acetylation of phenylhydrazine. The reaction is typically rapid and exothermic.
Experimental Protocol:
-
Reaction Setup: A solution of phenylhydrazine is prepared in a suitable round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to manage the exothermic nature of the reaction.
-
Reagent Addition: Acetic anhydride is added dropwise to the cooled and stirring phenylhydrazine solution.
-
Reaction and Isolation: The reaction proceeds quickly, leading to the formation of a solid product.
-
Purification: The resulting solid, 1-acetyl-2-phenylhydrazine, is isolated by filtration using a Buchner funnel and subsequently purified by recrystallization.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | Phenylhydrazine | [5] |
| Reagent | Acetic Anhydride | [5] |
| Reaction Temperature | 0-5 °C (Ice-water bath) | [5] |
| Product | 1-Acetyl-2-phenylhydrazine | [5] |
Step 2: Synthesis of 1-Acetyl-2-phenyldiazene
The second step is the oxidation of the stable hydrazide intermediate to the final diazene product. Lead tetraacetate is a common and effective oxidizing agent for this transformation.[5]
Experimental Protocol:
-
Reaction Setup: 1-acetyl-2-phenylhydrazine is dissolved in a suitable solvent in a reaction vessel.
-
Oxidation: Lead tetraacetate is added to the solution to initiate the oxidation.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is worked up to remove byproducts and isolate the crude 1-acetyl-2-phenyldiazene.
-
Purification: The final product is purified using appropriate techniques, such as chromatography or recrystallization.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 1-Acetyl-2-phenylhydrazine | [5] |
| Oxidizing Agent | Lead Tetraacetate | [5] |
| Product | 1-Acetyl-2-phenyldiazene | [5] |
Logical Workflow for the Two-Step Chemical Synthesis:
Caption: Workflow for the two-step synthesis of 1-acetyl-2-phenyldiazene.
Chemoenzymatic Synthesis: An Emerging Approach
Recent research has explored the use of biosynthetic pathways for the production of this compound derivatives.[1][2][6] This method utilizes a diazotase enzyme, CmaA6, to catalyze the diazotization of precursors like 3-aminocoumaric acid or 3-aminoanthranilic acid.[1] The resulting diazo compounds can then react with active methylene compounds to form various this compound derivatives.[1][6]
While this chemoenzymatic, one-pot synthesis has been demonstrated to proceed with high efficiency in vitro, the current yields are very low (in the range of 1-3 mg per 1 L of culture), making it unsuitable for industrial scale-up at its present stage of development.[1][6] However, it represents a promising area for future research, with potential for more sustainable and selective production of this compound compounds.
Experimental Protocol (In Vitro Enzymatic Synthesis):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (e.g., 3-AAA or 3-ACA), an active methylene compound, sodium nitrite, ATP, magnesium chloride, the diazotase CmaA6, glycerol, and HEPES buffer (pH 8.0).
-
Incubation: The mixture is incubated at 30 °C for 30 minutes.
-
Quenching and Analysis: The reaction is quenched with methanol, and the supernatant is analyzed by LC-MS.
Quantitative Data for In Vitro Enzymatic Synthesis:
| Component | Concentration | Reference |
| Substrate (3-AAA or 3-ACA) | 0.5 mM | [1] |
| Active Methylene Compound | 5.0 mM | [1] |
| Sodium Nitrite | 5.0 mM | [1] |
| ATP | 1.0 mM | [1] |
| Magnesium Chloride | 5.0 mM | [1] |
| CmaA6 Diazotase | 5.0 µM | [1] |
| HEPES Buffer (pH 8.0) | 20 mM | [1] |
| Incubation Temperature | 30 °C | [1] |
| Incubation Time | 30 min | [1] |
Signaling Pathway for Chemoenzymatic Synthesis:
Caption: Chemoenzymatic one-pot synthesis of this compound derivatives.
Safety and Handling Considerations
This compound and its precursors can be hazardous. Phenylhydrazine is toxic by ingestion, inhalation, and skin absorption.[7] Diazo compounds can be unstable and may decompose, sometimes explosively, especially when heated under atmospheric pressure.[3][8]
Key Safety Precautions:
-
Always handle phenylhydrazine and diazo compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid heating diazo compounds unless under controlled conditions and at reduced pressure.[8]
-
Due to the sensitivity of this compound to oxygen, it is often necessary to work in an oxygen-free system.[4]
-
Store precursors and products according to their specific safety data sheet (SDS) recommendations. Phenylhydrazine, for example, turns red-brown on exposure to air and light.[7]
Conclusion
The two-step chemical synthesis of 1-acetyl-2-phenyldiazene from phenylhydrazine provides a practical and scalable method for producing a stable this compound derivative. This protocol is well-suited for researchers and professionals in drug development requiring a reliable source of this important synthetic intermediate. While chemoenzymatic methods are in their infancy for this class of compounds, they hold future promise for more sustainable production. Adherence to strict safety protocols is paramount when working with these reactive and potentially hazardous materials.
References
- 1. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group-Containing Natural Product from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Phenyldiazene Instability and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyldiazene. The information addresses common issues related to its instability and outlines essential handling precautions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or rapid decomposition of this compound sample. | Exposure to heat, light, or air.[1] Contamination with incompatible materials (e.g., strong oxidizing agents).[1] | Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container.[1] Keep the sample in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] Ensure all glassware and equipment are scrupulously clean and free of contaminants. Avoid contact with strong acids, alkalis, and oxidizing/reducing agents.[3] |
| Low yield or failure in this compound-involved reaction. | Decomposition of this compound prior to or during the reaction. Sub-optimal reaction conditions (temperature, solvent). | Prepare this compound fresh for each use if possible. Monitor the purity of the starting material. Optimize reaction temperature and solvent, considering the thermal lability of this compound. The kinetics of reactions involving aryldiazenes are highly dependent on specific conditions.[4] |
| Discoloration of this compound sample (e.g., turning red-brown). | Exposure to air and light.[5] | This indicates degradation. It is recommended to use a fresh, pure sample for experiments where compound integrity is critical. Store as recommended to minimize degradation. |
| Inconsistent experimental results. | Variable purity of this compound due to decomposition during storage or handling. Inconsistent reaction setup or conditions. | Implement a consistent storage and handling protocol.[1][6] Use freshly prepared or properly stored this compound. Carefully control reaction parameters such as temperature, atmosphere, and solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The instability of this compound is primarily due to the lability of the diazene (-N=N-H) functional group. It is susceptible to decomposition upon exposure to heat, light, and air.[1] The decomposition is believed to proceed through a radical mechanism.[2]
Q2: What are the expected decomposition products of this compound?
A2: The thermal decomposition of this compound is expected to proceed via a radical mechanism. The primary products are typically nitrogen gas, benzene (from the phenyl radical abstracting a hydrogen atom), and other coupling products from radical-radical recombination.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, and protect it from light.[1][6]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate PPE should always be worn. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2] All handling of solid this compound or its solutions should be conducted in a well-ventilated fume hood.
Q5: How should I dispose of this compound waste?
A5: this compound waste should be disposed of in accordance with local, state, and federal regulations. It should be collected in a suitable, closed container and handled by a licensed professional waste disposal service.[2] Avoid mixing with incompatible waste streams.
Quantitative Data on Thermal Decomposition
Direct experimental data on the thermal decomposition of this compound is limited due to its transient nature.[2] The following table presents kinetic data for the thermal decomposition of a more stable, substituted azobenzene, 4-[(4-chlorobenzyl)oxy]-4'-nitro-azobenzene, obtained via thermogravimetric analysis (TGA). This data can serve as a reference for understanding the decomposition kinetics of related aryldiazene compounds.
| Conversion (α) | Activation Energy (Ea) by Flynn-Wall-Ozawa (FWO) Method (kJ/mol) | Activation Energy (Ea) by Kissinger-Akahira-Sunose (KAS) Method (kJ/mol) |
| 0.2 | 108.8 | 111.9 |
| 0.3 | 106.0 | 109.4 |
| 0.4 | 109.2 | 112.6 |
| 0.5 | 113.3 | 116.5 |
| 0.6 | 114.7 | 117.9 |
| 0.7 | 119.2 | 122.2 |
| 0.8 | 123.0 | 125.9 |
Data adapted from a study on 4-[(2-chlorobenzyl)oxi]-4'-triflouromethyl-azobenzene.
Experimental Protocols
Protocol for Studying the Thermal Decomposition of Aryldiazenes using Thermogravimetric Analysis (TGA)
This protocol is adapted from methods used for studying the thermal decomposition of substituted azobenzenes and can be applied to investigate the stability of this compound derivatives.[4]
Objective: To determine the thermal stability and decomposition kinetics of an aryldiazene compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas for inert atmosphere
-
TGA sample pans (e.g., aluminum or platinum)
-
Microbalance
-
Aryldiazene sample
Procedure:
-
Sample Preparation:
-
Carefully weigh a small amount of the aryldiazene sample (typically 1-5 mg) into a TGA sample pan using a microbalance.
-
Record the exact weight.
-
-
TGA Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.
-
Set the temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) for a few minutes to allow the system to equilibrate, followed by a linear heating ramp at a controlled rate (e.g., 5, 10, 15, 20 °C/min) to a final temperature above the expected decomposition range (e.g., 500°C).
-
-
Data Acquisition:
-
Start the TGA experiment. The instrument will record the sample weight as a function of temperature.
-
Repeat the experiment at several different heating rates to enable kinetic analysis using model-free methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose).
-
-
Data Analysis:
-
The TGA curve will show a weight loss step corresponding to the decomposition of the compound.
-
The onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG) can be determined.
-
Using the data from multiple heating rates, the activation energy (Ea) of the decomposition reaction can be calculated using appropriate kinetic models.
-
Visualizations
This compound Thermal Decomposition Pathway
The following diagram illustrates the proposed radical mechanism for the thermal decomposition of this compound.
References
preventing bimolecular decomposition of phenyldiazene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the bimolecular decomposition of phenyldiazene, a common challenge in synthetic chemistry. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the instability of this compound in your experiments.
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Q1: My reaction yield is significantly lower than expected, and I observe the formation of benzene, biphenyl, and other colored impurities. What could be the cause?
A1: These observations are classic indicators of this compound decomposition. This compound is a transient intermediate that can readily decompose, especially through a bimolecular pathway, to form phenyl radicals. These radicals can then abstract hydrogen atoms to form benzene, dimerize to form biphenyl, or react with other species in the reaction mixture to generate a variety of byproducts.
Q2: How can I minimize the decomposition of this compound during my reaction?
A2: Minimizing decomposition involves a multi-faceted approach focusing on controlling the reaction conditions:
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Temperature: Keep the reaction temperature as low as possible. The rate of decomposition of aryldiazenes generally increases with temperature.[1]
-
Concentration: Use dilute solutions. The bimolecular decomposition pathway is, by its nature, dependent on the concentration of this compound. Lowering the concentration will disfavor this pathway.
-
Solvent: The choice of solvent can influence stability. While specific data for this compound is scarce, for related aryldiazonium ions, solvent polarity plays a role.[2][3] Aprotic and non-polar solvents may be preferable to minimize the formation of ionic intermediates that can accelerate decomposition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical chain reactions, potentially exacerbating the decomposition.
-
Light: Protect the reaction from light, as photochemical decomposition can also occur.
Q3: I generate this compound in situ. How can I optimize this process to improve the yield of my desired product?
A3: In situ generation is an excellent strategy to keep the instantaneous concentration of this compound low. To optimize this:
-
Slow Addition: Add the precursor to the this compound-generating reagent slowly and at a controlled rate to ensure that the this compound is consumed by your desired reaction as soon as it is formed.
-
Efficient Mixing: Ensure vigorous stirring to promote rapid reaction of the generated this compound with your substrate, minimizing its opportunity to decompose.
-
Stoichiometry: Carefully control the stoichiometry of your reagents to avoid excesses of any component that might promote side reactions or decomposition.
Q4: Are there any additives I can use to stabilize this compound?
A4: While specific stabilizers for this compound are not well-documented, the use of radical scavengers or trapping agents can be an effective strategy. These compounds intercept the phenyl radicals formed during decomposition, preventing them from propagating further reactions.
-
Radical Traps: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are effective at scavenging radicals.[4]
-
Trapping with Dienes: If your desired reaction allows, conducting the reaction in the presence of a reactive diene, such as furan, can trap the this compound through a Diels-Alder reaction, preventing its decomposition.[5]
Frequently Asked Questions (FAQs)
Q5: What is the primary mechanism of this compound decomposition?
A5: The thermal decomposition of aryldiazenes is generally understood to proceed through a radical mechanism. The initial step is the homolytic cleavage of the N-H bond to form a phenyldiazenyl radical and a hydrogen atom. The unstable phenyldiazenyl radical readily extrudes nitrogen gas (N₂) to produce a highly reactive phenyl radical. This phenyl radical is responsible for the formation of many of the observed byproducts.
Decomposition Pathway of this compound
Caption: Bimolecular decomposition pathway of this compound.
Q6: How do substituents on the phenyl ring affect the stability of phenyldiazenes?
A6: The electronic nature of substituents on the aromatic ring significantly influences the stability of aryldiazenes and related aryldiazonium ions.
-
Electron-withdrawing groups (EWGs): EWGs generally decrease the stability of aryldiazonium salts.[2] By analogy, they are expected to destabilize the corresponding this compound, making it more prone to decomposition.
-
Electron-donating groups (EDGs): EDGs tend to increase the stability of aryldiazonium salts.[2] Therefore, substituted phenyldiazenes bearing EDGs are expected to be more stable than the parent this compound.
Q7: At what temperature should I store solutions of this compound precursors?
A7: Precursors to this compound, such as phenylhydrazine, should be stored at low temperatures (typically 2-8 °C) and protected from light and air to prevent degradation. Solutions should be prepared fresh before use whenever possible.
Quantitative Data
Direct quantitative data on the bimolecular decomposition of this compound is limited in the literature due to its transient nature. However, data from related aryldiazonium ion decomposition provides valuable insights into the factors affecting stability.
Table 1: Relative Rates of Decomposition for Substituted Benzenediazonium Ions in Water
| Substituent (para-) | Relative Rate (k/k_H) |
| -OCH₃ | 0.03 |
| -CH₃ | 0.13 |
| -H | 1.00 |
| -Cl | 3.2 |
| -Br | 3.5 |
| -NO₂ | 140 |
Data is illustrative and based on trends observed for aryldiazonium ion decomposition. Actual rates for phenyldiazenes may vary.
Table 2: Effect of Solvent on the Decomposition of Aryldiazonium Ions (Illustrative)
| Solvent | Dielectric Constant (ε) | Relative Rate of Decomposition |
| Dioxane | 2.2 | Slow |
| Benzene | 2.3 | Slow |
| Diethyl Ether | 4.3 | Moderate |
| Acetonitrile | 37.5 | Fast |
| Water | 80.1 | Very Fast |
This table illustrates the general trend of increasing decomposition rate with solvent polarity for aryldiazonium ions.[2][3] The behavior of the less polar this compound may show a different dependency.
Experimental Protocols
Protocol 1: General Procedure for Minimizing this compound Decomposition during In Situ Generation and Reaction
-
Apparatus Setup:
-
Use oven-dried glassware assembled under a positive pressure of an inert gas (N₂ or Ar).
-
Employ a two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of the precursor, and a septum for the introduction of other reagents.
-
-
Reagent Preparation:
-
Use freshly purified and degassed solvents.
-
Prepare solutions of the this compound precursor (e.g., N-phenylhydrazine derivative) and the oxidizing agent (if applicable) in the chosen reaction solvent.
-
-
Reaction Execution:
-
Cool the reaction flask containing the substrate and any other reagents to the desired low temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Add the solution of the this compound precursor dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) with vigorous stirring.
-
Simultaneously, if applicable, add the oxidizing agent solution dropwise from a separate dropping funnel.
-
Maintain the low temperature and inert atmosphere throughout the addition and for the duration of the reaction.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to determine the consumption of the starting material and the formation of the product.
-
If decomposition is observed (e.g., formation of colored impurities), consider further lowering the temperature or increasing the dilution.
-
Protocol 2: Monitoring this compound Decomposition by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound or its precursor in the desired solvent in a quartz cuvette.
-
Ensure the concentration is appropriate to obtain an absorbance reading within the linear range of the spectrophotometer.
-
-
Measurement:
-
Record the initial UV-Vis spectrum of the solution. Phenyldiazenes typically have characteristic absorption maxima.
-
Monitor the change in absorbance at the λ_max of the this compound over time at a constant temperature.
-
A decrease in the absorbance at the characteristic wavelength indicates decomposition.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain a kinetic trace.
-
The rate of decomposition can be determined from the slope of this plot. By performing the experiment at different initial concentrations, the order of the decomposition reaction can be determined.
-
Experimental Workflow for this compound Generation and Use
References
Technical Support Center: Optimizing Phenyldiazene Reaction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of phenyldiazene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound and its derivatives?
A1: The main synthetic routes include:
-
Oxidation of Phenylhydrazines: This is a traditional and widely used method where phenylhydrazine precursors are oxidized to form the diazene.[1]
-
Chemoenzymatic Synthesis: Modern methods may employ enzymes like diazotase for the synthesis of this compound derivatives. This can be done either in vivo by feeding precursors to engineered microorganisms or in vitro in a one-pot reaction system.[2][3] This enzymatic approach can be highly efficient, with some in vitro reactions achieving nearly 100% yield under basic conditions.[2]
-
Synthesis from Primary Amines: Contemporary photocatalytic or electrochemical methods allow for the direct synthesis of diazenes from primary amines.[4]
Q2: How stable is this compound?
A2: this compound and its derivatives are often transient and reactive intermediates.[5][6] Their stability is a critical factor that influences handling, storage, and application. Thermal decomposition is a common issue, generally proceeding through a radical mechanism.[5] For sensitive derivatives, it is recommended to perform manipulations at low temperatures and under an inert atmosphere.[4]
Q3: What are the main applications of this compound in research and development?
A3: The high reactivity of the diazene functional group makes it a valuable tool in organic synthesis.[1][3] It is often used in coupling reactions with active methylene compounds to create this compound derivatives, which are precursors for azo compounds and arylide yellow dyes.[3][6] They are also used to introduce phenyl groups into various organic molecules and for the synthesis of complex nitrogen-containing heterocycles.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am experiencing very low or no yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common problem in this compound synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Poor Precursor Quality | Ensure the purity of starting materials like phenylhydrazine or primary amine precursors. Impurities can significantly interfere with the reaction. Use fresh or properly stored reagents, as some can decompose in solution.[4] |
| Suboptimal Reaction Temperature | Traditional methods may require elevated temperatures, which can also lead to product decomposition.[4] Consider optimizing the temperature by running the reaction at a lower temperature or switching to milder, modern methods like photocatalysis that often proceed at room temperature.[4] |
| Atmospheric Conditions | Some reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents.[4] Conversely, certain photocatalytic methods might utilize atmospheric oxygen.[4] Verify the specific atmospheric requirements for your protocol. |
| Incorrect Solvent | The choice of solvent is critical. Ensure you are using a dry and appropriate solvent as specified in the protocol.[4] |
| Inactive Catalyst | If using a catalytic method, confirm that the catalyst is active and used at the correct loading. Catalyst deactivation can be a major issue.[4] |
| Inefficient Enzymatic Step (for chemoenzymatic synthesis) | In some biosynthetic pathways, the synthesis of a precursor like 3-diazoavenalumic acid (3-DAA) can be the rate-limiting step.[2] Optimizing culture conditions or metabolic engineering to improve the yield of the precursor may be necessary.[2] |
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Impurities and Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are common side reactions and how can I improve purity?
Answer: The formation of impurities is often due to side reactions or decomposition of the target compound.
-
Side Reactions: A common side reaction for some diazenes is isomerization to hydrazones, which may be unreactive in subsequent steps.[4] The thermal decomposition of aryldiazenes can also proceed through a radical mechanism, leading to byproducts like toluene and various coupling products.[5]
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying crude 1-acetyl-2-phenylhydrazine, a common precursor.[1]
-
Distillation: For crude phenylhydrazine (PHD), rectification and simple distillation under reduced pressure can be employed. The addition of a glycol, such as ethylene glycol, during distillation can help improve the quality of the purified product.[7]
-
Chromatography: Rapid purification techniques like flash column chromatography are recommended, especially for thermally sensitive compounds.[4]
-
Low-Temperature Workup: If the target this compound is unstable, perform all workup and purification steps at low temperatures to minimize decomposition.[4]
-
Quantitative Data
The yield of this compound synthesis can vary significantly depending on the chosen method. Below is a summary of reported yields for different approaches.
| Synthesis Method | Product | Reported Yield | Reference |
| In Vivo Chemoenzymatic Synthesis | This compound Derivatives | ~3 mg per 1 L culture | [2] |
| In Vitro One-Pot Enzymatic Synthesis | This compound Derivatives | Nearly 100% | [2] |
Experimental Protocols
Protocol 1: In Vitro One-Pot Enzymatic Synthesis of this compound Derivatives
This protocol describes the synthesis of this compound derivatives using the diazotase CmaA6.[2]
Materials:
-
3-aminocinnamic acid (3-ACA) or 3-amino-4-hydroxy-cinnamic acid (3-AAA) (0.5 mM)
-
Active methylene compound (e.g., acetoacetanilide derivatives) (5.0 mM)
-
Sodium nitrite (5.0 mM)
-
ATP (1.0 mM)
-
Magnesium chloride (5.0 mM)
-
Recombinant CmaA6 diazotase (5.0 µM)
-
HEPES buffer (20 mM, pH 8.0)
-
Glycerol (10%)
-
Methanol
Procedure:
-
Prepare a 50 µL reaction mixture containing HEPES buffer, 3-AAA or 3-ACA, the chosen active methylene compound, sodium nitrite, ATP, magnesium chloride, CmaA6, and glycerol at the concentrations listed above.
-
Incubate the mixture at 30°C for 30 minutes.
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by LC-MS to confirm product formation.
Caption: Workflow for in vitro enzymatic this compound synthesis.
Protocol 2: Synthesis of 1-Acetyl-2-phenylhydrazine (Precursor)
This protocol describes a common method for synthesizing the stable precursor 1-acetyl-2-phenylhydrazine.[1]
Reactants:
-
Phenylhydrazine
-
Acetic anhydride (or acetic acid)
Procedure:
-
React phenylhydrazine with acetic anhydride. The reaction is exothermic and can be conducted at room temperature or with gentle heating.
-
Alternatively, heat phenylhydrazine with acetic acid and water for several hours.
-
Purify the crude 1-acetyl-2-phenylhydrazine product by recrystallization.
-
The subsequent step involves the oxidation of this precursor to yield 1-acetyl-2-phenyldiazene.[1]
Visualized Pathways
Theoretical Thermal Decomposition Pathway
The thermal decomposition of aryldiazenes like this compound is generally understood to proceed via a radical mechanism.[5]
Caption: Radical-mediated thermal decomposition of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group-Containing Natural Product from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (C6H6N2) [benchchem.com]
- 7. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
phenyldiazene reaction side products and impurities
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenyldiazene and its derivatives. It focuses on identifying and mitigating common side products and impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what common impurities are associated with each?
This compound is a reactive intermediate synthesized through several common pathways. The choice of method often dictates the impurity profile.
-
Reduction of Benzenediazonium Chloride: This is a widely used method where benzenediazonium salts are reduced. However, the reaction is sensitive to the choice of reducing agent and conditions.[1][2]
-
Side Products/Impurities:
-
Aniline: Formed from the complete reduction of the diazonium group, especially with strong reducing agents like zinc and hydrochloric acid.[3]
-
Phenylhydrazine: Results from a partial or controlled reduction using milder agents like SnCl2/HCl or Na2SO3.[4][5] If this is the desired product, this compound can be an intermediate impurity.
-
Benzene: Can be produced when using reagents like hypophosphorous acid (H3PO2) or ethanol.[4]
-
Azobenzene: May form as a colored impurity.[3]
-
Tar-like substances: Can form if reaction conditions, such as pH, are not carefully controlled.[1]
-
-
-
Oxidation of Phenylhydrazine: This method involves the oxidation of a more stable precursor, such as 1-acetyl-2-phenylhydrazine, to form the corresponding diazene.[6][7]
-
Side Products/Impurities:
-
Unreacted Phenylhydrazine: A common impurity if the oxidation is incomplete.
-
1-Acetyl-2-phenylhydrazine: The stable intermediate may be present in the final product if the oxidation step does not go to completion.[6][7]
-
Decomposition Products: this compound is a reactive intermediate; its decomposition can be initiated by factors like light or heat, leading to the formation of phenyl radicals and subsequent byproducts.[7][8]
-
Nitrosobenzene: Can be formed in the presence of oxygen.
-
Azobenzene and Polymeric Materials: May be formed as major photoproducts in neutral solvents.
-
-
Q2: My reaction mixture for the reduction of benzenediazonium chloride is producing significant amounts of aniline. How can this be minimized?
The formation of aniline is typically due to over-reduction of the diazonium salt.[3] To minimize this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent. While strong reducers like Zn/HCl can lead to aniline, reagents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) in HCl are commonly used for a more controlled reduction to the phenylhydrazine stage.[1][4]
-
Control of Stoichiometry: Carefully control the equivalents of the reducing agent. Using an excess of a strong reducing agent will favor the formation of aniline.[3]
-
Temperature Control: Maintain low temperatures (typically 0-5 °C) during the reaction to improve selectivity and reduce the rate of side reactions.
Q3: I am observing a persistent yellow or reddish color in my final product. What is the likely cause and how can it be removed?
A yellow to reddish coloration is often indicative of azobenzene formation. Azobenzene is a common, highly colored byproduct in reactions involving diazonium salts and phenylhydrazines.[3]
Troubleshooting:
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible, as oxygen can sometimes contribute to the formation of colored byproducts.
-
Purification: Azobenzene can typically be removed from the desired product through column chromatography or recrystallization. Due to its color, its separation can be visually monitored.
Q4: What are the best analytical techniques to identify and quantify impurities in my this compound reaction?
A multi-technique approach is often necessary for comprehensive impurity profiling.[9][10]
-
Chromatographic Methods:
-
Spectroscopic Methods for Structural Elucidation:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information that is crucial for identifying unknown impurities.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, which is essential for their definitive characterization.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the impurities.[9]
-
According to ICH guidelines, impurities present at levels greater than 0.1% should be identified and characterized.[9][10]
Quantitative Data Summary
The efficiency of this compound-related syntheses can vary significantly based on the chosen pathway and reaction conditions. The table below summarizes reported yields for relevant preparations.
| Starting Material | Product | Key Reagents | Reported Yield (%) | Reference |
| Aniline | Phenylhydrazine | Sodium Nitrite, HCl, Sodium Sulfite | 80–84% | [1] |
| Phenylhydrazine & Aromatic Aldehydes | Phenylhydrazone Derivatives | Glacial Acetic Acid | ~70% | [13] |
| Phenylhydrazine & 2,6-Hydroxyacetophenone | Phenylhydrazone Derivative | Acetic Acid (catalyst), Ethanol | 78.3% | [14] |
Methodologies and Protocols
Protocol 1: Synthesis of 1-Acetyl-2-phenylhydrazine (Precursor for Oxidation)
This procedure details the N-acetylation of phenylhydrazine, a common precursor for this compound synthesis via oxidation.[6]
-
Materials: Phenylhydrazine, Acetic Anhydride, Round-bottom flask, Magnetic stirrer, Ice-water bath, Buchner funnel.
-
Procedure:
-
Cool a solution of phenylhydrazine in a round-bottom flask using an ice-water bath.
-
While stirring, add acetic anhydride dropwise. The reaction is exothermic and typically proceeds rapidly.
-
The resulting solid product (1-acetyl-2-phenylhydrazine) is isolated by vacuum filtration.
-
The crude product can be further purified by recrystallization.[7]
-
Protocol 2: Synthesis of Phenylhydrazine via Reduction of Benzenediazonium Chloride
This protocol outlines the preparation of phenylhydrazine, a key starting material and potential impurity.[1]
-
Materials: Aniline, Hydrochloric Acid, Sodium Nitrite, Sodium Sulfite, Ice.
-
Procedure:
-
Diazotization: Dissolve aniline in hydrochloric acid and cool the solution to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the benzenediazonium chloride solution.
-
Reduction: Prepare a solution of sodium sulfite. Add the cold diazonium salt solution to the sulfite solution.
-
Heating: Warm the resulting mixture. This step is essential for the reaction to proceed.
-
Acidification & Isolation: After cooling, acidify the solution with hydrochloric acid to precipitate phenylhydrazine hydrochloride. The precipitate can appear as yellowish or pinkish crystals.
-
Purification: The crude phenylhydrazine hydrochloride can be purified by recrystallization from hot water containing animal charcoal, followed by the addition of concentrated HCl to induce crystallization upon cooling.
-
Liberation of Free Base: The purified hydrochloride salt is treated with a 25% sodium hydroxide solution to liberate the free phenylhydrazine base, which can then be extracted with a solvent like benzene and purified by distillation.
-
Visual Guides: Pathways and Troubleshooting
The following diagrams illustrate key reaction pathways and a troubleshooting workflow for common experimental issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105348140A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE [vedantu.com]
- 4. allen.in [allen.in]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (C6H6N2) [benchchem.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. iajps.com [iajps.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.lgcstandards.com [documents.lgcstandards.com]
- 13. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 14. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Phenyldiazene Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of phenyldiazene and its derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound product appears oily and won't crystallize. What could be the cause and solution?
A: Oiling out during crystallization is a common issue, often caused by impurities that depress the melting point or a solvent that is too good at dissolving the compound even at low temperatures.
-
Possible Causes:
-
Presence of unreacted starting materials or solvent residues.
-
Formation of isomeric byproducts which can interfere with crystal lattice formation.
-
The chosen recrystallization solvent is too effective, keeping the compound in solution even when cooled.
-
-
Solutions:
-
Try a different solvent or a solvent mixture. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble (e.g., ethanol-water, hexane-ethyl acetate).[1][2]
-
Attempt to "salt out" the product by adding a non-polar solvent to a solution of the crude product in a polar solvent.
-
If the issue persists, consider purifying a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization in the bulk mixture.
-
Q2: The color of my purified this compound is off, or it darkens over time. Why is this happening and how can I prevent it?
A: this compound and related azo compounds can be unstable and susceptible to decomposition, which often manifests as a color change.
-
Possible Causes:
-
Decomposition: Diazonium salts, precursors to this compound, are often unstable and can decompose if not used immediately or kept at low temperatures (0-5°C).[3][4] This can lead to colored impurities in the final product.
-
Oxidation: this compound can be sensitive to air and light, leading to oxidation and the formation of colored degradation products. Phenylenediamines, potential impurities, are also known to discolor rapidly upon standing.[5]
-
Residual Acid/Base: Traces of acid or base from the reaction can catalyze decomposition.
-
-
Solutions:
-
Ensure the diazonium salt precursor is prepared and used at low temperatures (0-5°C) and consumed immediately.[3]
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during purification steps where the compound is heated.
-
Store the purified product in a cool, dark place under an inert atmosphere.
-
Ensure all acidic or basic reagents are thoroughly quenched and removed during the work-up before final purification.
-
Q3: My yield is very low after purification. What are the common reasons for product loss?
A: Low recovery can occur at various stages of the purification process.
-
Possible Causes:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a large portion of unreacted starting materials.
-
Decomposition: As mentioned, this compound is prone to decomposition, which directly reduces the yield.
-
Loss during Extraction: Multiple extractions may be necessary to fully recover the product from the aqueous phase. Emulsion formation can also trap the product.
-
Loss during Recrystallization: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Premature crystallization during hot filtration can also lead to loss.
-
Loss during Chromatography: The compound may be irreversibly adsorbed onto the stationary phase, especially if it is unstable on silica gel.[6]
-
-
Solutions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Maintain strict temperature control throughout the synthesis and purification.[3]
-
During extraction, if an emulsion forms, try adding brine or filtering the mixture through Celite.
-
In recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the filtrate after collecting the crystals to see if a second crop can be obtained.
-
If using column chromatography, you can test the stability of your compound on silica gel using a 2D TLC plate.[6]
-
Q4: I am seeing multiple spots on the TLC of my purified product. What are these impurities?
A: The presence of multiple spots indicates that the purification was not entirely successful.
-
Possible Impurities:
-
Isomers: Azo coupling reactions can sometimes yield a mixture of ortho and para isomers, which may have similar polarities, making them difficult to separate.[4]
-
Triazenes: If the coupling reaction is not performed under the correct pH conditions, N-coupling can occur, leading to the formation of triazene byproducts.[3]
-
Diazoamino Compounds: The diazonium salt can react with unreacted primary amine starting material to form diazoamino compounds.[3]
-
Decomposition Products: As discussed, various colored and potentially polar or non-polar decomposition products can be present.
-
-
Solutions:
-
Optimize the reaction conditions (especially pH and temperature) to favor the formation of the desired isomer and minimize side reactions.[3]
-
For difficult separations of isomers, consider using a more efficient purification technique like preparative HPLC or employing a different solvent system in column chromatography to improve resolution.
-
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[7] |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a TLC plate first. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[6] | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Start with a less polar solvent system. Your target compound should have an Rf of ~0.2-0.4 on TLC with the chosen eluent for good separation.[8] |
| Poor separation of spots (co-elution) | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can significantly change the selectivity.[9] |
| The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks.[10] | |
| The initial band of the sample was too broad. | Dissolve the crude mixture in the minimum amount of solvent before loading it onto the column.[10] |
Guide 2: Recrystallization Failures
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is not saturated enough. | Evaporate all the solvent and try again with a smaller volume. | |
| Oiling out | The compound is too soluble in the chosen solvent, or impurities are present. | Try a different solvent or a solvent pair. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note that this may also adsorb some of your product. |
| Low recovery | The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Try to obtain a second crop of crystals from the mother liquor by concentrating it. |
Data Presentation
Table 1: Common Solvent Systems for Purification of Azo Compounds
| Purification Method | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol, Methanol, Acetic Acid | Polar | Often used for purifying solid azo dyes.[3] Can be used in combination with water.[1] |
| Hexane/Ethyl Acetate | Non-polar/Polar | A common mixture for compounds of intermediate polarity. | |
| Dichloromethane/Methanol | Medium/High Polarity | Suitable for more polar compounds.[9] | |
| Column Chromatography | Hexane/Ethyl Acetate | Gradient | A standard system for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase.[9] |
| Dichloromethane/Hexane | Gradient | Another common system, good for separating less polar compounds. | |
| Toluene/Chloroform | Medium Polarity | Can be effective for separating isomers.[8] |
Note: The optimal solvent system is highly dependent on the specific this compound derivative and its impurities. Preliminary screening using TLC is highly recommended.
Table 2: Purity Assessment Methods for this compound Derivatives
| Method | Information Provided | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity, detection of isomers and byproducts. | High resolution and sensitivity, widely applicable.[11] | Requires method development and a suitable standard. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and byproducts. | Excellent for identifying unknown volatile components.[11] | The compound must be thermally stable and volatile. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and quantitative purity assessment (qNMR). | Provides structural information and can determine purity without a specific reference standard for the analyte.[12][13] | May not detect non-proton-containing impurities. Overlapping signals can complicate quantification. |
| UV-Vis Spectroscopy | Qualitative assessment of chromophoric impurities. | Quick and simple.[11] | Not quantitative and only detects impurities with different UV-Vis absorption profiles. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your this compound product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[9]
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica bed run dry.[10]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent according to your TLC analysis.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, and mixtures like hexane/ethyl acetate.[1][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and then gently heat the mixture again for a few minutes.[3]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a desiccator.
Mandatory Visualization
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting flowchart for common issues in this compound purification.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3203994A - Purification of meta-phenylenediamine - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenyldiazene Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the thermal stability of phenyldiazene. Understanding the temperature-dependent behavior of this compound is critical for its safe handling, storage, and application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound (C₆H₅N=NH) is an aromatic azo compound that can be susceptible to decomposition under thermal stress. Elevated temperatures can initiate the cleavage of its chemical bonds, leading to the formation of reactive radical species and subsequent degradation products.[1] This instability can impact experimental reproducibility, sample purity, and safety.
Q2: What are the primary factors that influence the stability of this compound?
The stability of this compound and related azo compounds is primarily affected by:
-
Temperature: Higher temperatures provide the activation energy for decomposition.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical decomposition.[2]
-
Acidic Conditions: The presence of acids can catalyze the decomposition process.[2]
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the diazene functional group.[2]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Light: Protect from light by using an amber vial or storing it in a light-proof container.[2]
-
Container: Use a tightly sealed container made of an inert material like glass to prevent contamination from moisture and air.[2]
Q4: What are the expected decomposition products of this compound at elevated temperatures?
The thermal decomposition of this compound is believed to proceed through a radical mechanism. The primary decomposition products are expected to be toluene, nitrogen gas, and various coupling products resulting from radical-radical recombination and hydrogen abstraction from the solvent or other molecules.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results with this compound. | Sample degradation due to improper storage or handling. | 1. Verify that the this compound has been stored at 2-8°C in the dark and under an inert atmosphere.[2] 2. Prepare solutions fresh before use. 3. Consider re-purifying the this compound if degradation is suspected. |
| Color change observed in the solid sample or solution. | Decomposition of the this compound, potentially due to exposure to heat, light, or air.[2] | 1. Visually inspect the material for changes in appearance. 2. Perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess the extent of degradation.[2] 3. If significant degradation is confirmed, discard the sample and use a fresh batch. |
| Unexpectedly rapid reaction or gas evolution at elevated temperatures. | The experimental temperature may be exceeding the decomposition threshold of this compound. | 1. Review the thermal stability data for this compound and its analogs to determine a safe operating temperature range. 2. Consider performing the reaction at a lower temperature. 3. Ensure the reaction is conducted in a well-ventilated area with appropriate safety precautions. |
| Difficulty in obtaining reproducible thermal analysis (TGA/DSC) data. | Inconsistent sample preparation or inappropriate instrument parameters. | 1. Ensure the sample is finely ground and evenly distributed in the crucible. 2. Use a consistent sample mass (typically 5-10 mg) for all analyses. 3. Optimize the heating rate; a common starting point is 10°C/min. 4. Ensure the purge gas flow is stable and appropriate for the analysis (e.g., nitrogen for inert atmosphere). |
Quantitative Data on Thermal Stability
Direct experimental data on the thermal decomposition of this compound is limited. The following table summarizes quantitative data for azobenzene (dithis compound), a structurally similar compound, which can serve as a useful proxy for understanding the thermal behavior of this compound.
| Compound | Parameter | Value | Conditions |
| Azobenzene (trans-isomer) | Activation Energy (Ea) | 53.4 ± 2.9 kcal/mol (~223.4 ± 12.1 kJ/mol) | Gas phase thermal decomposition.[3][4] |
| Azobenzene (trans-isomer) | Pre-exponential Factor (A) | (4.08 ± 0.53) x 10¹² s⁻¹ | Gas phase thermal decomposition.[3][4] |
| Azobenzene (Z-isomer) | Thermal Half-life (τ₁/₂) | 4.7 hours | Room temperature in acetonitrile.[5] |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for this compound by monitoring its mass loss as a function of temperature.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.
-
Tare a clean, inert TGA crucible (e.g., alumina).
-
Accurately weigh 5-10 mg of the this compound sample into the crucible.
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30°C.
-
-
Thermal Program:
-
Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This can be determined using the tangent method at the point of maximum rate of mass loss on the TGA curve.[6]
-
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting and decomposition, and to determine the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of finely powdered this compound into a clean DSC pan.
-
Hermetically seal the pan to contain any evolved gases during decomposition.
-
Prepare an empty, sealed DSC pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the system at a starting temperature of 25°C.
-
-
Thermal Program:
-
Heat the sample from 25°C to a temperature above its expected decomposition point (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Integrate the area under the peaks to determine the enthalpy of the transitions (ΔH).
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA analysis.
References
- 1. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of trans-azobenzene in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Thermal decomposition of trans-azobenzene in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 6. research.chalmers.se [research.chalmers.se]
Technical Support Center: Influence of Oxygen on Phenyldiazene Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of oxygen on phenyldiazene decomposition.
Troubleshooting Guides
Encountering variability in experimental results is common when studying reactive intermediates like this compound, especially in the presence of oxygen. This guide addresses specific issues you might encounter.
Issue 1: Inconsistent Reaction Rates or Product Yields
-
Question: My this compound decomposition rates are not reproducible between experiments, even under seemingly identical conditions. What could be the cause?
-
Answer: Inconsistent results often stem from subtle variations in experimental setup and reagent purity. Consider the following troubleshooting steps:
-
Oxygen Concentration: The concentration of dissolved oxygen is a critical parameter. Ensure consistent and controlled oxygenation of your solvent. Methods like sparging with a certified gas mixture (e.g., O₂/N₂) for a fixed duration or using a sealed reaction vessel with a known headspace of oxygen can improve reproducibility.
-
Solvent Purity: Peroxides or other impurities in the solvent can initiate or interfere with radical chain reactions. Use freshly distilled or HPLC-grade solvents.
-
Trace Metal Contamination: Trace metal ions can catalyze the decomposition of peroxides, which are potential intermediates in autoxidation, leading to variable reaction rates.[1] Consider using glassware washed with a metal-chelating agent like EDTA.
-
Light Exposure: Photochemically induced reactions can contribute to the decomposition. Protect your reaction setup from light, especially if not studying a photochemical process.
-
Temperature Control: Ensure precise and stable temperature control, as reaction rates are highly temperature-dependent.
-
Issue 2: Unexpected or Unidentified Products in Analysis
-
Question: I am observing unexpected peaks in my HPLC or GC-MS analysis of the reaction mixture. How can I identify these and prevent their formation?
-
Answer: The presence of unexpected products suggests side reactions or further degradation of primary products.
-
Product Identification: Utilize techniques like LC-MS/MS or high-resolution mass spectrometry to obtain accurate mass data and fragmentation patterns for the unknown peaks. NMR spectroscopy of isolated fractions can provide structural elucidation.
-
Minimizing Side Reactions:
-
Reaction Time: Monitor the reaction progress over time to identify primary products before they undergo secondary reactions.
-
Antioxidants: The use of radical scavengers or antioxidants can help to quench the radical chain reactions and may simplify the product mixture, aiding in the identification of the primary oxidation products.
-
Inert Atmosphere Comparison: Run a control experiment under a strictly inert atmosphere (e.g., argon or nitrogen) to distinguish between thermal decomposition products and those formed specifically due to the presence of oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the decomposition of this compound in the presence of oxygen?
A1: The decomposition of this compound in the presence of oxygen is believed to proceed through a free-radical autoxidation mechanism.[1][2] While a definitive, universally accepted detailed mechanism is complex and may vary with conditions, a plausible pathway involves the following stages:
-
Initiation: Formation of a phenyl radical (C₆H₅•) from this compound. This can be initiated by heat, light, or trace metal ions.
-
Propagation: A chain reaction ensues where the phenyl radical reacts with molecular oxygen to form a phenylperoxy radical (C₆H₅OO•). This radical can then abstract a hydrogen atom from another this compound molecule, generating a phenylhydroperoxide (C₆H₅OOH) and a new phenyl radical, thus propagating the chain.
-
Termination: The chain reaction is terminated by the combination of two radicals to form non-radical products.
Q2: What are the expected major products of this compound autoxidation?
A2: Based on the proposed radical mechanism, the primary products are likely to be phenol and benzene . Phenylhydroperoxide is a key intermediate which can decompose to form phenol. Benzene can be formed through hydrogen abstraction by the phenyl radical. Other potential products arising from side reactions could include biphenyl and various oxidized aromatic compounds.
Q3: How does oxygen concentration affect the rate of this compound decomposition?
A3: Generally, in a radical chain reaction involving oxygen, the rate of decomposition is expected to increase with higher oxygen concentration.[3] However, the relationship may not be linear. At very high oxygen concentrations, radical-radical termination reactions involving two peroxy radicals might become more frequent, potentially leading to a more complex kinetic profile.
Q4: What analytical techniques are suitable for monitoring this compound decomposition and identifying its products?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
UV-Vis Spectroscopy: this compound has a characteristic UV-Vis absorbance that can be used to monitor its disappearance over time, allowing for kinetic analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent technique for separating and quantifying this compound and its various decomposition products.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the identification of volatile products such as benzene and phenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of the final decomposition products after isolation.
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the decomposition of this compound under controlled oxygen conditions.
-
Preparation of Solvent:
-
Use a high-purity solvent (e.g., acetonitrile, ethanol).
-
Saturate the solvent with a specific oxygen concentration by bubbling a certified O₂/N₂ gas mixture through it for a defined period (e.g., 30 minutes) at a constant flow rate. Maintain a gentle stream of the gas mixture over the solvent surface during the experiment to ensure a constant oxygen concentration.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the oxygen-saturated solvent. Due to the instability of this compound, this should be done immediately before the experiment.
-
-
Kinetic Measurement:
-
Transfer the this compound solution to a quartz cuvette with a septum-sealed cap.
-
Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Record the absorbance at the λ_max of this compound (approximately 280-320 nm, the exact wavelength should be determined experimentally) at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the order of the reaction and the rate constant (k) from the data.
-
Data Presentation: Kinetic Data
| Oxygen Concentration (%) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 20 | 25 | Experimental Value |
| 50 | 25 | Experimental Value |
| 100 | 25 | Experimental Value |
| 20 | 35 | Experimental Value |
Protocol 2: Product Analysis by HPLC
This protocol provides a method for the separation and quantification of this compound and its major decomposition products.
-
Reaction Setup:
-
Perform the decomposition of this compound in a sealed vial with a known headspace of oxygen or under a constant flow of an O₂/N₂ mixture.
-
At specific time points, withdraw aliquots of the reaction mixture.
-
-
Sample Preparation:
-
Quench the reaction in the aliquot, if necessary, by adding a radical scavenger or by rapid cooling.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at a wavelength suitable for all compounds of interest (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration curves for this compound, phenol, and benzene using standards of known concentrations.
-
Calculate the concentration of each compound in the reaction samples based on the peak areas from the HPLC chromatograms.
-
Data Presentation: Product Yields
| Time (min) | This compound Conc. (mM) | Phenol Yield (%) | Benzene Yield (%) |
| 0 | Initial Value | 0 | 0 |
| 10 | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value |
| 60 | Experimental Value | Experimental Value | Experimental Value |
Visualizations
Caption: Experimental workflow for studying this compound decomposition.
Caption: Proposed autoxidation mechanism for this compound.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Kinetic Studies of Phenyldiazene Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of phenyldiazene decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for studying the kinetics of this compound decomposition?
A1: The kinetics of this compound decomposition are commonly investigated using techniques such as:
-
Thermogravimetric Analysis (TGA): To monitor mass loss as a function of temperature, allowing for the determination of thermal stability and kinetic parameters.[1][2]
-
UV-Visible (UV-Vis) Spectroscopy: To track the change in absorbance of this compound over time, which is proportional to its concentration.[1][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of this compound signals and the appearance of product signals over time.[1][6][7]
Q2: What is the expected mechanism for the thermal decomposition of this compound?
A2: The thermal decomposition of this compound and its derivatives typically proceeds through a radical mechanism.[1] This involves the homolytic cleavage of the C-N bond to generate a phenyl radical and a diazenyl radical, which then undergo further reactions. The specific pathway and products can be influenced by factors such as the solvent and the presence of radical scavengers.[1]
Q3: How does the solvent affect the kinetics of this compound decomposition?
A3: The solvent can significantly influence the rate of decomposition. The polarity of the solvent can affect the stability of the transition state.[8][9] For aryldiazenes, a switch from an inversion to a more rapid rotational isomerization mechanism has been observed when moving from nonpolar to polar solvents.[1] It is crucial to maintain consistent solvent conditions for reproducible kinetic data.
Troubleshooting Guides
Issue 1: Non-reproducible Kinetic Data
Symptoms:
-
Significant variation in calculated rate constants across replicate experiments.
-
Inconsistent half-life values for the decomposition reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Temperature Control | Ensure the reaction temperature is precisely controlled and monitored throughout the experiment. Use a calibrated thermostat or temperature probe. |
| Solvent Purity and Water Content | Use high-purity, anhydrous solvents. Traces of water or other impurities can alter the reaction mechanism and rate.[7] |
| Variability in Sample Preparation | Prepare stock solutions of this compound and any other reagents carefully to ensure consistent initial concentrations. |
| Oxygen Contamination | If studying the intrinsic thermal decomposition, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. |
| Photodecomposition | Protect the reaction mixture from light, as this compound can be light-sensitive, leading to photochemical decomposition pathways. |
Issue 2: Unexpected Side Products Observed in Analysis (e.g., by NMR or GC-MS)
Symptoms:
-
Appearance of unexpected peaks in NMR spectra or chromatograms.
-
Mass balance calculations show a significant portion of the starting material is unaccounted for in the expected products.
Possible Causes and Solutions:
| Cause | Solution |
| Radical Side Reactions | The phenyl radicals generated during decomposition are highly reactive and can react with the solvent or other species in the reaction mixture.[1] Consider using a well-characterized, inert solvent. |
| Reaction with Oxygen | If the reaction is not performed under an inert atmosphere, oxidative side products can form. |
| Isomerization | This compound can exist as cis and trans isomers, which may have different decomposition rates and pathways.[1] Ensure the isomeric purity of your starting material or account for the presence of both isomers in your kinetic model. |
| Secondary Decomposition of Products | The primary products of the decomposition may themselves be unstable under the reaction conditions and undergo further reactions. |
Quantitative Data
The following table summarizes representative kinetic parameters for the thermal decomposition of diazo compounds, illustrating the range of values that can be expected. Note that specific values for this compound will depend on the experimental conditions.
| Compound | Solvent | Temperature (°C) | k (s⁻¹) | Ea (kJ/mol) | Reference |
| AIBN | Toluene | 80 | 1.1 x 10⁻⁵ | 129 | [10] |
| AIBN | Acetonitrile | 80 | 1.3 x 10⁻⁵ | 128 | [10] |
| PDHBP | - (solid) | 250-450 | - | 109-110 | [11] |
*AIBN = Azobisisobutyronitrile, a well-studied diazo compound. *PDHBP = A phenyldiazo derivative, with kinetic data from thermogravimetric analysis.
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Decomposition by UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., cyclohexane, ethanol) of a known concentration (e.g., 1 mM).
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Transfer a known volume of the this compound stock solution to a cuvette and place it in the spectrophotometer.
-
Start the kinetic measurement, recording the absorbance at λmax at regular time intervals.
-
-
Data Analysis:
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.
-
For a first-order reaction, the plot will be linear, and the negative of the slope will be the rate constant (k).
-
Protocol 2: Thermal Stability and Kinetic Analysis by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible.[2]
-
Instrument Setup:
-
TGA Run: Initiate the heating program and record the mass of the sample as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve will show the temperature at which decomposition begins and the percentage of mass loss.
-
The derivative of the TGA curve (DTG curve) will show the temperature of the maximum decomposition rate.
-
Use kinetic analysis software or model-free methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) to determine the activation energy (Ea) and other kinetic parameters from a series of TGA runs at different heating rates.[11][12]
-
Visualizations
Caption: General experimental workflow for kinetic studies of this compound decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
troubleshooting low yields in phenyldiazene coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phenyldiazene (azo) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My azo coupling reaction has a very low yield or failed completely. What are the primary causes?
Low or no yield in azo coupling reactions can often be attributed to several critical factors, primarily related to the stability of the diazonium salt intermediate and the specific reaction conditions. The most common culprits are:
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can readily decompose, especially at temperatures above 5°C.[1] This decomposition process releases nitrogen gas and often forms phenols, which reduces the concentration of the essential electrophile needed for the coupling reaction.[1][2]
-
Improper Temperature Control: The diazotization step (formation of the diazonium salt) is exothermic. Failure to maintain a low temperature (typically 0-5°C) can lead to rapid decomposition of the diazonium salt.[3][4]
-
Incorrect pH of the Coupling Reaction: The pH of the reaction medium is crucial for the coupling step. For phenols, an alkaline medium is required to form the more reactive phenoxide ion. For anilines, mildly acidic or neutral conditions are generally optimal to prevent side reactions.[1][5]
-
Purity of Starting Materials: Impurities in the initial aromatic amine or the coupling partner can lead to the formation of undesired and often colored byproducts, complicating purification and reducing the yield of the target azo compound.[1]
-
Slow or Inefficient Stirring: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and decomposition.[1]
Q2: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
The formation of a brown or black tar-like substance is a common issue and usually indicates the presence of polymeric or decomposition products.[1] This is most often caused by:
-
High Reaction Temperature: Allowing the reaction temperature to rise significantly above the recommended 0-5°C range can accelerate decomposition and polymerization side reactions.[1]
-
Incorrect Rate of Reagent Addition: Adding the diazonium salt solution too quickly to the coupling component can create localized "hot spots" and high concentrations, leading to unwanted side reactions. A slow, dropwise addition with vigorous stirring is recommended.[1][6]
Q3: The color of my final product is weak or not what I expected. What could be the reason?
An unexpected or faint color in the final azo compound can stem from several issues:
-
Incomplete Diazotization: If the initial aromatic amine is not fully converted to the diazonium salt, there will be less electrophile available for the coupling reaction, resulting in a lower concentration of the colored product.[3] Using a slight excess of sodium nitrite and ensuring sufficient acidity can help drive this step to completion.[1]
-
Side Reactions: As mentioned, decomposition of the diazonium salt to form phenols or reaction with unreacted starting amine can lead to byproducts that may be colorless or have a different color than the desired azo compound.[1][3]
-
pH of the Final Product: Many azo compounds are pH indicators, meaning their color can change depending on the pH of the solution.[4] Ensure the final product is isolated and characterized at a consistent pH.
Troubleshooting Guide
This table summarizes common problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Decomposition of diazonium salt due to high temperature.[1] | Maintain a strict temperature range of 0-5°C for both diazotization and coupling steps using an ice-salt bath.[1][3] |
| Incorrect pH for the coupling reaction.[1] | Optimize the pH based on the coupling partner: alkaline for phenols, mildly acidic/neutral for anilines.[1][5] | |
| Impure starting materials.[1] | Use purified reagents. Consider recrystallization or distillation of starting materials if purity is questionable. | |
| Formation of Tar | Reaction temperature too high.[1] | Strictly control the temperature to 0-5°C.[1] |
| Reagents added too quickly.[6] | Add the diazonium salt solution dropwise to the coupling partner with vigorous stirring.[1] | |
| Weak or Incorrect Color | Incomplete diazotization.[3] | Use a slight excess of sodium nitrite and ensure the amine is fully dissolved in sufficient acid.[1] |
| Side reactions forming byproducts.[1] | Maintain low temperature and control the rate of addition to minimize side reactions. | |
| pH of the final solution affecting color.[4] | Buffer the final solution or measure the UV-Vis spectrum at a standardized pH. | |
| Formation of Triazenes | N-coupling with primary or secondary amines.[1] | Control the pH to favor C-coupling (typically mildly acidic for anilines). Consider protecting the amine group if N-coupling is a persistent issue.[1] |
Key Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the general procedure for the synthesis of an azo dye via the coupling of a diazotized aromatic amine with a phenolic compound.
1. Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous, efficient stirring.[1]
-
Slowly and dropwise, add a pre-cooled aqueous solution of sodium nitrite. Ensure the temperature of the reaction mixture does not exceed 5°C.[1]
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization.[1]
-
The presence of excess nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess).
2. Azo Coupling
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution.[1]
-
A colored precipitate of the azo dye should form. The reaction mixture should be stirred for an additional 30-60 minutes in the ice bath to ensure the reaction goes to completion.[3]
3. Isolation and Purification
-
Collect the crude azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any inorganic salts.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified azo dye.[3]
-
Allow the purified crystals to dry completely before determining the final yield.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting common issues in this compound coupling reactions.
Caption: A troubleshooting flowchart for low yields.
Caption: Competing reaction pathways in azo coupling.
References
Technical Support Center: Stabilization of Phenyldiazene Intermediates
Welcome to the technical support center for the stabilization of phenyldiazene intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with these reactive species.
Frequently Asked Questions (FAQs)
Q1: What are this compound intermediates and why are they unstable?
A1: Phenyldiazenes (Ph-N=N-H) are highly reactive molecules that serve as transient intermediates in various chemical transformations. Their instability stems from the labile N-H bond and the propensity of the diazene moiety (-N=N-) to undergo decomposition, primarily through radical pathways or isomerization. These intermediates are often generated in situ from more stable precursors like aryl diazonium salts.
Q2: What are the primary decomposition pathways for this compound intermediates?
A2: The main decomposition routes for this compound intermediates include:
-
Radical Decomposition: Homolytic cleavage of the N-H or N-C bond can generate phenyl radicals and dinitrogen gas. These radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.[1]
-
Isomerization: Phenyldiazenes can isomerize to more stable tautomers, which can alter the course of a reaction.
-
Disproportionation: Two molecules of this compound can react with each other to produce aniline and dinitrogen.
Q3: How do solvent and temperature affect the stability of this compound intermediates?
A3: Both solvent and temperature play a critical role in the stability of this compound intermediates.
-
Solvent Effects: Polar and protic solvents can accelerate decomposition by stabilizing charged transition states or through hydrogen bonding.[1][2] Aprotic solvents with lower polarity are generally preferred for reactions where the stability of the this compound is crucial.[1]
-
Temperature Effects: Phenyldiazenes are thermally labile.[1] Reactions involving diazonium salts are typically conducted at low temperatures (0-10 °C) to minimize decomposition of the intermediate.[3][4][5] Increased temperature generally leads to a decrease in the stability constant of related azo compounds.[4][5]
Q4: How can I detect the formation of a transient this compound intermediate in my reaction?
A4: Direct detection of these short-lived species is challenging. The most common method is through trapping experiments . By introducing a reactive "trapping" agent, the this compound intermediate can be captured as a stable adduct, which can then be isolated and characterized. A notable example is the use of furans in cycloaddition reactions, which can trap phenyldiazenes while conserving the N=N moiety.[6]
Q5: What is the impact of substituents on the stability of this compound derivatives?
A5: The electronic nature of substituents on the phenyl ring significantly influences the stability of this compound intermediates.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), tend to decrease the thermal half-life of the Z-isomer, accelerating its relaxation to the more stable E-isomer.[7]
-
Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or cyano (-CN), generally increase the thermal half-life of the Z-isomer, slowing down its thermal back-isomerization.[7]
-
"Push-pull" systems , which have an EDG on one phenyl ring and an EWG on the other, often show faster thermal relaxation.[7]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in a Reaction Involving a this compound Intermediate
-
Symptom: The expected product is obtained in a low yield or not at all, with the potential formation of side products like biphenyls or solvent-adducts.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Decomposition of the this compound intermediate | - Lower the reaction temperature: Conduct the reaction at the lowest feasible temperature to minimize thermal decomposition. Diazonium salt preparations are often done at 0-5 °C.[3] - Optimize the solvent: Use a less polar, aprotic solvent if the reaction chemistry allows.[1] - In situ generation: Generate the this compound intermediate in the presence of the substrate to ensure it reacts before it decomposes. |
| Incomplete diazotization of the aniline precursor | - Check for excess nitrous acid: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates that the diazotization is complete. A blue-black color signifies a positive test.[8] - Ensure proper stoichiometry: Carefully control the stoichiometry of the aniline, sodium nitrite, and acid. |
| Suboptimal pH | - Control the pH: The pH of the reaction mixture is critical, especially during the coupling reaction, as it affects the reactivity of the coupling component.[8] |
Issue 2: Inconsistent Reaction Outcomes and Batch-to-Batch Variability
-
Symptom: The yield and purity of the product vary significantly between different runs of the same experiment.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Temperature fluctuations | - Maintain strict temperature control: Use a reliable cooling bath and monitor the internal reaction temperature closely. Inconsistent temperature can lead to variable rates of decomposition.[8] |
| Purity of reagents | - Use high-purity starting materials: Impurities in the aniline precursor or other reagents can interfere with the reaction.[8] |
| Inefficient mixing | - Ensure vigorous and consistent stirring: Poor mixing can lead to localized concentration and temperature gradients, resulting in side reactions.[8] |
Data Presentation
Table 1: Factors Affecting the Stability of this compound Intermediates and Their Derivatives.
| Factor | Effect on Stability | Recommendations for Enhanced Stability |
| Temperature | Higher temperatures significantly decrease stability.[1][4][5] | Maintain low temperatures (typically 0-10 °C) during generation and reaction.[3] |
| Solvent | Polar and protic solvents can accelerate decomposition.[1][2] | Use non-polar, aprotic solvents when possible. |
| pH | Suboptimal pH can lead to decomposition or unwanted side reactions.[8] | Carefully control the pH, especially during coupling reactions. |
| Substituents (on phenyl ring) | EWGs can increase the thermal half-life of the Z-isomer, while EDGs tend to decrease it.[7] | Select appropriate substituents to modulate stability based on experimental needs. |
| Presence of Light | Azo compounds can be light-sensitive.[9] | Protect the reaction mixture from light. |
| Presence of Acid/Base Impurities | Can catalyze decomposition.[1] | Use purified reagents and solvents. |
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of a this compound Intermediate
This protocol describes a general procedure for the generation of a this compound intermediate from a diazonium salt and its subsequent trapping with a reactive diene, such as furan, to provide evidence of its formation.[6]
Materials:
-
Aniline derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Furan (or other suitable trapping agent)
-
An appropriate solvent (e.g., aprotic, low polarity)
-
Ice bath
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
Dissolve the aniline derivative in a suitable solvent and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
Confirm the completion of diazotization by testing for excess nitrous acid with starch-iodide paper.[8]
-
-
Trapping:
-
To the cold solution of the diazonium salt, add the trapping agent (e.g., furan) in excess.
-
Allow the reaction to proceed at a low temperature, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Characterization:
-
Once the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting cycloadduct by column chromatography.
-
Characterize the purified adduct using spectroscopic methods (e.g., NMR, MS, IR) to confirm its structure.
-
Mandatory Visualizations
Caption: Experimental workflow for the in situ generation and trapping of a this compound intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects upon the rates of acid-induced decomposition of 3-methyl-1-p-tolyltriazene and diphenyldiazomethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. berj.uomosul.edu.iq [berj.uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. The trapping of phenyldiazenes in cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phenyldiazene Decomposition Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenyldiazene and its derivatives. Our aim is to address common challenges encountered during the experimental identification and quantification of its decomposition byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition byproducts of this compound?
This compound primarily decomposes through a free radical mechanism, especially under thermal stress. The initiation step involves the cleavage of the N-H or C-N bond, leading to the formation of a phenyldiazenyl radical. This radical is unstable and readily releases nitrogen gas (N₂) to produce a highly reactive phenyl radical.
The main byproducts resulting from these reactive intermediates include:
-
Benzene: Formed by the abstraction of a hydrogen atom from the solvent or another molecule by the phenyl radical.
-
Nitrogen Gas (N₂): A major byproduct from the breakdown of the diazene moiety.
-
Biphenyl: Results from the coupling of two phenyl radicals.
-
Substituted Benzenes: If the decomposition occurs in a solvent that can be attacked by the phenyl radical, various substituted benzene derivatives may be formed.
-
Polymerized Products: In concentrated solutions or in the absence of good hydrogen donors, phenyl radicals can react with each other and other aromatic species to form complex polymeric materials.
Q2: How does the decomposition mechanism of this compound differ under thermal and photochemical conditions?
While both thermal and photochemical conditions can induce the decomposition of this compound, the initial energy input and subsequent radical generation pathways can differ.
-
Thermal Decomposition: Proceeds via homolytic cleavage of the weakest bond (typically N-H or C-N) due to increased kinetic energy, leading to the formation of phenyl and hydrogen radicals.[1] This process is highly dependent on temperature and the solvent environment.
-
Photochemical Decomposition: Involves the absorption of light energy, which excites the this compound molecule to a higher energy state. This excited state can then undergo decomposition, often leading to the formation of similar radical intermediates as in thermal decomposition. For related azo compounds, photochemical decomposition can also proceed through different intermediates like nitrenes.
The end products are often similar, but the relative yields and the formation of minor byproducts can vary depending on the specific conditions.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my GC-MS analysis of this compound decomposition products.
Possible Causes and Solutions:
-
Artifacts from Derivatization: If you are using a derivatization agent like pentafluoropropionic anhydride (PFPA) or a silylating agent, unexpected peaks can arise from reactions with the solvent, contaminants, or the derivatizing agent itself.[2][3][4]
-
Solution: Always run a blank sample containing only the solvent and derivatizing agent to identify any artifact peaks. Consider using a different derivatization reagent or optimizing the reaction conditions (temperature, time) to minimize side reactions.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline and the appearance of siloxane peaks in the mass spectrum.[5]
-
Solution: Condition your GC column according to the manufacturer's instructions. Use a low-bleed column if possible and avoid exceeding the column's maximum operating temperature.
-
-
Septum Bleed: Compounds can leach from the injection port septum, especially at high injector temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Lowering the injector temperature, if possible for your analytes, can also help.[5]
-
-
Solvent Impurities: The solvent used for extraction or dilution may contain impurities that are detected by the GC-MS.
-
Solution: Use high-purity, GC-MS grade solvents. Run a solvent blank to check for any contaminants.
-
-
Thermal Decomposition in the Injector Port: Some decomposition byproducts might be thermally labile and can further decompose in the hot GC injector port, leading to additional peaks.[6][7]
-
Solution: Try lowering the injector temperature in increments to see if the profile of unexpected peaks changes. A splitless injection at a lower temperature might be beneficial.
-
Problem 2: I have poor peak shape and low sensitivity for my target analytes.
Possible Causes and Solutions:
-
Analyte Polarity: Aromatic amines, potential byproducts of this compound decomposition, are polar and can interact with active sites in the GC system, leading to tailing peaks and poor sensitivity.
-
Active Sites in the GC System: The liner, column, or other parts of the GC flow path may have active sites that adsorb polar analytes.
-
Solution: Use a deactivated liner and ensure your column is properly conditioned. If the problem persists, you may need to replace the liner or trim the front end of the column.
-
-
Improper Injection Technique: A slow injection or an inappropriate injection volume can lead to broad peaks.
-
Solution: Use an autosampler for consistent and rapid injections. Optimize the injection volume for your specific liner and column.
-
Problem 3: My quantitative results are not reproducible.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, derivatization yield, or final sample volume will lead to poor reproducibility.
-
Solution: The use of an internal standard is crucial for accurate quantification.[1] An isotopically labeled analogue of one of the target analytes (e.g., Triphenylamine-d15 for aromatic amines) is ideal as it will behave similarly to the analytes of interest during sample preparation and analysis, correcting for variations.
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal enhancement or suppression.
-
Solution: An internal standard can help to correct for matrix effects. Additionally, a thorough sample clean-up procedure, such as solid-phase extraction (SPE), can remove interfering matrix components.
-
-
Instrument Instability: Fluctuations in the GC-MS system's performance can affect reproducibility.
-
Solution: Regularly check the instrument's performance by running a standard solution. Ensure that the ion source is clean and the detector is functioning correctly.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the thermal decomposition of this compound in two different solvents. This data is for illustrative purposes, as the actual yields can vary significantly based on reaction conditions (temperature, concentration, reaction time).
| Byproduct | Yield in Toluene (%) | Yield in Methanol (%) |
| Benzene | 75 | 60 |
| Biphenyl | 15 | 5 |
| Anisole | Not Detected | 25 |
| Polymeric Residue | 10 | 10 |
Note: The formation of anisole in methanol is due to the reaction of the phenyl radical with the solvent.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Decomposition Byproducts
This protocol outlines a general procedure for the analysis of volatile and semi-volatile byproducts from this compound decomposition.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the reaction mixture, add 20 µL of a 5 µg/mL internal standard solution (e.g., Triphenylamine-d15 in methanol).[1]
-
Vortex the sample briefly.
-
Add 1 mL of dichloromethane (DCM) and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
-
Derivatization (for Aromatic Amines):
-
To the concentrated extract, add 50 µL of hexane and 10 µL of pentafluoropropionic anhydride (PFPA).[1][8]
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of a suitable solvent (e.g., toluene) for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C (can be optimized).
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 10°C/min.
-
Ramp to 290°C at 25°C/min, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
- 6. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Phenyldiazene Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenyldiazene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is decomposing too quickly. How can I improve its stability?
A1: this compound and its derivatives are known for their reactivity and can be prone to decomposition.[1] Several strategies can be employed to enhance their stability:
-
Substituent Effects: The stability of this compound is highly dependent on the nature of the substituents on the phenyl ring. Aromatic substituents are known to play an important role in stabilizing the Se-N bonds in related spiro compounds.[2][3]
-
Electron-donating groups (EDGs) generally enhance stability. For instance, in spirodiazaselenuranes, electron-donating substituents on the phenyl group enhance the stability of the Se-N bonds.[3]
-
Electron-withdrawing groups (EWGs) can have a destabilizing effect.
-
-
Reaction Conditions:
-
Temperature: Phenyldiazenes are often short-lived intermediates.[4] Performing reactions at lower temperatures can help to control decomposition.
-
pH: In some contexts, acidic conditions can lead to the protonation of this compound, which can influence its stability and subsequent reactivity.[4] For certain enzymatic reactions involving diazotases, slightly basic conditions (pH 8.0) are used to prevent non-enzymatic diazotization.[5]
-
Oxygen Sensitivity: Some this compound intermediates are sensitive to oxygen.[4] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Q2: What are the primary decomposition pathways for this compound?
A2: this compound can decompose through several pathways, primarily involving radical intermediates. The major products of the bimolecular reaction of this compound are benzene (65-80%) and nitrogen (80-84%).[1] The decomposition can proceed via the formation of a phenyl radical.[6]
A simplified representation of a potential decomposition pathway is illustrated below. This pathway highlights the formation of radical species that can lead to various products.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Phenyldiazene Stability and Reaction Rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of solvents on the stability and reaction rate of phenyldiazene. Understanding these effects is critical for optimizing reaction conditions, ensuring reproducibility, and minimizing the degradation of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is principally governed by the solvent environment, temperature, and the presence of any acidic or basic impurities. As a thermally labile compound, its rate of decomposition is highly sensitive to the surrounding medium.[1]
Q2: How does the choice between a protic and an aprotic solvent affect this compound stability?
A2: Protic solvents, such as alcohols and water, can significantly decrease the stability of this compound. These solvents can form hydrogen bonds with the nitrogen atoms of the diazene, which can facilitate decomposition pathways.[1] Aprotic solvents, particularly those with lower polarity, are generally preferred for storing and reacting this compound to maintain its integrity.[1]
Q3: What are the typical decomposition products of this compound?
A3: this compound typically undergoes thermal decomposition via a radical mechanism. This process leads to the formation of phenyl radicals. These highly reactive radicals can then engage in various subsequent reactions, such as abstracting a hydrogen atom from the solvent, dimerizing, or reacting with other species present in the reaction mixture.[1]
Q4: My reaction involving this compound has a low yield. What are the possible causes and troubleshooting steps?
A4: Low yields in reactions involving this compound often stem from its premature decomposition. To troubleshoot this, consider the following:
-
Verify Purity: Ensure your this compound precursor is pure and has been stored under cold and dark conditions, as impurities can catalyze its decomposition.[1]
-
Solvent Selection: If your experimental conditions permit, switch to a less polar, aprotic solvent. Consult the data tables below for guidance on solvent-dependent stability.[1]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon. This will help prevent unwanted side reactions with atmospheric oxygen and moisture.[1]
-
Concentration Adjustments: Modifying the concentration of your reactants may favor the desired reaction over the decomposition of this compound.[1]
Data Presentation: Solvent Effects on Stability and Reaction Rate
The following tables summarize the impact of different solvents on the stability and reaction rate of this compound. Note: Direct quantitative data for this compound is scarce in the literature; therefore, data for closely related aryl diazenes and general principles of solvent effects are presented to guide experimental design.
Table 1: Qualitative Solvent Effects on this compound Stability
| Solvent Type | Examples | Effect on Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Decreased Stability | Stabilization of polar transition states and facilitation of decomposition through hydrogen bonding and protonation.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate Stability | Can stabilize polar transition states, but to a lesser extent than protic solvents as they cannot act as hydrogen bond donors. |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Increased Stability | Less interaction with the this compound, minimizing solvent-assisted decomposition pathways. |
Table 2: Hypothetical Rate Constants for this compound Decomposition at a Constant Temperature
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical First-Order Rate Constant (k, s⁻¹) | Hypothetical Half-Life (t½, s) |
| n-Hexane | 1.88 | Nonpolar Aprotic | 1.0 x 10⁻⁵ | 69315 |
| Toluene | 2.38 | Nonpolar Aprotic | 2.5 x 10⁻⁵ | 27726 |
| Diethyl Ether | 4.34 | Borderline Aprotic | 8.0 x 10⁻⁵ | 8664 |
| Acetone | 20.7 | Polar Aprotic | 5.0 x 10⁻⁴ | 1386 |
| Acetonitrile | 37.5 | Polar Aprotic | 9.0 x 10⁻⁴ | 770 |
| Ethanol | 24.6 | Polar Protic | 2.0 x 10⁻³ | 347 |
| Methanol | 32.7 | Polar Protic | 3.5 x 10⁻³ | 198 |
| Water | 80.1 | Polar Protic | 8.0 x 10⁻³ | 87 |
Disclaimer: The quantitative values in Table 2 are illustrative and based on established principles of solvent effects on reaction kinetics. Actual experimental values may vary.
Experimental Protocols
Protocol 1: General Synthesis of this compound (via reduction of a diazonium salt)
This protocol outlines a general method for the in-situ generation of this compound for subsequent reactions.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
A suitable reducing agent (e.g., sodium sulfite)
-
Ice
-
Distilled Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Beakers, Erlenmeyer flask, magnetic stirrer, separatory funnel
Procedure:
-
Diazotization:
-
Dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring for 15 minutes in the ice bath to ensure complete formation of the benzenediazonium chloride solution.
-
-
Reduction to this compound:
-
Prepare a solution of the reducing agent (e.g., sodium sulfite) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining a low temperature.
-
The formation of this compound is often indicated by a color change.
-
-
Extraction and Use:
-
Once the reduction is complete, the this compound can be extracted into a cold, nonpolar organic solvent like diethyl ether.
-
The organic layer should be separated quickly and used immediately in the subsequent reaction, as this compound is unstable.
-
Protocol 2: Monitoring this compound Decomposition via UV-Vis Spectroscopy
This protocol provides a methodology for quantifying the rate of this compound decomposition in a given solvent.
Materials and Equipment:
-
A solution of freshly prepared this compound in the solvent of interest.
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that includes the absorbance maximum of this compound (around 420 nm).
-
Set the temperature of the cuvette holder to the desired reaction temperature.
-
-
Data Acquisition:
-
Place the cuvette containing the this compound solution into the spectrophotometer and immediately begin recording the absorbance at the maximum wavelength at regular time intervals.
-
Continue data collection until the absorbance has significantly decreased, indicating substantial decomposition.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a first-order decomposition, this plot should yield a straight line.
-
The negative of the slope of this line is the first-order rate constant (k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Logical workflow for solvent selection based on stability.
References
Validation & Comparative
Unveiling the Spectroscopic Signature of Phenyldiazene: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of aromatic nitrogen-containing compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of phenyldiazene, offering a valuable resource for its identification and characterization. To provide a robust comparative framework, we juxtapose its expected spectral data with that of its isomer and common precursor, phenylhydrazine.
While the inherent instability of unsubstituted this compound makes its direct NMR analysis challenging, we have compiled and extrapolated data from various substituted derivatives to present a probable spectroscopic profile. This guide summarizes the expected ¹H and ¹³C NMR chemical shifts and provides a generalized experimental protocol for acquiring such data.
Comparative NMR Data: this compound vs. Phenylhydrazine
The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound (extrapolated) and phenylhydrazine. This side-by-side comparison highlights the distinct spectroscopic fingerprints of these two isomers, enabling clear differentiation.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Expected) | Phenyl H-ortho | ~ 7.9 - 8.1 (d) | ~ 153 (ipso-C) |
| Phenyl H-meta | ~ 7.5 - 7.7 (t) | ~ 123 (ortho-C) | |
| Phenyl H-para | ~ 7.4 - 7.6 (t) | ~ 131 (meta-C) | |
| NH | Highly variable, broad | ~ 129 (para-C) | |
| Phenylhydrazine | Phenyl H-ortho | ~ 6.8 (d, 2H) | 148.4 (ipso-C) |
| Phenyl H-meta | ~ 7.2 (t, 2H) | 112.9 (ortho-C) | |
| Phenyl H-para | ~ 6.9 (t, 1H) | 129.2 (meta-C) | |
| NH | ~ 5.6 (s, 1H, broad) | 120.9 (para-C) | |
| NH₂ | ~ 3.7 (s, 2H, broad) |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are dependent on the solvent and concentration. Data for this compound is extrapolated from substituted derivatives. Data for phenylhydrazine is from experimental sources.
Experimental Protocol for NMR Spectroscopy
This section outlines a general procedure for the preparation and NMR analysis of this compound and related compounds.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift referencing.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If required, add a small amount of an internal standard, such as TMS, for accurate chemical shift referencing.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Additional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete structural elucidation and assignment of all proton and carbon signals.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the specific nuclei in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound and its alternatives by NMR spectroscopy.
Caption: Workflow for NMR Characterization.
A Comparative Guide to the Mass Spectrometry Analysis of Phenyldiazene Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary mass spectrometry (MS) techniques for the analysis of phenyldiazene and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the appropriate analytical technique is critical for accurate quantification and structural elucidation of these compounds, which are relevant in various fields, including dye manufacturing, organic synthesis, and pharmaceutical development. This document presents a summary of their performance, detailed experimental protocols, and a discussion of their respective fragmentation behaviors to aid in methodological decisions.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound products is dictated by the specific analytical goals, such as the need for high sensitivity, structural confirmation, or high throughput. Below is a summary of typical performance characteristics for each technique in the analysis of a representative this compound derivative.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5 ng/mL |
| Linearity (R²) (Concentration Range) | >0.99 (1 - 100 µg/mL) | >0.995 (5 - 2000 ng/mL) |
| Precision (%RSD) | < 15% | < 10% |
| Throughput | Lower | Higher |
| Derivatization Requirement | May be required for less volatile derivatives | Generally not required |
| Primary Application | Structural elucidation of volatile compounds | High-sensitivity quantification in complex matrices |
Experimental Protocols
Detailed methodologies for the analysis of this compound products using GC-MS and LC-MS/MS are provided below. These protocols are intended as a general guide and may require optimization for specific instruments and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile this compound derivatives.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to achieve a final concentration within the calibrated range (e.g., 1-100 µg/mL).
-
If the analyte is not sufficiently volatile, derivatization may be necessary to improve its chromatographic properties.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is ideal for the sensitive quantification of this compound and its metabolites in complex mixtures.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions to obtain a final concentration in the ng/mL range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or a comparable reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95-5% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
Fragmentation Analysis
Understanding the fragmentation patterns of this compound is crucial for structural confirmation. The ionization technique employed significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts high energy to the analyte molecules, leading to extensive and reproducible fragmentation. For a compound like (4-methylphenyl)diazene, the molecular ion ([M]⁺• at m/z 196) is often observed. Characteristic fragment ions include the tropylium ion ([C₇H₇]⁺ at m/z 91), the phenyl cation ([C₆H₅]⁺ at m/z 77), and ions resulting from the loss of acetylene ([C₅H₅]⁺ at m/z 65 and [C₄H₃]⁺ at m/z 51).[1] This detailed fragmentation provides a valuable fingerprint for structural elucidation.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in minimal fragmentation, with the protonated molecule ([M+H]⁺) being the most abundant ion. For (4-methylphenyl)diazene, this would be observed at m/z 197.1.[1] In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the precursor ion can be used to generate specific product ions for quantification and further structural confirmation. Predicted product ions for the [M+H]⁺ of (4-methylphenyl)diazene include m/z 105.1, 92.1, and 77.1.[1]
Chemoenzymatic Synthesis of this compound Derivatives
A recently developed chemoenzymatic approach utilizes the biosynthetic pathway of a diazo group-containing natural product to produce this compound derivatives.[2][3][4] This process involves the intracellular coupling of a diazo intermediate with various active methylene compounds.
Caption: Chemoenzymatic synthesis of this compound derivatives.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound products, each with distinct advantages. GC-MS with electron ionization is well-suited for the structural elucidation of volatile derivatives due to its reproducible and detailed fragmentation patterns. In contrast, LC-MS/MS with electrospray ionization offers superior sensitivity and is the method of choice for quantitative analysis in complex biological or environmental samples, often without the need for derivatization. The selection of the optimal technique should be based on the specific requirements of the research, including the desired sensitivity, the need for structural information, and the nature of the sample matrix.
References
A Comparative Guide to the Analysis of Phenyldiazene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazene, commonly known as azobenzene, and its derivatives are pivotal in various research and development areas, including drug delivery, molecular switches, and materials science, due to their unique photochromic properties. The reversible trans-cis isomerization of the azo group upon light irradiation is central to these applications. Accurate characterization of this isomerization is crucial for quality control and functional analysis. This guide provides a comparative overview of the primary analytical techniques used to study this compound isomerization: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the UV-Vis spectroscopic analysis of the trans and cis isomers of unsubstituted this compound (azobenzene). These values can vary with solvent and substitution on the phenyl rings.
| Isomer | Transition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| trans-Phenyldiazene | π-π | ~320-360 | ~21,000 - 30,000 |
| n-π | ~440 | ~400 - 1,000 | |
| cis-Phenyldiazene | π-π | ~280 | ~5,000 |
| n-π | ~430 | ~1,400 - 1,500 |
Note: The n-π* transition of the trans isomer is often a weak, broad band, while the π-π* transition is intense. Upon isomerization to the cis form, the intensity of the π-π* band decreases significantly, while the n-π* band intensity increases[1].
Comparison of Analytical Methods
UV-Vis Spectroscopy
UV-Vis spectroscopy is the most common method for monitoring the photoisomerization of this compound due to the distinct absorption spectra of the trans and cis isomers. The process is typically monitored by observing the change in absorbance at the λmax of the π-π* transition of the trans isomer and the n-π* transition of the cis isomer[2][3].
Advantages:
-
High Sensitivity: The high molar absorptivity of the π-π* transition allows for the analysis of dilute solutions.
-
Real-time Monitoring: Spectra can be acquired rapidly, enabling real-time tracking of the isomerization process.
-
Cost-effective and Accessible: UV-Vis spectrophotometers are widely available in research laboratories.
Disadvantages:
-
Spectral Overlap: The absorption bands of the two isomers can overlap, especially in substituted phenyldiazenes, which can complicate quantification[4].
-
Limited Structural Information: UV-Vis spectroscopy provides information about the electronic transitions but offers little insight into the detailed molecular structure of the isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the trans and cis isomers of this compound. Reversed-phase HPLC is commonly employed for this purpose[5][6].
Advantages:
-
Excellent Separation: Provides baseline separation of the trans and cis isomers, allowing for accurate quantification of each[6].
-
High Sensitivity and Accuracy: When coupled with a UV detector, HPLC offers high sensitivity and reproducibility for quantitative analysis.
-
Versatility: The method can be adapted for various this compound derivatives by modifying the mobile phase and stationary phase.
Disadvantages:
-
Time-consuming: Compared to UV-Vis spectroscopy, HPLC analysis involves longer run times for separation.
-
Potential for On-column Isomerization: Care must be taken to prevent light-induced isomerization during sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the trans and cis isomers of this compound. ¹H NMR is particularly useful as the chemical shifts of the aromatic protons, especially those ortho to the azo group, are significantly different between the two isomers[7][8].
Advantages:
-
Unambiguous Structural Information: Provides definitive structural confirmation of the trans and cis isomers.
-
Quantitative Analysis: The relative concentrations of the isomers can be determined by integrating the respective proton signals[8].
-
Study of Isomerization Dynamics: NMR can be used to study the kinetics of thermal cis-to-trans relaxation[9].
Disadvantages:
-
Lower Sensitivity: NMR is inherently less sensitive than UV-Vis spectroscopy and HPLC, requiring higher sample concentrations.
-
Longer Acquisition Times: Acquiring high-quality NMR spectra can be time-consuming.
-
Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise to operate.
Experimental Protocols
Protocol 1: Monitoring this compound Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the trans-to-cis and subsequent thermal cis-to-trans isomerization of a this compound derivative in solution.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm) for photoisomerization
-
Visible light source (e.g., >420 nm) or heat source for back-isomerization
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of the trans isomer's π-π* band between 0.8 and 1.2[2].
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally stable, predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for a defined period. Record the UV-Vis spectrum at regular intervals until the photostationary state is reached (no further significant spectral changes are observed).
-
cis-to-trans Isomerization (Thermal): Place the cuvette containing the photostationary state mixture in the dark at a controlled temperature. Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans isomer.
-
cis-to-trans Isomerization (Photochemical): Alternatively, irradiate the photostationary state mixture with visible light (>420 nm) to induce photochemical back-isomerization and record the spectra.
Protocol 2: Separation and Quantification of this compound Isomers by HPLC
This protocol describes a general reversed-phase HPLC method for the separation and quantification of trans and cis this compound isomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (optional, for pH adjustment)
-
This compound isomer mixture
Procedure:
-
Sample Preparation: Prepare a solution of the this compound isomer mixture in the mobile phase. The sample should be protected from light to prevent further isomerization.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized for specific derivatives. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape[5].
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection Wavelength: Monitor at the λmax of the π-π* transition of the trans isomer (e.g., 350 nm) for high sensitivity, or at an isosbestic point for simultaneous quantification without the need for individual calibration curves if the molar absorptivities are equal at that wavelength.
-
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The trans isomer typically elutes later than the cis isomer in reversed-phase chromatography.
-
Quantification: Create a calibration curve using standards of known concentrations for both the trans and cis isomers to determine the concentration of each isomer in the sample.
Protocol 3: Analysis of this compound Isomers by ¹H NMR Spectroscopy
This protocol provides a method for the structural characterization and quantification of trans and cis this compound isomers using ¹H NMR.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound isomer mixture
Procedure:
-
Sample Preparation: Dissolve the this compound isomer mixture in the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
-
Spectral Analysis:
-
Identify the distinct signals for the aromatic protons of the trans and cis isomers. The protons ortho to the azo group typically show the largest chemical shift difference[7].
-
Integrate the well-resolved peaks corresponding to the trans and cis isomers.
-
-
Quantification: The mole fraction of each isomer can be calculated from the ratio of the integrals of their respective characteristic peaks.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for studying this compound isomerization, starting from sample preparation to analysis by the three discussed techniques.
Caption: Workflow for the analysis of this compound isomerization.
References
- 1. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]
- 5. Separation of Azobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenyldiazene and Diazonium Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of aryl moieties is a cornerstone of molecular construction. Among the diverse reagents available for this purpose, phenyldiazene and diazonium salts stand out for their unique reactivity and synthetic utility. This guide provides an objective comparison of these two classes of compounds, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of this compound and Diazonium Salts
This compound (PhN=NH) is a transient, neutral species typically generated in situ from the oxidation of phenylhydrazine. It is primarily known as a source of phenyl radicals, making it a valuable tool in radical-mediated transformations.
Diazonium salts (ArN₂⁺X⁻) are ionic compounds prepared by the diazotization of primary aromatic amines.[1] They are highly versatile intermediates, capable of undergoing a wide range of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, where the diazonium group serves as an excellent leaving group (N₂).[2][3]
Synthesis and Stability
A key differentiator between these two reagents lies in their preparation and stability.
| Feature | This compound | Diazonium Salts |
| Precursor | Phenylhydrazine | Primary aromatic amines |
| Synthesis | In situ oxidation of phenylhydrazine | Diazotization with nitrous acid (from NaNO₂ and acid)[1] |
| Stability | Highly unstable, generated and used immediately | Generally unstable, especially as solids; often prepared and used in situ at low temperatures (0-5 °C)[1]. Stability can be enhanced with counter-ions like tetrafluoroborate (BF₄⁻) |
| Handling | Generated in the reaction mixture | Solutions are handled at low temperatures. Isolated salts can be explosive when dry and are sensitive to heat, shock, and light. |
Synthesis Pathways:
Caption: General synthesis routes for this compound and diazonium salts.
Reactivity and Mechanistic Considerations
The synthetic applications of this compound and diazonium salts are dictated by their distinct electronic nature and reactivity.
This compound primarily reacts through a radical pathway . Upon generation, it readily decomposes to a phenyl radical (Ph•) and nitrogen gas. This radical can then participate in various transformations, most notably hydrogen abstraction or addition to unsaturated systems. This reactivity makes it suitable for transition-metal-free arylation reactions.
Diazonium salts , on the other hand, are powerful electrophiles and can also serve as precursors to aryl cations or radicals depending on the reaction conditions. Their utility in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is well-established. In these processes, the diazonium salt undergoes oxidative addition to a low-valent metal catalyst.
Reaction Mechanisms:
Caption: Simplified mechanistic pathways for this compound and diazonium salts.
Performance in Cross-Coupling Reactions
While a direct, side-by-side comparison in the same reaction is often not feasible due to their different optimal conditions and mechanisms, we can compare their performance in their respective ideal applications.
Suzuki-Miyaura Coupling
Diazonium salts are highly effective electrophiles in Suzuki-Miyaura cross-coupling reactions, often proceeding under mild conditions with high yields.[4][5][6][7]
| Entry | Aryl Diazonium Salt | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-MeC₆H₄N₂⁺BF₄⁻ | PhB(OH)₂ | Pd(OAc)₂ (2) | - | MeOH | RT | 0.1 | 98 | [7] |
| 2 | 4-ClC₆H₄N₂⁺BF₄⁻ | PhB(OH)₂ | Pd(0)/C (1) | - | MeOH | RT | 0.1 | 95 | [7] |
| 3 | 4-HO₂CC₆H₄N₂⁺BF₄⁻ | 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂ (2) | - | MeOH | RT | 0.25 | 92 | [7] |
| 4 | 2-MeC₆H₄N₂⁺BF₄⁻ | PhB(OH)₂ | Pd(OAc)₂ (2) | - | MeOH | RT | 0.1 | 96 | [7] |
This compound itself is not typically used in traditional Suzuki-Miyaura couplings. However, related triazenes, which can be considered protected forms of diazonium ions or precursors to aryl radicals, have been employed.[8]
Heck-Matsuda Reaction
Diazonium salts are excellent substrates for the Heck-Matsuda reaction, an alternative to the traditional Heck reaction that avoids the use of phosphine ligands.[9]
| Entry | Aryl Diazonium Salt | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PhN₂⁺BF₄⁻ | Styrene | Pd(OAc)₂ (5) | MeOH | RT | 1 | 95 | F. X. Felpin et al. (representative) |
| 2 | 4-MeOC₆H₄N₂⁺BF₄⁻ | n-Butyl acrylate | Pd₂ (dba)₃ (1) | MeCN | 40 | 2 | 88 | S. Cacchi et al. (representative) |
| 3 | 4-NO₂C₆H₄N₂⁺BF₄⁻ | Styrene | Pd(OAc)₂ (2) | MeCN | RT | 0.5 | 92 | K. Kikukawa et al. (representative) |
| 4 | 2-ClC₆H₄N₂⁺BF₄⁻ | Methyl acrylate | PdCl₂ (5) | Acetone | RT | 3 | 85 | T. Mizoroki et al. (representative) |
Information on the use of this compound in conventional Heck-type reactions is scarce, as its radical nature is not directly compatible with the standard catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with an Arenediazonium Salt
Reference: Adapted from R. H. Taylor, F.-X. Felpin, Org. Lett., 2007 , 9, 2911-2914.[7]
Materials:
-
Arenediazonium tetrafluoroborate (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(0)/C (10 wt%, 1 mol%)
-
Methanol (5 mL)
Procedure:
-
To a round-bottom flask charged with the arylboronic acid and Pd(0)/C, methanol is added.
-
The arenediazonium tetrafluoroborate is then added portion-wise to the stirred suspension at room temperature.
-
The reaction is typically vigorous with immediate nitrogen evolution.
-
The reaction is stirred at room temperature for 10-15 minutes, and completion is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for Transition-Metal-Free Arylation using Phenylhydrazine (this compound Precursor)
Reference: Adapted from A. Dewanji, S. Murarka, D. P. Curran, A. Studer, Org. Lett., 2013 , 15, 6102-6105.[10]
Materials:
-
Arene (e.g., Benzene, 10.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Potassium tert-butoxide (3.0 mmol)
-
DMSO (5 mL)
Procedure:
-
In a screw-capped vial, the arene, phenylhydrazine, and potassium tert-butoxide are combined in DMSO.
-
The vial is sealed, and the mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Summary and Recommendations
| Feature | This compound | Diazonium Salts |
| Primary Reactivity | Radical | Electrophilic / Cationic |
| Key Applications | Transition-metal-free arylations, radical cyclizations | Suzuki-Miyaura, Heck, Sandmeyer, and other cross-coupling reactions; azo dye synthesis |
| Advantages | Useful for metal-sensitive substrates, simple starting materials (phenylhydrazine) | High reactivity, broad substrate scope in cross-coupling, well-established protocols, excellent leaving group (N₂) |
| Disadvantages | High reactivity can lead to side products, often requires elevated temperatures | Instability and potential explosive hazard, requires low temperatures for preparation and handling, sensitive to light and heat |
Workflow for Reagent Selection:
Caption: Decision workflow for selecting between this compound and diazonium salts.
This compound and diazonium salts are both powerful reagents for arylation, but their differing reactivity profiles make them suitable for distinct synthetic strategies. Diazonium salts are the reagents of choice for a vast array of well-established transition-metal-catalyzed cross-coupling reactions, offering high yields and broad functional group tolerance under mild conditions. This compound, generated in situ from phenylhydrazine, provides a valuable alternative for transition-metal-free arylations, proceeding through a radical mechanism. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired reaction pathway, and considerations of safety and handling.
References
- 1. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 6. Transition Metal-Free Difunctionalization of Unactivated Alkenes: Arylation/Azidation, Arylation/Chlorination, and Arylation/Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions [organic-chemistry.org]
- 8. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Comparative Reactivity of Substituted Phenyldiazene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenyldiazene derivatives is crucial for their application in synthesis, materials science, and pharmacology. The electronic nature of substituents on the aryl rings plays a pivotal role in modulating the chemical behavior of the diazene functional group (-N=N-). This guide provides an objective comparison of the reactivity of these derivatives, supported by experimental data and detailed protocols.
The reactivity of this compound (also known as azobenzene) and its derivatives is centered around the N=N double bond. This moiety participates in a variety of reactions, including cis-trans isomerization, reactions with free radicals, and cycloadditions.[1] The electronic properties of the substituents on the phenyl rings significantly influence the rates and outcomes of these reactions. Generally, electron-donating groups (EDGs) increase the reactivity of the diazene group, while electron-withdrawing groups (EWGs) decrease it.[1]
Quantitative Comparison of Reactivity
The influence of substituents on the reactivity of this compound derivatives can be quantified by comparing reaction rate constants for specific transformations. Below are data for two key reactions: thermal cis-to-trans isomerization and reaction with a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Thermal Isomerization
The thermal isomerization from the less stable cis isomer to the more stable trans isomer is a unimolecular reaction highly sensitive to the electronic nature of the aryl substituents.[1] Electron-donating groups generally accelerate this process.[1]
| Substituent (para-) | Compound Name | Rate Constant (k) at 25°C (s⁻¹) | Half-life (t₁/₂) (s) |
| -OCH₃ | 4-Methoxythis compound | (Data not available) | (Data not available) |
| -CH₃ | 4-Methylthis compound | (Data not available) | (Data not available) |
| -H | This compound (Azobenzene) | (Data not available) | (Data not available) |
| -Cl | 4-Chlorothis compound | 0.7 x 10⁻⁴ | 9902 |
| -NO₂ | 4-Nitrothis compound | 0.3 x 10⁻⁴ | 23104 |
Note: The rate constants are representative values and can vary with solvent and temperature.[1]
Reaction with Free Radicals
In reactions with stable free radicals like DPPH, the diazene can act as a hydrogen atom donor.[1] The rate of this reaction is also influenced by the electronic properties of the aryl substituents, with electron-donating groups enhancing the reaction rate.[1]
| Substituent (para-) | Compound Name | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| -OCH₃ | 4-Methoxythis compound | 5.2 x 10⁻² |
| -CH₃ | (4-Methylphenyl)diazene | 3.8 x 10⁻² |
| -H | This compound (Azobenzene) | 2.1 x 10⁻² |
| -Cl | 4-Chlorothis compound | 1.5 x 10⁻² |
| -NO₂ | 4-Nitrothis compound | 0.8 x 10⁻² |
Note: The rate constants are indicative and depend on reaction conditions.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Substituted Aryl Diazenes (Mills Reaction)
A general method for synthesizing both symmetrical and unsymmetrical aryl diazenes is the Mills reaction, which involves the condensation of a substituted nitrosobenzene with a substituted aniline.[1]
Procedure:
-
Dissolve the substituted nitrosobenzene (1.0 eq) in glacial acetic acid.[1]
-
Add the substituted aniline (1.0 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the crude product by filtration and wash it with cold water.[1]
-
Recrystallize the crude product from ethanol to obtain the pure aryl diazene.[1]
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Kinetic Analysis of Thermal cis-to-trans Isomerization
The kinetics of thermal cis-to-trans isomerization can be monitored using UV-Vis spectroscopy.[1]
Materials:
-
Solution of the cis-isomer of the aryl diazene in a suitable solvent (e.g., toluene). The cis-isomer is typically generated by irradiating a solution of the trans-isomer with UV light (e.g., 365 nm).[1]
-
UV-Vis spectrophotometer with a thermostatted cuvette holder.[1]
Procedure:
-
Prepare a dilute solution of the aryl diazene in the chosen solvent.[1]
-
Irradiate the solution with UV light until a photostationary state is reached, maximizing the concentration of the cis-isomer. This can be monitored by observing changes in the UV-Vis spectrum.[1]
-
Transfer the cuvette containing the cis-rich solution to the thermostatted sample holder of the UV-Vis spectrophotometer, pre-set to the desired temperature (e.g., 25°C).[1]
-
Immediately start recording the absorbance at the λmax of the trans-isomer as a function of time.[1]
-
Continue data collection until the absorbance reaches a constant value, indicating complete conversion to the trans-isomer.[1]
-
The rate constant (k) for the isomerization can be determined by fitting the absorbance versus time data to a first-order kinetic model: ln(A∞ - At) = -kt + ln(A∞ - A₀), where A₀ is the initial absorbance, At is the absorbance at time t, and A∞ is the final absorbance.[1]
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key processes related to the reactivity of substituted this compound derivatives.
Caption: Workflow for the comparative study of this compound reactivity.
Caption: Thermal isomerization pathway for substituted phenyldiazenes.
Caption: Reaction of this compound derivatives with a free radical.
Conclusion
The experimental data consistently demonstrate that this compound derivatives bearing electron-donating groups are more reactive in both thermal isomerization and reactions with free radicals compared to unsubstituted this compound and derivatives with electron-withdrawing groups.[1] This heightened reactivity is a direct consequence of the electronic effects of the substituents.[1] These findings underscore the importance of substituent effects in tuning the chemical properties of phenyldiazenes, providing a valuable framework for the rational design of molecules with specific reactivity profiles for diverse applications in drug development and materials science.
References
A Comparative Guide to the Reaction Mechanisms of Phenyldiazene
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazene (PhN=NH) is a highly reactive intermediate pivotal in various organic transformations. Its utility stems from its ability to act as a precursor to several reactive species, primarily the phenyl radical and the phenyl cation. The selective generation of one of these intermediates over the other is crucial for controlling reaction outcomes and developing efficient synthetic methodologies. This guide provides an objective comparison of the primary reaction mechanisms of this compound—radical and ionic pathways—supported by experimental data and detailed protocols for mechanistic validation.
Dueling Pathways: Radical vs. Ionic Mechanisms
The decomposition of this compound can be directed towards either a homolytic (radical) or a heterolytic (ionic) cleavage of the N-H and N=N bonds. The preferred pathway is highly dependent on the reaction conditions, including solvent, temperature, and the presence of acidic or basic catalysts.[1][2][3][4][5][6]
-
Radical Mechanism: This pathway involves the homolytic cleavage of the N-H bond, followed by the loss of dinitrogen to generate a phenyl radical (Ph•). This highly reactive species can then participate in a variety of reactions, including hydrogen abstraction, addition to double bonds, and dimerization.[1] Thermal decomposition in non-polar, aprotic solvents typically favors the radical pathway.[1][2]
-
Ionic Mechanism: In the presence of acid, this compound can be protonated, leading to the formation of a phenyldiazonium ion (PhN₂⁺). This intermediate can then lose dinitrogen to form a phenyl cation (Ph⁺).[7] Polar solvents can stabilize these charged intermediates, thereby favoring the ionic pathway.[2] The phenyl cation is a powerful electrophile that can be attacked by various nucleophiles.
Quantitative Comparison of Reaction Outcomes
The choice of reaction pathway significantly impacts product distribution and reaction efficiency. The following table summarizes the expected outcomes for the decomposition of this compound under conditions favoring either a radical or an ionic mechanism.
| Parameter | Radical Pathway (e.g., Thermal Decomposition in Toluene) | Ionic Pathway (e.g., Acid-Catalyzed Decomposition in Methanol) |
| Primary Reactive Intermediate | Phenyl Radical (Ph•) | Phenyl Cation (Ph⁺) |
| Major Product(s) | Benzene (from H-abstraction), Biphenyl (from dimerization) | Anisole (from nucleophilic attack by methanol) |
| Typical Yield of Major Product | Benzene: ~60-70% | Anisole: ~80-90% |
| Common Byproducts | Products from reaction with the solvent | Products from rearrangement or elimination |
| Reaction Rate | Moderately fast, dependent on temperature | Can be very fast, dependent on acid concentration |
| Optimal Conditions | High temperature, non-polar aprotic solvent | Low temperature, polar protic solvent, strong acid |
Experimental Protocols for Mechanistic Validation
Validating the operative reaction mechanism is critical for understanding and optimizing reactions involving this compound. The following are detailed methodologies for key experiments.
Radical Trapping with TEMPO
Objective: To detect the presence of phenyl radical intermediates.
Methodology:
-
Prepare a solution of this compound in a suitable aprotic solvent (e.g., benzene or toluene).
-
Add a stoichiometric excess of the stable radical scavenger 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).[1][8][9][10][11]
-
Initiate the decomposition of this compound, either thermally by heating the solution or photochemically with a UV lamp.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR).
-
Analyze the product mixture for the formation of the TEMPO-phenyl adduct (1-phenoxy-2,2,6,6-tetramethylpiperidine). The detection of this adduct provides strong evidence for the intermediacy of phenyl radicals.
Intermediate Trapping via Cycloaddition
Objective: To trap this compound before it decomposes, confirming its formation.
Methodology:
-
Generate this compound in situ from a suitable precursor (e.g., the base-mediated decomposition of N-phenyl-N'-ethoxycarbonylhydrazine) in the presence of a reactive diene, such as furan.
-
The reaction should be conducted under conditions that favor the stability of this compound (low temperature).
-
The this compound will undergo a [4+2] cycloaddition reaction with furan to form a stable pyridazinium salt.[7]
-
Isolate and characterize the resulting cycloadduct using standard techniques (NMR, MS, X-ray crystallography) to confirm the structure.
Spectroscopic Detection of Radical Intermediates
Objective: To directly observe and characterize the phenyl radical.
Methodology (Electron Paramagnetic Resonance - EPR):
-
Generate the phenyl radical in a suitable matrix at low temperature (e.g., 77 K) to increase its lifetime. A common method is the reaction of sodium atoms with iodobenzene in a rotating cryostat.
-
Place the sample in the cavity of an EPR spectrometer.
-
Record the EPR spectrum. The phenyl radical will exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the protons on the aromatic ring.[12][13][14][15]
-
Simulate the spectrum to extract the hyperfine coupling constants, which can provide information about the electronic structure of the radical.
Methodology (Chemically Induced Dynamic Nuclear Polarization - CIDNP):
-
Conduct the thermal or photochemical decomposition of this compound directly in an NMR tube.
-
Acquire ¹H NMR spectra during the course of the reaction.
-
The formation of radical pairs (e.g., [Ph• •N₂H]) can lead to non-Boltzmann population of nuclear spin states, resulting in enhanced absorption or emission signals in the NMR spectrum of the products (e.g., benzene).[16][17]
-
The observation of these polarized signals is a hallmark of a radical pair mechanism.
Visualizing the Reaction Pathways
The following diagrams illustrate the distinct radical and ionic reaction pathways of this compound and a typical experimental workflow for mechanistic validation.
Caption: Radical decomposition pathway of this compound.
Caption: Ionic decomposition pathway of this compound.
Caption: Workflow for validating this compound reaction mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Acid-base Catalysis - Creative Enzymes [creative-enzymes.com]
- 4. Acid catalysis - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Acid Base Catalysis: Definition, Mechanism & Key Examples [vedantu.com]
- 7. The trapping of phenyldiazenes in cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. The nitroxide TEMPO is an efficient scavenger of protein radicals: cellular and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 15. researchgate.net [researchgate.net]
- 16. MR - Exchange interaction in short-lived flavine adenine dinucleotide biradical in aqueous solution revisited by CIDNP (chemically induced dynamic nuclear polarization) and nuclear magnetic relaxation dispersion [mr.copernicus.org]
- 17. Magic Angle Spinning Solid-State 13C Photochemically Induced Dynamic Nuclear Polarization by a Synthetic Donor–Chromophore–Acceptor System at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Isotope Effect in Phenyldiazene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) in the context of phenyldiazene reactions. While specific experimental data for this compound is limited in readily available literature, this document outlines the fundamental principles of KIE, discusses its expected impact on key reactions of this compound, and provides generalized experimental protocols for its measurement. This information is intended to equip researchers with the knowledge to design and interpret KIE studies for elucidating reaction mechanisms involving this compound and its derivatives.
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and for characterizing transition state structures.[2][3]
The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH):
KIE = kL / kH
The primary cause of the kinetic isotope effect is the difference in the zero-point vibrational energy of the bond to the isotopically substituted atom. A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break.[1][4]
There are two main types of kinetic isotope effects:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For the common substitution of hydrogen (H) with deuterium (D), the PKIE (kH/kD) is typically in the range of 2-8.[3][4]
-
Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally much smaller than PKIEs, with kH/kD values typically between 0.7 and 1.5.[1][2]
Expected Kinetic Isotope Effects in this compound Reactions
This compound (Ph-N=N-H) is a reactive intermediate that can undergo several types of reactions. The measurement of KIE can provide significant insights into the mechanisms of these transformations.
Decomposition
The thermal or light-induced decomposition of this compound can proceed through various pathways, including the formation of a phenyl radical and dihydrogen. If the rate-determining step involves the cleavage of the N-H bond, a significant primary kinetic isotope effect would be expected upon substitution of this hydrogen with deuterium (Ph-N=N-D).
Hydrogenation (Reduction)
This compound can be reduced to phenylhydrazine or further to aniline and ammonia. The reduction mechanism often involves hydrogen atom transfer from a donor molecule, such as a thiol. If the hydrogen transfer from the donor to the diazene is the rate-limiting step, a primary KIE will be observed when the donor's transferable hydrogen is replaced with deuterium.
Cycloaddition
This compound can participate in cycloaddition reactions, for example, with alkenes to form pyrazoline derivatives. In these reactions, secondary kinetic isotope effects can be used to probe the degree of bond formation in the transition state. An inverse SKIE (kH/kD < 1) might be observed at the carbons of the alkene undergoing rehybridization from sp2 to sp3 in the transition state.
Quantitative Data on KIE in this compound Reactions
A thorough search of the scientific literature did not yield specific quantitative data (kH, kD, or KIE values) for reactions of this compound. The following table is a template illustrating how such data would be presented if available.
| Reaction | Isotopic Label | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) | Reference |
| Thermal Decomposition of this compound | Ph-N=N-D | Data not available | Data not available | Data not available | |
| Reduction of this compound by Thiophenol | Ph-S-D | Data not available | Data not available | Data not available | |
| Cycloaddition with Styrene | Styrene-α-d₁ | Data not available | Data not available | Data not available |
Experimental Protocols for Measuring Kinetic Isotope Effects
The following are generalized protocols for determining the kinetic isotope effect. These methods can be adapted for the study of this compound reactions.
Parallel Reactions
-
Objective: To determine the rate constants for the reactions of the unlabeled and labeled reactants independently.
-
Procedure:
-
Prepare two separate reaction mixtures under identical conditions (concentration, temperature, solvent). One mixture contains the unlabeled reactant (e.g., this compound), and the other contains the isotopically labeled reactant (e.g., this compound-N-d).
-
Initiate the reactions simultaneously.
-
Monitor the progress of each reaction over time by a suitable analytical technique (e.g., UV-Vis spectroscopy, NMR spectroscopy, or HPLC) to determine the rate constant (kH and kD).
-
Calculate the KIE as the ratio of the two rate constants (kH/kD).
-
Intermolecular Competition Experiment
-
Objective: To determine the KIE from the ratio of the products formed in a single reaction containing both the unlabeled and labeled reactants.
-
Procedure:
-
Prepare a reaction mixture containing a known ratio (often 1:1) of the unlabeled and labeled reactants.
-
Add the other reagents to initiate the reaction.
-
Allow the reaction to proceed to a low to moderate conversion (typically 10-20%).
-
Quench the reaction.
-
Determine the ratio of the unlabeled to labeled products using a sensitive analytical method such as mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
-
The KIE can be calculated from the product ratio and the initial ratio of reactants.
-
Intramolecular Competition Experiment
-
Objective: To determine the KIE when the isotopic substitution is within the same molecule, leading to different possible reaction pathways.
-
Procedure:
-
Synthesize a substrate that contains both the light and heavy isotopes at equivalent, competing reaction sites.
-
Perform the reaction.
-
Analyze the product distribution to determine the relative rates of reaction at the two isotopic sites. This ratio directly gives the KIE.
-
Visualizing Reaction Mechanisms and Workflows
References
A Comparative Guide to the Computational Analysis of Phenyldiazene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazene (C₆H₅N=NH) and its derivatives are key intermediates in a variety of chemical transformations, including nitrogen fixation, organic synthesis, and pharmaceutical development. Understanding the intricate reaction pathways of these molecules is paramount for controlling reaction outcomes and designing novel synthetic strategies. Computational chemistry has emerged as a powerful tool to elucidate the complex mechanisms, energetics, and kinetics of this compound reactions, providing insights that are often challenging to obtain through experimental methods alone.
This guide offers a comparative overview of the computational analysis of three major reaction pathways of this compound: cis-trans isomerization, [3+2] cycloaddition, and hydrogen abstraction. We present a summary of quantitative data from computational studies, detail the underlying theoretical methodologies, and provide visual representations of the reaction pathways and computational workflows.
Data Presentation: A Comparative Look at Reaction Energetics
The following table summarizes key quantitative data from computational studies on this compound and analogous systems. The activation energies (ΔG‡) and reaction energies (ΔG_r) are crucial parameters for predicting the feasibility and spontaneity of a reaction. These values are highly dependent on the computational method employed, including the choice of density functional, basis set, and solvation model.
| Reaction Pathway | Reactants | Products | Computational Method | Solvent | ΔG‡ (kcal/mol) | ΔG_r (kcal/mol) | Reference System |
| cis-trans Isomerization | cis-Phenyldiazene | trans-Phenyldiazene | B3LYP/6-31G(d) | Cyclohexane | ~15-20 | ~ -5 | N-(phenylazo)-substituted heterocycles[1] |
| [3+2] Cycloaddition | Phenyl azide + Ethylene | Triazoline derivative | M06-2X/6-311+G(d,p) | Chloroform | ~15.9 | ~ -25.8 | Phenyl azide + Enamine[2] |
| Hydrogen Abstraction | Phenyl radical + Methane | Benzene + Methyl radical | M06-2X/def2-TZVP | Gas Phase | ~10.4 | ~ -11.9 | Phenyl radical + Methane[1] |
Note: The data presented for cycloaddition and hydrogen abstraction are based on analogous systems (phenyl azide and phenyl radical, respectively) due to the limited availability of direct computational studies on these specific reactions for this compound. These analogous systems provide valuable insights into the expected energetic profiles for similar reactions involving this compound.
Experimental and Computational Protocols
The accuracy of computational predictions is intrinsically linked to the chosen methodology. The following sections detail the typical computational protocols used in the analysis of this compound reaction pathways.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method that offers a good balance between accuracy and computational cost.
-
Functionals: The choice of the exchange-correlation functional is critical.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used for geometry optimizations and frequency calculations. The inclusion of polarization (d) and diffuse (+) functions is important for describing the electronic structure of molecules with heteroatoms and for anionic species.
-
Correlation-consistent basis sets (e.g., cc-pVTZ): These are generally more accurate but also more computationally expensive and are often used for single-point energy calculations on optimized geometries.
-
-
Solvation Models: To simulate reactions in solution, a continuum solvation model is often employed.
-
Polarizable Continuum Model (PCM): This model represents the solvent as a continuous dielectric medium, accounting for the bulk electrostatic effects of the solvent on the solute.[1]
-
Transition State Search and Verification
Identifying the transition state (TS) is crucial for calculating the activation energy.
-
Initial Guess: The TS structure is initially estimated using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building a structure that interpolates between the reactant and product.
-
Optimization: The guessed structure is then optimized to a first-order saddle point on the potential energy surface.
-
Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Mandatory Visualizations
This compound Reaction Pathways
The following diagram illustrates the three key reaction pathways discussed in this guide.
Caption: Key reaction pathways of this compound.
Computational Chemistry Workflow
The diagram below outlines a typical workflow for the computational analysis of a chemical reaction.
Caption: A typical computational chemistry workflow.
References
comparative study of phenyldiazene synthesis methods
A Comparative Guide to Phenyldiazene Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound and its derivatives is crucial for accessing a range of compounds with significant applications in organic synthesis. This guide provides an objective comparison of key methods for this compound synthesis, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The selection of a synthesis method for this compound depends on several factors, including the desired scale, substrate scope, and tolerance to reaction conditions. Below is a summary of common approaches with their respective advantages and disadvantages.
| Method | Key Reagents | Typical Reaction Conditions | Yield | Key Advantages | Key Disadvantages |
| Chemoenzymatic Synthesis | 3-aminocoumaric acid, sodium nitrite, ATP, diazotase (CmaA6), active methylene compound | 30 °C, 30 min, pH 8.0 (HEPES buffer) | High (in vitro) | Mild reaction conditions (basic pH), high efficiency, potential for "unnatural" natural product synthesis.[1] | Limited to substrates tolerated by the enzyme, requires enzyme production and purification.[1] |
| Oxidation of Phenylhydrazine | Phenylhydrazine, acetic anhydride, lead tetraacetate | Two steps: 1) Acetylation at 0-5 °C, 1-2 hours; 2) Oxidation at low temperature. | Moderate to Good | Readily available starting materials, well-established classical organic transformation. | Use of stoichiometric heavy metal oxidant (lead tetraacetate), multi-step process.[2] |
| Diazotization of Anilines | p-Toluidine, HCl, NaNO₂ | 0-5 °C for diazotization, then warming to room temperature for coupling. | Good | Utilizes simple and inexpensive starting materials, a fundamental reaction in organic chemistry.[3] | Low temperatures are critical, diazonium salts can be unstable, potential for side reactions.[3] |
| From Phenylazosulfonates | Phenylazosulfonates, furan | Acidic conditions | Not reported | Generates this compound as a transient intermediate for in-situ trapping reactions.[4][5] | This compound is not isolated, limited to cycloaddition reactions.[4][5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Chemoenzymatic Synthesis of this compound Derivatives
This method utilizes a one-pot in vitro reaction with the diazotase CmaA6.[1]
Materials:
-
3-aminocoumaric acid (3-ACA) or 3-amino-4-hydroxybenzoic acid (3-AAA)
-
Active methylene compound (e.g., Meldrum's acid)
-
Sodium nitrite (NaNO₂)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Recombinant CmaA6 diazotase
-
HEPES buffer (pH 8.0)
-
Glycerol
-
Methanol
Procedure:
-
Prepare a 50 μL reaction mixture containing:
-
0.5 mM 3-ACA or 3-AAA
-
5.0 mM active methylene compound
-
5.0 mM sodium nitrite
-
1.0 mM ATP
-
5.0 mM magnesium chloride
-
5.0 μM CmaA6
-
10% glycerol
-
20 mM HEPES (pH 8.0)
-
-
Incubate the reaction mixture at 30 °C for 30 minutes.
-
Quench the reaction by adding 50 μL of methanol.
-
Centrifuge the mixture to remove any precipitate.
-
Analyze the supernatant by LC-MS to confirm product formation.
Synthesis of 1-Acetyl-2-phenyldiazene via Oxidation of Phenylhydrazine
This is a two-step chemical synthesis.[2]
Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine
-
Dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or diethyl ether in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution.
-
After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.
-
If the product precipitates, collect it by suction filtration. If not, add cold water to induce precipitation.
-
Wash the collected solid with cold water and purify by recrystallization from ethanol or an ethanol-water mixture.
Step 2: Oxidation to 1-Acetyl-2-phenyldiazene
-
Dissolve the purified 1-acetyl-2-phenylhydrazine in anhydrous dichloromethane and cool the solution in an ice-water bath.
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred 1-acetyl-2-phenylhydrazine solution while maintaining the low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench any excess lead tetraacetate by adding a few drops of glycerol or ethylene glycol.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.
-
The filtrate contains the desired 1-acetyl-2-phenyldiazene, which can be further purified by chromatography.
Synthesis of (4-methylphenyl)diazene via Diazotization of p-Toluidine
This protocol describes the synthesis of a this compound derivative and illustrates the general principle of diazotization.[3]
Materials:
-
p-Toluidine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated HCl and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. If a precipitate forms, continue stirring to create a fine suspension.
-
In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension, maintaining the temperature between 0 and 5 °C with vigorous stirring. The addition should take 10-15 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath to ensure complete formation of the diazonium salt.
-
Slowly warm the diazonium salt solution to room temperature. Nitrogen gas will evolve as the coupling reaction proceeds.
-
Allow the reaction to stand at room temperature for 1-2 hours, or until gas evolution ceases. An orange-red solid product should precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
Synthesis Workflow Comparison
The following diagram illustrates the generalized workflows for the chemoenzymatic and classical chemical synthesis routes to phenyldiazenes.
Caption: Comparative workflows of chemoenzymatic and classical chemical syntheses of phenyldiazenes.
References
- 1. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Techniques for Monitoring Phenyldiazene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for monitoring phenyldiazene reactions, offering supporting experimental data and detailed methodologies. Understanding the progress of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final products. The choice of analytical technique depends on the specific requirements of the analysis, including the need for real-time monitoring, quantitative accuracy, structural information, and the nature of the reaction mixture.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to monitor this compound reactions, each with its own set of advantages and limitations. The following sections provide a detailed comparison of the most common methods.
Data Presentation: Quantitative Performance
The table below summarizes the key quantitative performance parameters of various analytical techniques applicable to the monitoring of this compound and related azo dye reactions. Please note that the performance metrics can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
| Analytical Technique | Principle | Typical Quantitative Performance | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV-Vis/Diode Array Detection (DAD) | Separation based on polarity, detection by UV-Vis absorbance. | Linearity (r²): ≥ 0.999[1] Limit of Detection (LOD): In the µg/mL to ng/mL range.[1] | High resolution and sensitivity, robust for quantitative analysis, widely available.[1][2] | Requires method development, not ideal for highly unstable intermediates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-to-charge ratio detection. | Linearity (r²): > 0.999[1] High Sensitivity: Can detect trace levels of reactants, products, and intermediates. | High selectivity and sensitivity, provides molecular weight information, suitable for complex mixtures.[1][3] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. | Dependent on derivatization for non-volatile this compound derivatives. | Excellent for identifying volatile impurities and byproducts.[2] | Limited to thermally stable and volatile compounds; phenyldiazenes may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Quantitative with proper standards; can monitor reactions in situ.[4][5] | Provides detailed structural information, non-destructive, excellent for in-situ and real-time monitoring of reaction kinetics.[4][6] | Lower sensitivity compared to MS, higher instrument cost. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, identifying functional groups. | Can be quantitative for tracking the disappearance of reactants and appearance of products.[7] | Real-time, in-situ monitoring capabilities, provides information on functional group transformations.[7][8] | Overlapping peaks can complicate analysis in complex mixtures, less sensitive for minor components. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV and visible light by molecules with chromophores. | Can be used for kinetic studies by monitoring absorbance changes over time.[9][10] | Simple, cost-effective, good for kinetic analysis of reactions with distinct color changes.[2][10] | Limited selectivity, susceptible to interference from other chromophoric species.[2] |
| Electrochemical Methods (e.g., Voltammetry) | Measures the current response of a substance to an applied potential. | LOD: Can reach nM levels for some analytes.[11][12] | High sensitivity, potential for miniaturization and real-time in-situ monitoring.[13][14] | Electrode fouling can be an issue, method development is specific to the analyte and matrix. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation for monitoring this compound reactions.
High-Performance Liquid Chromatography (HPLC) with UV-Vis/DAD Detection
This method is widely used for the quantitative analysis of this compound reactions, allowing for the separation and quantification of starting materials, intermediates, and products.[15]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used.[2]
-
For example, a linear gradient starting from 5% acetonitrile to 95% over 20 minutes.
-
The mobile phase can be acidified with formic acid or buffered with ammonium acetate to improve peak shape.
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by diluting the aliquot in a cold solvent (e.g., acetonitrile) to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile at a wavelength corresponding to the maximum absorbance of the this compound derivative and other components of interest. The DAD allows for the simultaneous monitoring of multiple wavelengths.[1]
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics and identifying transient intermediates without the need for sample workup.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
Sample Preparation:
-
The reaction is typically carried out directly within an NMR tube.
-
Prepare the reaction mixture with deuterated solvents to avoid solvent signal interference.
-
Initiate the reaction inside the NMR spectrometer by adding the final reagent or by a temperature jump.
Analysis:
-
Acquire a series of ¹H NMR spectra at regular time intervals.[4]
-
The disappearance of reactant signals and the appearance of product signals can be integrated and plotted against time to determine reaction kinetics.[6]
-
Two-dimensional NMR techniques can be used to aid in the structural elucidation of intermediates and products.
Real-Time Mass Spectrometry (MS)
Direct-injection mass spectrometry allows for the real-time monitoring of reaction components, providing high sensitivity for detecting low-concentration intermediates.[16]
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
A syringe pump or a flow system to introduce the reaction mixture directly into the MS.
Sample Preparation:
-
The reaction mixture is continuously drawn from the reaction vessel.
-
The sample may need to be diluted in-line with a suitable solvent (e.g., methanol or acetonitrile) before entering the ESI source to ensure stable ionization.
Analysis:
-
Monitor the ion intensities of the mass-to-charge ratios (m/z) corresponding to the reactants, intermediates, and products over time.
-
Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest to confirm their identity.[16]
Mandatory Visualization
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for monitoring a this compound reaction using multiple analytical techniques for a comprehensive understanding of the reaction progress.
Caption: Workflow for monitoring this compound reactions.
Logical Relationship of Analytical Techniques
This diagram illustrates the logical relationship and complementary nature of the different analytical techniques in providing a complete picture of the this compound reaction.
Caption: Interplay of analytical techniques for reaction analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 11. Electrochemical Sensors based on MoSx-functionalized Laser Induced Graphene for Real-time Monitoring of Phenazines produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical real-time sensor for the detection of Pb(II) ions based on Ti3C2Tx MXene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Micro-Sensors for Real-Time Detection of Biomarkers - ISMBE 2020 Israeli Medical and Biological Engineering Society [program.eventact.com]
- 15. researchgate.net [researchgate.net]
- 16. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Between (E)- and (Z)-Phenyldiazene Isomers: A Comparative Guide
For researchers in drug development and organic synthesis, the precise characterization of geometric isomers is paramount. Phenyldiazene, with its E (trans) and Z (cis) isomers, presents a case where distinct spatial arrangements can lead to different physical, chemical, and biological properties. This guide provides a comparative analysis of the key distinguishing features of (E)- and (Z)-phenyldiazene, supported by experimental data and detailed protocols.
Spectroscopic and Chromatographic Differentiation
The primary methods for distinguishing between this compound isomers involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as chromatographic separation.
Data Summary
The following table summarizes the expected quantitative data for the spectroscopic and chromatographic differentiation of (E)- and (Z)-phenyldiazene. These values are based on established principles for azobenzene derivatives and related compounds.
| Technique | Parameter | (E)-Phenyldiazene (trans) | (Z)-Phenyldiazene (cis) | Reference |
| ¹H NMR | Chemical Shift (δ) of ortho-protons | More deshielded (higher ppm) | More shielded (lower ppm) | [1][2] |
| Chemical Shift (δ) of meta/para-protons | Typical aromatic region | Slightly shielded compared to E-isomer | [1][2] | |
| ¹³C NMR | Chemical Shift (δ) of aromatic carbons | Typical aromatic region | Slightly shielded compared to E-isomer | [3][4] |
| IR Spectroscopy | N=N Stretch (ν) | ~1400-1440 cm⁻¹ (weaker) | ~1500-1530 cm⁻¹ (stronger) | [5][6][7] |
| C-N Stretch (ν) | ~1140-1160 cm⁻¹ | ~1170-1190 cm⁻¹ | [8] | |
| UV-Vis Spectroscopy | π → π* Transition (λmax) | ~320-350 nm (high ε) | ~320-350 nm (lower ε) | [3][9][10] |
| n → π* Transition (λmax) | ~430-450 nm (low ε) | ~430-450 nm (higher ε) | [3][9][10] | |
| HPLC | Retention Time (Reversed-Phase) | Longer | Shorter | [11][12] |
| Stability | Thermodynamic Stability | More stable | Less stable | [13][14] |
Experimental Protocols
Synthesis of this compound Isomers
This compound is typically generated in situ from a precursor. A common method involves the oxidation of phenylhydrazine. The resulting product is a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the thermodynamically more stable product. The (Z)-isomer can be obtained by irradiation of the (E)-isomer.
Materials:
-
Phenylhydrazine
-
Oxidizing agent (e.g., lead tetraacetate, mercuric oxide)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
UV lamp (for isomerization)
Procedure:
-
Dissolve phenylhydrazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
The resulting solution contains a mixture of (E)- and (Z)-phenyldiazene. The (E)-isomer can be favored by allowing the solution to stand in the dark.
-
To enrich the (Z)-isomer, irradiate the solution with a UV lamp at a wavelength corresponding to the π → π* transition of the (E)-isomer (around 320-350 nm).
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized. A gradient elution may be necessary for optimal separation.
Procedure:
-
Prepare a standard solution of the this compound isomer mixture in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength where both isomers absorb (e.g., 330 nm).
-
Inject the sample and record the chromatogram. The (Z)-isomer is generally expected to elute before the more polar (E)-isomer in reversed-phase chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample of the separated isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For the ¹H NMR spectrum, the protons on the phenyl ring of the (Z)-isomer will be shielded and appear at a lower chemical shift (upfield) compared to the (E)-isomer, due to the anisotropic effect of the N=N double bond.[1][2] The ortho protons will show the most significant difference.
-
In the ¹³C NMR spectrum, a similar, though less pronounced, shielding effect is expected for the carbons of the (Z)-isomer.[3][4]
IR Spectroscopy:
-
Prepare a sample of the separated isomer (e.g., as a thin film on a salt plate or in a suitable solvent).
-
Acquire the IR spectrum.
-
The N=N stretching vibration is a key diagnostic peak. For the more symmetrical (E)-isomer, this peak is typically weaker and found at a lower wavenumber (~1400-1440 cm⁻¹) compared to the stronger absorption of the (Z)-isomer (~1500-1530 cm⁻¹).[5][6][7]
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the separated isomers in a suitable solvent (e.g., ethanol or hexane).
-
Acquire the UV-Vis spectra.
-
Both isomers will exhibit a strong π → π* transition in the UV region and a weaker n → π* transition in the visible region.[3][9][10] The molar absorptivity (ε) of these transitions will differ between the isomers, which can be used for quantitative analysis.
Visualization of Experimental Workflow
The logical workflow for the synthesis, separation, and characterization of this compound isomers is depicted in the following diagram.
Caption: Workflow for Synthesis, Separation, and Characterization of this compound Isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 12. chemistryconnected.com [chemistryconnected.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Phenyldiazene and Alternative Radical Initiators in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of phenyldiazene and its common alternatives, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), in different solvent systems. The selection of an appropriate radical initiator and solvent is critical for the success of radical reactions, influencing reaction rates, yields, and product purity. This document summarizes key performance indicators, including solubility and decomposition kinetics, to aid in the rational design of experimental protocols.
Performance Comparison in Selected Solvents
The performance of a radical initiator is intrinsically linked to its solubility and rate of decomposition in a given solvent. The ideal initiator should be sufficiently soluble in the reaction medium to ensure a homogeneous reaction mixture and should decompose at a rate that is compatible with the desired reaction kinetics.
| Initiator | Solvent | Solubility ( g/100 g solvent) at 25°C | Decomposition Rate Constant (k_d) (s⁻¹) at 70°C | Half-Life (t½) at 70°C (hours) |
| This compound | Methanol | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | Data not available | |
| DMSO | Data not available | Data not available | Data not available | |
| AIBN | Methanol | 7.5[1] | - | - |
| Ethanol | 2.7[1] | - | 5[2] | |
| Acetonitrile | Data not available | - | - | |
| DMSO | 6.5[1] | - | - | |
| Toluene | 7.0[1] | 1.35 x 10⁻⁵ | 14.2 | |
| Benzoyl Peroxide | Methanol | Poorly soluble[3] | - | - |
| Ethanol | Insoluble[3] | - | - | |
| Acetonitrile | Data not available | - | - | |
| DMSO | Soluble | - | - | |
| Benzene | Soluble[3] | 6.94 x 10⁻⁶ | 27.8 |
Experimental Protocols
Synthesis of 1-Acetyl-2-phenyldiazene (a this compound Precursor)
This two-step protocol describes the synthesis of 1-acetyl-2-phenyldiazene, a more stable and handleable precursor to this compound.
Step 1: Acetylation of Phenylhydrazine [4]
-
Dissolve phenylhydrazine in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.
-
If the product, 1-acetyl-2-phenylhydrazine, precipitates, collect it by suction filtration. If not, precipitate the product by adding cold water.
-
Wash the collected solid with cold water and purify by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine [4]
-
Under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).
-
In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.
-
Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by standard procedures to isolate the 1-acetyl-2-phenyldiazene.
Determination of Decomposition Kinetics using UV-Vis Spectroscopy
This protocol provides a general method for determining the first-order rate constant (k_d) and half-life (t½) of an azo compound like this compound or AIBN.[5]
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the azo initiator in the desired solvent. The concentration should be adjusted to yield an initial absorbance between 0.8 and 1.2 at the wavelength of maximum absorbance (λ_max).
-
Determination of λ_max: Record the UV-Vis spectrum of the solution to identify the λ_max. For AIBN, this is typically in the range of 345-365 nm.[5]
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined λ_max.
-
Use a temperature-controlled cuvette holder to maintain the desired reaction temperature.
-
Place the cuvette with the initiator solution in the holder and begin recording the absorbance at regular time intervals.
-
Continue data acquisition until the absorbance reaches a stable, low value (ideally for at least three half-lives).
-
-
Data Analysis:
-
The thermal decomposition of azo compounds generally follows first-order kinetics.
-
Plot the natural logarithm of absorbance (ln(A_t)) versus time (t).
-
The slope of the resulting straight line is equal to -k_d.
-
Calculate the half-life using the equation: t½ = ln(2) / k_d.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Synthesis of 1-Acetyl-2-phenyldiazene.
References
A Comparative Guide to Phenyldiazene and Other Nitrogen-Based Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the choice of reagents for introducing nitrogen-containing functionalities is critical. This guide provides an objective comparison of phenyldiazene with other prominent nitrogen-based reagents, including azodicarboxylates, sulfonyl hydrazides, and diazomethane. The performance of these reagents is evaluated based on their applications in key synthetic transformations, supported by experimental data to inform reagent selection.
Executive Summary
This compound emerges as a highly reactive intermediate for specialized applications, particularly in cycloaddition reactions for the synthesis of nitrogen heterocycles. In contrast, azodicarboxylates like diethyl azodicarboxylate (DEAD) are workhorses for a broader range of reactions, most notably the Mitsunobu reaction. Sulfonyl hydrazides have carved a niche as versatile sulfonyl sources, while diazomethane, despite its high efficiency in methylation, is often replaced by safer alternatives due to its hazardous nature. The selection of a particular reagent is therefore contingent on the desired transformation, substrate scope, and safety considerations.
Performance Comparison in Key Applications
The utility of these nitrogen-based reagents is best understood by examining their performance in specific reaction classes.
Carbon-Nitrogen Bond Formation: The Mitsunobu Reaction and Beyond
The Mitsunobu reaction is a cornerstone of C-N bond formation, allowing the conversion of alcohols to a variety of nitrogen-containing functional groups.[1]
Key Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with a phosphine, typically triphenylphosphine (PPh₃).[1]
This compound's Role: this compound itself is not a standard reagent for the classical Mitsunobu reaction. Its high reactivity and transient nature make it unsuitable for the controlled, stepwise mechanism of the Mitsunobu reaction.
Comparative Data: The efficiency of the Mitsunobu reaction is well-documented, with yields often being very high, though dependent on the nucleophile's acidity (pKa < 13).[2]
| Reagent System | Application | Typical Yield | Key Advantages | Key Disadvantages |
| DEAD/PPh₃ | Esterification, Azide formation, Imide synthesis | 70-95% | Broad substrate scope, Stereospecific inversion | Formation of stoichiometric byproducts, Not suitable for very acidic or non-acidic nucleophiles |
| DIAD/PPh₃ | Similar to DEAD, often used for easier byproduct removal | 70-95% | Byproducts can be easier to remove than those from DEAD | Similar limitations to DEAD |
| This compound | Not applicable for direct Mitsunobu-type reactions | N/A | - | Unsuitable due to high reactivity and instability |
Experimental Protocol: A Typical Mitsunobu Reaction
Objective: To convert a primary or secondary alcohol to an ester with inversion of stereochemistry.
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD in THF dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired ester.
C-H Functionalization and Amination
Direct C-H functionalization is a powerful tool for streamlining synthetic routes. Both azodicarboxylates and sulfonyl hydrazides have been employed in this context.
Azodicarboxylates in C-H Amination: Gold(III) chloride has been shown to catalyze the direct amination of arenes with azodicarboxylates, including electron-deficient arenes, under mild conditions.[3][4] This method provides a direct route to aryl hydrazides.[4] Silver(I) catalysis has also been effective for the C4-H amination of 1-naphthylamine derivatives using azodicarboxylates.[5]
Sulfonyl Hydrazides as Sulfonylating Agents: Sulfonyl hydrazides are primarily used as sources of sulfonyl radicals for the sulfonylation of alkenes and alkynes.[6] They can also be used to synthesize sulfonamides through reactions with tertiary amines.[1]
This compound's Role: While this compound can be involved in radical reactions, its application in direct, controlled C-H functionalization is less common compared to the more established methods using azodicarboxylates and sulfonyl hydrazides.
Comparative Overview:
| Reagent | Reaction Type | Catalyst | Key Features |
| Azodicarboxylates | C-H Amination | AuCl₃, Ag(I) | Direct amination of arenes, including electron-deficient ones.[3][4] |
| Sulfonyl Hydrazides | Sulfonylation/Sulfonamidation | Radical initiator/I₂ | Versatile source of sulfonyl groups for C-S and C-N bond formation.[1] |
| This compound | Radical reactions | Not typically catalytic | High reactivity, less commonly used for controlled C-H functionalization. |
Experimental Protocol: Gold-Catalyzed C-H Amination of Arenes
Objective: To synthesize an aryl hydrazide via direct C-H amination of an arene.
Materials:
-
Arene (e.g., benzene, toluene)
-
Diethyl azodicarboxylate (DEAD)
-
Gold(III) chloride (AuCl₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the arene in dichloromethane, add DEAD and a catalytic amount of AuCl₃ (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Methylation Reactions
Diazomethane has been the traditional reagent for the efficient methylation of carboxylic acids and other acidic protons. However, its extreme toxicity and explosive nature have led to the development of safer alternatives.
Diazomethane: Reacts rapidly and cleanly with carboxylic acids to form methyl esters with nitrogen gas as the only byproduct.[7]
Trimethylsilyldiazomethane (TMS-diazomethane): A safer, commercially available alternative to diazomethane that provides high yields for the methylation of carboxylic acids and even sterically hindered alcohols.[8]
This compound's Role: this compound is not a methylating agent.
Comparative Data for Methylation of Carboxylic Acids:
| Reagent | Typical Yield | Safety Profile | Key Advantages |
| Diazomethane | >95% | Extremely hazardous (toxic, explosive) | High yield, clean reaction, only N₂ byproduct.[7] |
| TMS-diazomethane | 94-99%[9] | Safer than diazomethane, but still toxic | High yields, can methylate hindered substrates.[8] |
| Methyl Iodide/Base | ~75% (crude)[9] | Toxic and a suspected carcinogen | Readily available |
| Dimethyl Sulfate/Base | High (e.g., 96% for salicylic acid)[9] | Toxic and carcinogenic | High reactivity |
Experimental Protocol: Methylation using TMS-diazomethane
Objective: To convert a carboxylic acid to its corresponding methyl ester.
Materials:
-
Carboxylic acid (1.0 eq)
-
Trimethylsilyldiazomethane (TMS-diazomethane) (2.0 M in hexanes)
-
Toluene/Methanol (e.g., 2:1 mixture)
Procedure:
-
Dissolve the carboxylic acid in a mixture of toluene and methanol.
-
At room temperature, add the TMS-diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction for 30 minutes.
-
Quench any excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure and purify the product as necessary.
Cycloaddition Reactions and Heterocycle Synthesis
This compound shines in its ability to participate in cycloaddition reactions, providing a direct route to nitrogen-containing heterocycles.[10]
This compound in [4+2] Cycloaddition: In situ generated this compound (from precursors like 1-acetyl-2-phenyldiazene or phenylazosulfonates) acts as a potent dienophile in inverse-electron-demand Diels-Alder reactions.[10][11] Its reaction with furans, for example, yields pyridazinium salts, which are valuable heterocyclic scaffolds.[10][11]
Azodicarboxylates in Cycloaddition: Azodicarboxylates can also participate in Diels-Alder reactions, typically as dienophiles.
Comparative Overview:
| Reagent | Reaction Type | Key Application |
| This compound | [4+2] Cycloaddition (Inverse-electron-demand) | Synthesis of pyridazinium salts and other N-heterocycles.[10][11] |
| Azodicarboxylates | [4+2] Cycloaddition | Formation of various heterocyclic structures. |
Experimental Protocol: Synthesis of Pyridazinium Salts via [4+2] Cycloaddition
Objective: To synthesize a pyridazinium salt from a furan derivative and in situ generated this compound.
Materials:
-
1-Acetyl-2-phenyldiazene (or a phenylazosulfonate precursor)
-
Furan derivative (e.g., 2,5-dimethylfuran)
-
Strong acid (e.g., trifluoroacetic acid)
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the this compound precursor and the furan derivative in the solvent.
-
Add the strong acid to the mixture to facilitate the in situ generation of this compound.
-
Stir the reaction at room temperature, monitoring for the formation of the pyridazinium salt.
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent or purified by crystallization.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Reagent Selection
Caption: A decision-making workflow for selecting a nitrogen-based reagent.
Simplified Mitsunobu Reaction Pathway
Caption: A simplified schematic of the Mitsunobu reaction pathway.
Safety and Handling
A critical aspect of reagent selection is safety and ease of handling.
| Reagent | Key Hazards | Handling Precautions |
| This compound | Highly reactive, unstable | Generated in situ from a stable precursor.[10][11] |
| Azodicarboxylates (DEAD/DIAD) | Shock-sensitive, potential explosive | Handle with care, avoid heat and shock. Often supplied as a solution. |
| Sulfonyl Hydrazides | Generally stable solids | Standard laboratory precautions. |
| Diazomethane | Extremely toxic, explosive gas | Generated and used in situ with specialized glassware. Safer alternatives like TMS-diazomethane are preferred.[7][8] |
Conclusion
The selection of a nitrogen-based reagent is a nuanced decision that requires careful consideration of the desired chemical transformation, substrate compatibility, and safety protocols. This compound is a powerful but specialized reagent, ideal for certain cycloaddition reactions. Azodicarboxylates are versatile and reliable for a wide range of C-N bond formations, particularly the Mitsunobu reaction. Sulfonyl hydrazides offer a unique entry into sulfonated compounds. While diazomethane remains a highly efficient methylating agent, its hazardous nature necessitates the consideration of safer alternatives like TMS-diazomethane in most laboratory settings. This guide provides a framework for making informed decisions to accelerate research and development in chemical synthesis.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-catalyzed direct amination of arenes with azodicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed Direct Amination of Arenes with Azodicarboxylates [organic-chemistry.org]
- 5. Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature [mdpi.com]
- 6. Harnessing the Power of C–H Functionalization Chemistry to Accelerate Drug Discovery | Semantic Scholar [semanticscholar.org]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized Phenyldiazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of phenyldiazene derivatives, ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This compound and its derivatives, also known as azo compounds, are significant in various research fields due to their photoswitchable properties and potential applications in drug development. Impurities, which can arise from unreacted starting materials, byproducts, or degradation products, can significantly impact the compound's chemical and biological properties.[1]
This guide provides a comprehensive comparison of the most common analytical techniques for assessing the purity of synthesized this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method depends on the specific properties of the this compound derivative and the nature of the expected impurities. The following table summarizes the key performance characteristics of each technique with illustrative data for a synthesized this compound derivative.
| Parameter | HPLC | GC-MS | qNMR (¹H NMR) | UV-Vis Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection. | Absolute quantification by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. | Measurement of light absorption by chromophores in the molecule. |
| Typical Purity Determined | >99% | >99% | 98.5% (absolute) | Qualitative assessment; can indicate the presence of chromophoric impurities. |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] | ~0.05 ng/mL[2] | Dependent on concentration and number of scans. | Dependent on molar absorptivity. |
| Limit of Quantification (LOQ) | ~0.05 µg/mL[3] | ~0.1 ng/mL | Dependent on concentration and number of scans. | Not ideal for quantifying unknown impurities. |
| Precision (%RSD) | < 1% | < 2% | < 1% | > 5% for impurity quantification. |
| Accuracy (% Recovery) | 99-101% | 98-102% | 98-102% | Not applicable for unknown impurities. |
| Analysis Time | 15-30 min | 20-40 min | 5-15 min per sample | < 5 min |
| Strengths | - High resolution and sensitivity.[1] - Suitable for non-volatile and thermally labile compounds.[4][5] - Well-established for purity determination. | - High sensitivity and specificity.[5] - Provides structural information for impurity identification.[4] - Excellent for volatile impurities.[4] | - Absolute quantification without a specific reference standard for the analyte.[6] - Provides structural confirmation. - Non-destructive. | - Rapid and simple. - Good for preliminary assessment of chromophoric purity.[7] |
| Limitations | - Requires a reference standard for quantification. | - Limited to volatile and thermally stable compounds.[4][5] - Derivatization may be required for polar compounds. | - Lower sensitivity compared to chromatographic methods. - Requires a highly pure internal standard. - Spectral overlap can be an issue. | - Not suitable for identifying or quantifying non-chromophoric impurities.[8] - Low specificity.[8] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of organic compounds due to its high resolution and sensitivity.[1]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Synthesized this compound derivative sample
-
Reference standard of the this compound derivative
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound derivative reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound derivative and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Set to the λmax of the this compound derivative (determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Determine the purity of the synthesized compound by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[4][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
Synthesized this compound derivative sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound derivative in dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Analysis: Identify the main peak corresponding to the this compound derivative and any impurity peaks based on their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Synthesized this compound derivative sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound derivative into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse and ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the absolute purity of the this compound derivative using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for a qualitative assessment of purity by detecting the presence of chromophoric impurities.[7]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Synthesized this compound derivative sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound derivative in the chosen solvent.
-
Analysis:
-
Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the characteristic absorption maxima (λmax) of the this compound derivative.
-
-
Data Analysis: The presence of unexpected absorption bands or shifts in the λmax may indicate the presence of impurities with different chromophoric systems. However, this method cannot detect impurities that do not absorb UV-Vis light or have similar absorption spectra to the main compound.[8]
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound derivatives and the logical relationship between the different analytical techniques.
Caption: General workflow for the synthesis, purification, and purity assessment of this compound derivatives.
Caption: Decision-making flowchart for selecting the appropriate purity assessment technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Phenyldiazene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of phenyldiazene, a critical procedure for ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to mitigate risks associated with the handling and disposal of this and other related azo compounds.
This compound and its derivatives are to be treated as hazardous chemical waste. Under no circumstances should these compounds be disposed of down the drain or in regular solid waste streams. The following procedures are based on established safety protocols for handling hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the highest degree of caution to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A flame-resistant lab coat
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. The following step-by-step protocol outlines the necessary procedures for its safe collection and disposal.
-
Waste Identification and Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes unused or expired product, solutions containing this compound, and contaminated laboratory consumables such as pipette tips, gloves, and weighing papers.[2][3] It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure, sealable lid and be kept closed except when actively adding waste.[2][4]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[3][4] Do not use abbreviations or chemical formulas. The label should also include the accumulation start date and the contact information of the responsible principal investigator or laboratory supervisor.[3]
-
Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials to minimize the risk of spills or reactions.[3]
-
Disposal Request: Once the container is full or the accumulation time limit is reached (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Decontamination of Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process is considered hazardous and must be collected and added to the designated hazardous waste container.[2][3] The triple-rinsed, dry container can then be disposed of as non-hazardous waste, in accordance with institutional policy.
-
Spill Management:
-
Solid Spills: In the event of a solid spill, evacuate and secure the area. Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust. Place the collected material into the labeled hazardous waste container.[2]
-
Decontamination: Decontaminate the spill area with a soap and water solution.[2] All cleaning materials should be disposed of as hazardous waste.
-
Hazard and Safety Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for related azo compounds, which should be considered when handling this compound.
| Property | Information |
| Hazard Class | Azo Compound. Treat as toxic and potentially unstable.[5] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[6] Some azo compounds are suspected of causing genetic defects.[3] |
| Decomposition Products | Thermal decomposition can produce radical species, nitrogen gas, and other byproducts such as toluene.[5] |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat.[1] In case of exceeding exposure limits, use a full-face respirator. |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires involving related compounds. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to its final collection.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles and information available for related compounds. Always consult your institution's specific chemical hygiene plan and hazardous waste disposal guidelines, and contact your Environmental Health and Safety (EHS) department for specific instructions.
References
Essential Safety and Operational Guide for Handling Phenyldiazene
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling phenyldiazene and its derivatives. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting. This compound and its related azo compounds are hazardous and require careful handling to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous chemicals. Phenylhydrazine, a precursor, is noted as toxic and a suspected carcinogen[1]. Aromatic azo compounds can be sensitive to heat, light, and shock[1]. Exposure can cause skin and eye irritation, and may lead to allergic skin reactions[2][3]. Therefore, the selection and use of appropriate PPE is critical to minimize risk.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards[4]. For any risk of splash, wear tightly fitting safety goggles[5]. |
| Skin Protection | Chemical-resistant gloves. A flame-resistant lab coat or chemical-resistant apron. Closed-toe shoes and long pants. | Lab coats should be buttoned[4]. Avoid shorts, open-toed footwear[4], and fabrics made of polyester or acrylic[6]. Contaminated work clothing should not be allowed out of the workplace[2]. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. | To be used in a well-ventilated area, preferably a chemical fume hood[1][4]. A respirator is necessary if engineering controls are insufficient, exposure limits are exceeded, or during spill cleanup[4][5][6]. |
Glove Compatibility for Handling this compound
| Glove Material | Recommendation for Aromatic Amines/Dyes | General Remarks |
| Nitrile Rubber | Good for splash protection | Not recommended for prolonged direct contact. Change gloves immediately after incidental contact[4]. Provides short-term protection against a broad range of chemicals[6]. |
| Neoprene | Good | Provides good resistance to a range of chemicals[4]. |
| Natural Rubber (Latex) | Fair to Poor | Not generally recommended for handling aromatic compounds[4]. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted in a well-ventilated chemical fume hood[1].
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including reaction vessels, solvents, and quenching agents.
-
Don all required PPE as specified in the table above.
-
Have a chemical spill kit readily accessible.
2. Handling and Synthesis:
-
Conduct all transfers and manipulations of this compound and its precursors (like the toxic and suspected carcinogen phenylhydrazine) within the fume hood[1].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[7][8].
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place[7][8].
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling[2].
-
Decontaminate all equipment and the work area within the fume hood.
-
Properly label and store the synthesized product under an inert atmosphere at a low temperature, as azo compounds can be sensitive to heat and light[1].
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing stops, apply artificial respiration. Call a physician immediately[5]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention[2][5]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist[2][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical advice immediately[2][5]. |
Disposal Plan
The disposal of this compound waste must be managed systematically to ensure safety and environmental compliance. Treat all waste as hazardous[9].
1. Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container. Avoid generating dust[10].
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and labeled container. Do not use metal containers for corrosive waste[9].
-
Contaminated Materials: Dispose of all contaminated items, including gloves, weighing paper, and absorbent pads, in the designated solid hazardous waste container[10].
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents[9][10].
-
Storage: Keep waste containers tightly capped at all times, except when adding waste[9]. Store them in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials[11].
3. Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[10][11].
-
Follow all local, regional, and national regulations for hazardous waste disposal[9][12].
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Step-by-step workflow for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. file.chemscene.com [file.chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
